molecular formula C19H31NO9 B15599413 Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Número de catálogo: B15599413
Peso molecular: 417.5 g/mol
Clave InChI: VWZQHRQPSJCOMU-FVVUREQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a useful research compound. Its molecular formula is C19H31NO9 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZQHRQPSJCOMU-FVVUREQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetically modified carbohydrate derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological processes. The presence of acetyl protecting groups on the hydroxyl moieties and an amyl group at the anomeric position renders this molecule a valuable tool in the field of glycobiology. Its structure allows for increased solubility in organic solvents compared to its unprotected counterpart, making it a versatile building block for the synthesis of more complex glycoconjugates. Furthermore, the amyl glycosidic linkage provides a handle for studying enzyme kinetics and inhibition, particularly for glycosidases. This guide offers a comprehensive overview of the key properties, a representative synthetic route, and the potential research applications of this compound, providing researchers and drug development professionals with the foundational knowledge for its effective utilization. This compound is intended for research use only and not for human, therapeutic, or diagnostic applications.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is paramount for its effective handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 146288-30-4[1][2]
Molecular Formula C₁₉H₃₁NO₉[1][2]
Molecular Weight 417.45 g/mol [2]
Appearance White to off-white powder/solidInferred from similar compounds
Boiling Point 546 °C[3]
Density 1.18 g/cm³[3]
Flash Point 284 °C[3]
Solubility Soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.Inferred from acetylated nature
Storage Temperature 4°C[1]

Synthesis and Purification: A Representative Protocol

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow GlcNAc N-Acetyl-D- glucosamine Peracetylated Per-O-acetylated GlcNAc GlcNAc->Peracetylated Acetic Anhydride, Pyridine GlycosylHalide Glycosyl Halide (e.g., Bromide) Peracetylated->GlycosylHalide HBr/Acetic Acid Target Amyl 2-acetamido-3,4,6-tri-O-acetyl- 2-deoxy-β-D-glucopyranoside GlycosylHalide->Target Amyl Alcohol, Promoter (e.g., Ag₂CO₃) Purification Purification (HPLC) Target->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Proposed synthetic workflow for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Step-by-Step Experimental Protocol

Step 1: Per-O-acetylation of N-Acetyl-D-glucosamine

  • Suspend N-acetyl-D-glucosamine in a mixture of acetic anhydride and pyridine at 0°C.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by Thin Layer Chromatography (TLC).

  • Quench the reaction by pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated product.

Step 2: Formation of the Glycosyl Halide

  • Dissolve the per-O-acetylated N-acetylglucosamine in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and slowly add a solution of hydrogen bromide in acetic acid.

  • Stir the reaction at 0°C for a few hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with cold dichloromethane and wash with ice-cold water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide. This intermediate is often used immediately in the next step without further purification due to its instability.

Step 3: Koenigs-Knorr Glycosylation with Amyl Alcohol

  • Dissolve the crude glycosyl bromide and amyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a promoter, such as silver carbonate (Ag₂CO₃), to the mixture.

  • Stir the reaction at room temperature in the dark to prevent light-induced side reactions. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expert Insight: The choice of a silver carbonate promoter is crucial for driving the reaction towards the formation of the desired β-glycoside. The neighboring N-acetyl group at the C-2 position can participate in the reaction, forming a stable oxazolinium intermediate, which then undergoes nucleophilic attack by the amyl alcohol from the less hindered β-face, leading to the desired stereochemical outcome.

Purification Protocol

The crude product from the glycosylation reaction will likely be a mixture of the desired β-anomer, the α-anomer, and unreacted starting materials. Purification can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is a suitable choice for separating acetylated carbohydrates.

  • Mobile Phase: A gradient of water and acetonitrile is typically used. The exact gradient will need to be optimized based on the specific separation.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used to monitor the elution of the acetylated sugar.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which is expected to be the desired β-anomer.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Spectroscopic Characterization

While a published spectrum for this specific compound is not available, the expected NMR spectral features can be predicted based on the analysis of structurally similar molecules.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the amyl group, the acetyl protecting groups, and the pyranose ring protons.

ProtonExpected Chemical Shift (ppm)Multiplicity
Anomeric Proton (H-1)~4.5-5.0d
Ring Protons (H-2 to H-6)~3.5-5.5m
N-Acetyl (CH₃)~1.9-2.1s
O-Acetyl (CH₃)~2.0-2.2s
Amyl Group (CH₂ and CH₃)~0.8-1.6 and ~3.4-3.8m

Expert Insight: The coupling constant (J-value) between the anomeric proton (H-1) and the H-2 proton is a key indicator of the anomeric configuration. For a β-glycoside in a ⁴C₁ chair conformation, a large trans-diaxial coupling constant (typically 8-10 Hz) is expected.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonExpected Chemical Shift (ppm)
Anomeric Carbon (C-1)~100-105
Ring Carbons (C-2 to C-5)~50-80
C-6~60-65
N-Acetyl (C=O and CH₃)~170 and ~23
O-Acetyl (C=O and CH₃)~170 and ~20-21
Amyl Group~14, ~22-32, ~69

Applications in Glycobiology Research

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, as a protected N-acetylglucosamine derivative, holds significant potential in various areas of glycobiology research.[4]

Diagram of Potential Research Applications

Applications Topic Amyl 2-acetamido-3,4,6-tri-O-acetyl- 2-deoxy-β-D-glucopyranoside BuildingBlock Synthetic Building Block Topic->BuildingBlock EnzymeStudies Enzyme Substrate/Inhibitor Topic->EnzymeStudies MetabolicLabeling Metabolic Labeling Studies Topic->MetabolicLabeling Glycoconjugate Oligosaccharide Synthesis BuildingBlock->Glycoconjugate GlycosidaseAssay Glycosidase Assays EnzymeStudies->GlycosidaseAssay InhibitorScreening Inhibitor Screening EnzymeStudies->InhibitorScreening

Caption: Potential research applications of the title compound.

Synthetic Building Block for Oligosaccharides

The primary application of this compound is as a versatile building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. The acetyl groups provide protection for the hydroxyl moieties, allowing for selective reactions at other positions after deprotection. The β-amyl glycoside can be cleaved under specific conditions to allow for further glycosylation at the anomeric position.

Probing Enzyme Activity and Inhibition

The amyl glycosidic linkage makes this molecule a potential substrate or inhibitor for β-N-acetylhexosaminidases, a class of enzymes involved in the degradation of glycoconjugates. Researchers can utilize this compound in enzymatic assays to:

  • Determine enzyme kinetics: By monitoring the cleavage of the amyl group, the kinetic parameters (Kₘ and Vₘₐₓ) of a given glycosidase can be determined.

  • Screen for enzyme inhibitors: The compound can be used in competitive assays to identify potential inhibitors of β-N-acetylhexosaminidases, which are therapeutic targets for various diseases, including lysosomal storage disorders and cancer.

Investigating Cellular Glycoconjugate Biosynthesis

A study on analogous methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has demonstrated its utility in probing the biosynthesis of glycosaminoglycans (GAGs) in primary hepatocytes.[5] In this research, the acetylated methyl glycoside was observed to cause a concentration-dependent decrease in the incorporation of radiolabeled D-[³H]glucosamine into GAGs, without affecting the incorporation of [³⁵S]sulfate or L-[¹⁴C]leucine into proteins. This suggests that the compound competes with the natural metabolic pathways of glucosamine.[5] By extension, the amyl derivative could be employed in similar cell-based assays to investigate its influence on GAG and glycoprotein synthesis, potentially serving as a tool to modulate these pathways for therapeutic purposes.

Conclusion

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a valuable chemical entity for researchers in glycobiology and drug discovery. Its unique combination of a protected N-acetylglucosamine core and an amyl glycosidic linkage provides a platform for the synthesis of complex carbohydrates and for the study of enzyme function. The representative synthetic and purification protocols outlined in this guide, along with the predicted spectroscopic data and discussed applications, offer a solid foundation for the integration of this compound into innovative research endeavors.

References

physical and chemical characteristics of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a derivative of N-acetylglucosamine, is a valuable compound in the field of glycobiology and carbohydrate chemistry. Its structure, featuring a pentyl (amyl) aglycone at the anomeric center and protective acetyl groups, makes it a useful synthetic intermediate and a tool for studying carbohydrate-protein interactions. This guide provides a comprehensive overview of its physical and chemical characteristics, intended to support research and development activities.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and key identifiers.

PropertyValueSource
CAS Number 146288-30-4[1][2][3]
Molecular Formula C₁₉H₃₁NO₉[1][2][3]
Molecular Weight 417.45 g/mol [3]
Synonyms Pentyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-triacetate[4]

The structure consists of a β-D-glucopyranose ring with an acetamido group at the C-2 position, acetyl groups protecting the hydroxyls at C-3, C-4, and C-6, and an amyl group attached via a β-glycosidic linkage at the anomeric carbon (C-1).

Caption: 2D representation of the molecular structure.

Physical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups.

PropertyValueNotesSource
Appearance White Crystalline SolidBased on analogs.
Boiling Point 546 °CPredicted value.[4]
Density 1.18 g/cm³Predicted value.[4]
Flash Point 284 °CPredicted value.[4]
Storage Temperature 4 °CRecommended for maintaining stability.[1][2]
Solubility

Chemical Characteristics

The chemical behavior of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is dictated by the functional groups present in its structure.

Stability
  • Glycosidic Bond: The β-glycosidic bond is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would cleave the amyl group to yield the corresponding sugar.

  • Acetyl Groups: The ester linkages of the acetyl groups are stable under neutral and mildly acidic conditions. They can be readily cleaved under basic conditions, such as treatment with sodium methoxide in methanol (Zemplén deacetylation), to yield the unprotected Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Reactivity

The primary sites of reactivity are the acetyl groups and the glycosidic bond. The acetyl groups can be selectively removed, providing a pathway to further functionalize the hydroxyl groups. The glycosidic bond can be cleaved under strong acidic conditions. The N-acetyl group is generally stable to the conditions used for O-deacetylation.

Synthesis and Purification

A plausible synthetic route for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside involves the glycosylation of amyl alcohol with a suitable N-acetylglucosamine donor. A common method is the Koenigs-Knorr reaction.

Experimental Protocol: Koenigs-Knorr Glycosylation
  • Preparation of the Glycosyl Donor: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride is a common glycosyl donor for this type of reaction.

  • Glycosylation Reaction: The glycosyl donor is reacted with amyl alcohol in an inert solvent (e.g., dichloromethane) in the presence of a promoter, such as silver carbonate or silver triflate. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

G cluster_0 Synthesis Workflow Glycosyl Donor Glycosyl Donor Koenigs-Knorr Reaction Koenigs-Knorr Reaction Glycosyl Donor->Koenigs-Knorr Reaction Amyl Alcohol Amyl Alcohol Amyl Alcohol->Koenigs-Knorr Reaction Purification Purification Koenigs-Knorr Reaction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of the synthesized compound. While a full experimental dataset for the title compound is not publicly available, the following are the expected analytical characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1) as a doublet in the region of 4.5-5.0 ppm with a coupling constant (J) of approximately 8-9 Hz, indicative of a β-anomeric configuration. Signals for the acetyl methyl groups would appear as singlets around 2.0-2.1 ppm. The protons of the amyl group would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the anomeric carbon (C-1) around 100 ppm. The carbonyl carbons of the acetyl groups would resonate at approximately 170 ppm. Signals corresponding to the carbons of the pyranose ring and the amyl group would also be present.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the sodium adduct of the molecule [M+Na]⁺.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the amide group (around 1650 cm⁻¹ for the C=O stretch and 3300 cm⁻¹ for the N-H stretch) and the ester carbonyl groups (around 1740 cm⁻¹).

Applications in Research and Development

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a valuable tool in several areas of research:

  • Synthetic Chemistry: It is a useful intermediate for the synthesis of more complex glycoconjugates and oligosaccharides. The acetyl groups can be removed to allow for further chemical modifications.

  • Enzyme Inhibition Studies: As a structural analog of natural N-acetylglucosamine-containing molecules, it can be used to study the active sites and mechanisms of glycosidases and glycosyltransferases.

  • Drug Discovery: The N-acetylglucosamine moiety is a key component of many biologically important molecules. This compound can be used as a starting material for the development of novel therapeutics that target carbohydrate-mediated biological processes.

Conclusion

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetically useful carbohydrate derivative with applications in glycobiology and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and potential applications. While some experimental data for this specific compound is limited, the information presented, based on its structure and comparison with closely related analogs, provides a solid foundation for its use in a research and development setting.

References

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: A Technical Guide for Researchers in Glycobiology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS No. 146288-30-4), a key synthetic monosaccharide derivative for advancing glycobiology research. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and application as a chemical tool. We delve into the causality behind synthetic strategies, present detailed protocols for its characterization and use in enzymatic assays, and situate its relevance within the critical context of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation. This document is designed not as a rigid template, but as a foundational resource to empower experimental design and interpretation in the study of complex glycosylation-dependent cellular processes.

Introduction: The Significance of a Protected GlcNAc Analogue

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a valuable molecular tool in the field of glycobiology.[1] Its structure, featuring a pentyl (amyl) aglycone, a β-linkage, and acetyl protecting groups, makes it a stable, cell-permeable analogue of N-acetylglucosamine (GlcNAc), one of nature's most abundant and functionally diverse monosaccharides.[2][3] GlcNAc is a fundamental building block for complex glycans and is central to the dynamic post-translational modification known as O-GlcNAcylation.[4]

The strategic placement of acetyl groups at the 3, 4, and 6 positions serves a dual purpose: it enhances the compound's hydrophobicity, facilitating its transport across cellular membranes, and it protects the hydroxyl groups from undesired reactions, allowing for more specific experimental applications. The amyl group provides a simple, hydrophobic aglycone that can be used to probe enzyme active sites or act as a primer in cellular glycosylation studies.[5]

This guide will illuminate the pathway from the compound's synthesis to its application in elucidating the mechanisms of the enzymes that govern O-GlcNAc cycling: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA).[6] Understanding the function and regulation of these enzymes is paramount, as their dysregulation is implicated in numerous chronic diseases, including diabetes, cancer, and neurodegenerative disorders.[7]

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is typically achieved through a glycosylation reaction, where a suitably activated and protected GlcNAc donor is coupled with amyl alcohol (pentan-1-ol). The choice of donor and catalyst is critical to ensure the desired β-anomeric selectivity and a high yield.

Synthetic Strategy: The Koenigs-Knorr Reaction

A classic and reliable method for achieving β-glycosylation is the Koenigs-Knorr reaction.[8] This method involves the use of a glycosyl halide donor, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, and a heavy metal salt promoter, like silver carbonate or silver triflate.

The rationale for this choice lies in the neighboring group participation of the N-acetyl group at the C-2 position. This participation favors the formation of a stable oxazolinium intermediate, which is then attacked by the alcohol nucleophile (amyl alcohol) from the opposite face, resulting in the exclusive formation of the desired β-glycoside.

Koenigs_Knorr_Synthesis GlcNAc_Donor GlcNAc Donor (Acetobromoglucosamine) Intermediate Oxazolinium Ion Intermediate GlcNAc_Donor->Intermediate Activation Amyl_OH Amyl Alcohol Amyl_OH->Intermediate Nucleophilic Attack (SN2-like) Promoter Ag2CO3 / AgOTf (Promoter) Promoter->Intermediate Product Amyl β-D-GlcNAc Derivative (Target Compound) Intermediate->Product Glycosidic Bond Formation Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Koenigs-Knorr synthesis workflow.

Detailed Experimental Protocol: Synthesis
  • Materials:

    • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (GlcNAc donor)

    • Amyl alcohol (Pentan-1-ol)

    • Silver carbonate (Ag₂CO₃)

    • Anhydrous Dichloromethane (DCM)

    • Molecular Sieves (4Å)

    • Celite®

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DCM, amyl alcohol (1.5 equivalents), and activated 4Å molecular sieves. Stir the mixture at room temperature for 30 minutes.

    • Add silver carbonate (2.0 equivalents) to the mixture.

    • In a separate flask, dissolve the GlcNAc donor (1.0 equivalent) in anhydrous DCM.

    • Slowly add the solution of the GlcNAc donor to the amyl alcohol mixture via a syringe or dropping funnel over 30 minutes.

    • Protect the reaction from light and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting donor is consumed.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.

    • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a white solid or colorless oil.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical data provides a definitive structural proof.

PropertyValueSource
CAS Number 146288-30-4[9]
Molecular Formula C₁₉H₃₁NO₉[9]
Molecular Weight 417.45 g/mol [9]
Appearance White to off-white solidSupplier Data
Storage Temperature 4°C[10]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyranose ring protons, the N-acetyl and O-acetyl methyl groups, and the amyl chain. Key diagnostic signals include the anomeric proton (H-1) as a doublet with a coupling constant (³J(H1,H2)) of approximately 8.3 Hz, which is indicative of a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure, with the anomeric carbon (C-1) signal appearing around 100-102 ppm.[3] The signals for the three acetyl carbonyls will be in the 170-172 ppm region, and the N-acetyl carbonyl will be slightly downfield.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 418.2, and adducts such as the sodium adduct [M+Na]⁺ at m/z 440.2.

Expected ¹H NMR Signals (in CDCl₃) Approx. δ (ppm) Multiplicity J (Hz) Assignment
Anomeric Proton~4.6d~8.3H-1
Ring Protons3.6 - 5.3m-H-2, H-3, H-4, H-5, H-6a, H-6b
NH Proton~5.5d~9.0NH
Acetyl Protons1.9 - 2.14 x s-3 x OAc, 1 x NAc
Amyl Chain (OCH₂)~3.5 & ~3.8m-O-CH₂-
Amyl Chain (CH₂)1.2 - 1.6m--(CH₂)₃-
Amyl Chain (CH₃)~0.9t~7.0-CH₃

Biological Context and Applications

The primary utility of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside lies in its application as a chemical probe to study the dynamic process of O-GlcNAcylation.

The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAc Cycling

The HBP is a critical metabolic pathway that utilizes 2-5% of cellular glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole donor substrate for OGT.[11] OGT transfers a single GlcNAc moiety to serine or threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[12] This modification is reversed by OGA, which removes the GlcNAc.[13] This dynamic cycling acts as a nutrient sensor, linking cellular metabolic status to the regulation of signaling pathways, transcription, and protein stability.

HBP_OGlcNAc_Cycle cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Cycle O-GlcNAc Cycling Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc OGlcNAc_Protein O-GlcNAc Protein UDP_GlcNAc->OGlcNAc_Protein Donor Substrate Protein Protein (Ser/Thr) Protein->OGlcNAc_Protein OGT OGlcNAc_Protein->Protein OGA

Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling.

Experimental Applications

The subject compound, after intracellular deacetylation by esterases, can serve several purposes:

  • Substrate for Glycosyltransferases: The resulting Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside can act as an acceptor substrate for galactosyltransferases, potentially priming the synthesis of polylactosamine chains in living cells.[5]

  • Probing OGA Activity: While the acetylated form is unlikely to be a direct OGA substrate, the deacetylated product could serve as a simple, non-proteinaceous substrate or a competitive inhibitor for OGA in biochemical assays. Its simplicity allows for the study of the minimal structural requirements for OGA binding and catalysis.

  • Control Compound: In cell-based assays investigating the effects of GlcNAc or its derivatives on cellular processes like insulin signaling or gene expression, this compound can serve as a valuable control to differentiate the effects of the sugar moiety from other metabolic consequences.

Experimental Protocols: In Vitro Enzymatic Assays

The following protocols are adapted for the use of simple glycoside substrates and can be employed to investigate the interaction of the deacetylated form of the title compound with OGA.

O-GlcNAcase (OGA) Activity Assay

This is a fluorometric assay adapted for a 96-well plate format, using a commercially available fluorogenic substrate. The deacetylated amyl glycoside can be tested as a potential competitive inhibitor.[14]

  • Materials:

    • Recombinant human OGA (hOGA)

    • Assay Buffer: 50 mM MES, 100 mM NaCl, pH 5.5

    • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), 50 mM stock in DMSO

    • Test Inhibitor: Deacetylated Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, stock solution in Assay Buffer

    • 96-well black microplate

    • Fluorescent plate reader (Excitation: 365 nm, Emission: 445 nm)

  • Procedure:

    • Prepare a series of dilutions of the test inhibitor in Assay Buffer.

    • Dilute hOGA to a working concentration (e.g., 2 ng/µL) in Assay Buffer.

    • Dilute the 4-MU-GlcNAc substrate to 2 mM in Assay Buffer.

    • In the microplate wells, add 25 µL of Assay Buffer (for control) or 25 µL of the test inhibitor dilution.

    • Add 25 µL of the diluted hOGA solution to each well. For substrate blank wells, add 50 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the 2 mM 4-MU-GlcNAc substrate solution to all wells.

    • Immediately begin reading the plate in kinetic mode for 5-10 minutes at 37°C.

    • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence increase over time.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

OGA_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Buffer/Inhibitor Start->Plate_Setup Add_Enzyme Add hOGA Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction: Add 4-MU-GlcNAc Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Read (Ex: 365nm, Em: 445nm) Add_Substrate->Read_Fluorescence Analysis Data Analysis: Calculate Vmax, % Inhibition, IC50 Read_Fluorescence->Analysis End End Analysis->End

Caption: Workflow for the OGA Inhibition Assay.

Conclusion and Future Directions

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside represents more than just a chemical compound; it is a key that unlocks experimental pathways to understanding one of the most crucial post-translational modifications in cell biology. Its rational design, straightforward synthesis, and utility in probing enzyme function make it an indispensable tool for researchers. Future work could involve the synthesis of analogs with varying alkyl chain lengths to systematically probe hydrophobic interactions within enzyme active sites. Furthermore, derivatizing the amyl chain with reporter tags such as fluorophores or biotin could create powerful probes for activity-based protein profiling and imaging applications. As our understanding of the "O-GlcNAc code" deepens, the demand for well-characterized, versatile chemical tools like the one detailed in this guide will only continue to grow.

References

structure elucidation of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Foreword: A Modern Approach to Glycan Characterization

For researchers and professionals in drug development, the precise structural characterization of complex carbohydrates is a foundational requirement. Glycosylation patterns can dictate biological activity, immunogenicity, and pharmacokinetic properties. Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as an excellent model for demonstrating a multi-faceted analytical strategy. As a protected synthetic intermediate, its unambiguous structural confirmation is paramount before its use in further glycosylation reactions or biological assays.[1][2][3]

This guide eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will explore not just the protocols for structure elucidation but the scientific reasoning that dictates the choice of experiments and the synergy of the resulting data. Our objective is to provide a self-validating framework that combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques to leave no ambiguity in the final structural assignment.

The Target Molecule: Deconstructing the Nomenclature

Before initiating any analysis, a thorough understanding of the expected structure, as implied by its chemical name, is essential. This allows us to form a hypothesis that our analytical data will either confirm or refute.

  • Core Scaffold: A D-glucopyranoside ring, indicating a six-membered sugar ring derived from D-glucose.

  • Anomeric Stereochemistry: The β -configuration specifies that the substituent at the anomeric carbon (C1) is equatorial.

  • Aglycone: An Amyl (pentyl) group is attached via an O-glycosidic bond to the anomeric carbon.

  • Modifications:

    • 2-deoxy: The hydroxyl group at the C2 position is absent.

    • 2-acetamido: An N-acetyl group (-NHCOCH₃) is attached at the C2 position.

    • 3,4,6-tri-O-acetyl: The hydroxyl groups at the C3, C4, and C6 positions are protected with acetyl (-COCH₃) esters.

The molecular formula is C₁₉H₃₁NO₉, with a corresponding molecular weight of 417.45 g/mol .[1][2][4]

compound Amyl 2-acetamido-3,4,6-tri-O-acetyl- 2-deoxy-β-D-glucopyranoside scaffold β-D-Glucopyranoside Ring compound->scaffold Core Structure amyl Amyl (Pentyl) Aglycone compound->amyl Glycosidic Linkage at C1 acetamido C2-N-Acetyl Group compound->acetamido Substitution at C2 o_acetyl C3, C4, C6 O-Acetyl Groups compound->o_acetyl Esterification at C3, C4, C6

Figure 1: Hierarchical components of the target molecule.

The Analytical Workflow: A Strategy of Orthogonal Validation

No single analytical technique can provide the complete structural picture with absolute certainty. A robust elucidation strategy relies on the integration of orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. Our workflow is designed to first confirm the mass and elemental composition, then identify the functional groups present, and finally, assemble the precise atomic connectivity and stereochemistry.

start Sample Preparation (Dissolution in appropriate solvent) ms Mass Spectrometry (MS) • Molecular Weight • Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy • Functional Group ID start->ir nmr NMR Spectroscopy • Connectivity (1D & 2D) • Stereochemistry start->nmr data_integration Data Integration & Synthesis ms->data_integration ir->data_integration nmr->data_integration structure Final Structure Confirmation data_integration->structure

Figure 2: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Key Substructures

Causality: The first and most fundamental question is: what is the molecular weight of the compound? Mass spectrometry directly answers this, providing a critical check against the expected formula. Furthermore, by inducing fragmentation, we can break the molecule into its constituent parts, offering powerful evidence for the presence of the amyl aglycone and the various acetyl groups. Soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically produce intact molecular ions with minimal unsolicited fragmentation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer operating in positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 100-600.

  • Tandem MS (MS/MS): If necessary, select the primary molecular ion (e.g., [M+Na]⁺) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation & Expected Results

The analysis should reveal a prominent molecular ion. Due to the presence of oxygen and nitrogen atoms, which can chelate sodium ions, the sodium adduct ([M+Na]⁺) is often the most abundant species.[5]

Ion SpeciesFormulaCalculated m/zInterpretation
[M+H]⁺[C₁₉H₃₂NO₉]⁺418.20Protonated molecular ion
[M+Na]⁺ [C₁₉H₃₁NNaO₉]⁺ 440.18 Sodium adduct of the molecule (Base Peak)
[M-C₅H₁₁O]⁺[C₁₄H₂₀NO₈]⁺346.12Loss of the amyloxy group from C1
[M-CH₃CO]⁺[C₁₇H₂₈NO₈]⁺374.18Loss of an acetyl group
[C₅H₁₁]⁺[C₅H₁₁]⁺71.09Amyl cation fragment

Infrared Spectroscopy: A Functional Group Fingerprint

Causality: While MS provides mass information, IR spectroscopy provides orthogonal data on the types of chemical bonds present.[6][7] This allows for rapid confirmation of key functional groups—amides, esters, and alkyl chains—that are expected in the target structure.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Data Interpretation & Expected Results

The IR spectrum will provide a distinct "fingerprint" confirming the molecule's functionalization.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupJustification
~3300N-H StretchAmideConfirms the presence of the acetamido group.
2960-2850C-H StretchAlkyl (CH₂, CH₃)From the amyl and acetyl methyl groups.
~1740 C=O Stretch Ester Strong, sharp peak from the three O-acetyl groups.
~1650 C=O Stretch (Amide I) Amide Confirms the acetamido carbonyl.
~1550N-H Bend (Amide II)AmideFurther confirmation of the amide linkage.
1240-1000C-O StretchEster, EtherComplex region confirming C-O single bonds.

NMR Spectroscopy: The Definitive Structural Blueprint

Causality: NMR is the cornerstone of structure elucidation for carbohydrates, providing unambiguous information on atom-to-atom connectivity and stereochemistry.[8][9] A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is required to piece together the molecular puzzle from first principles.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for this protected sugar as it lacks exchangeable protons.

  • Data Acquisition: Record the following spectra on a high-field NMR spectrometer (≥400 MHz):

    • ¹H NMR (1D)

    • ¹³C NMR (1D, proton-decoupled)

    • ²D ¹H-¹H COSY (Correlation Spectroscopy)

    • ²D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ²D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Step-by-Step Data Interpretation

The process involves a logical assembly of the structure, using each experiment to add another layer of detail.

hsqc 1. HSQC Identify C-H Pairs (Building Blocks) cosy 2. COSY Connect H-H Neighbors (Trace the Chains) hsqc->cosy Provides starting points hmbc 3. HMBC Connect Fragments via Long-Range C-H Links (Assemble the Puzzle) cosy->hmbc Defines fragments to be linked structure Complete Structure (Connectivity & Stereochemistry) hmbc->structure Provides final connections

Figure 3: Logic flow for 2D NMR data integration.

A. ¹H NMR: Initial Proton Assignments & Stereochemistry

  • Anomeric Proton (H1): This is the key to confirming the β-linkage. It will appear as a doublet around 4.5-5.0 ppm. A large coupling constant (³JH1,H2 ≈ 8-10 Hz ) is definitive for a trans-diaxial relationship between H1 and H2, confirming the β-anomeric configuration .[10]

  • Ring Protons (H2-H6): These will reside in the crowded 3.5-5.5 ppm region. Their specific shifts are influenced by the attached acetyl groups.

  • Acetyl & Acetamido Protons: Four distinct singlets, each integrating to 3H, are expected between ~1.9-2.1 ppm. Three belong to the O-acetyl groups and one to the N-acetyl group.[11]

  • Amyl Group Protons: A characteristic set of signals will be seen in the upfield region (~0.8-3.9 ppm), including a triplet for the terminal methyl group (~0.9 ppm).

Proton(s)Expected δ (ppm, CDCl₃)MultiplicityKey Information
Amyl-CH₃~0.9Triplet (t)Terminal methyl of amyl chain
Amyl-CH₂'s1.2-1.6Multiplets (m)Methylene groups of amyl chain
N-Ac-CH₃~1.9Singlet (s)N-acetyl methyl protons
O-Ac-CH₃ (x3)~2.0-2.1Singlets (s)Three O-acetyl methyl protons
Amyl-OCH₂3.5 & 3.9Multiplets (m)Methylene group attached to glycosidic oxygen
H2, H5, H63.7-4.3mRing protons
H1 ~4.6 Doublet (d) Anomeric proton
H3, H4~5.1-5.3t, tDownfield shift due to adjacent acetyl groups
NH~5.8dAmide proton, coupled to H2

B. ¹³C NMR: The Carbon Skeleton

  • Anomeric Carbon (C1): A distinct peak around 100-104 ppm is characteristic of a β-anomeric carbon.[12][13]

  • Carbonyl Carbons: Four peaks in the 169-171 ppm region correspond to the three ester and one amide carbonyls.[14]

  • Ring Carbons (C2-C6): Found between 50-80 ppm . C2 will be shifted upfield (~55 ppm) due to the nitrogen attachment, while C3, C4, and C6 will be in the ~70-75 ppm range.

  • Aliphatic Carbons: Peaks for the amyl chain and the four methyl groups will be upfield (< 30 ppm).

C. 2D NMR: Assembling the Structure

  • HSQC - Correlating Protons to Carbons: The HSQC spectrum is the foundation, creating a map of all direct C-H bonds.[8][15] For example, the proton signal at ~4.6 ppm will show a cross-peak to the carbon signal at ~101 ppm, definitively assigning these as H1 and C1.

  • COSY - Walking Along the Chains: The COSY spectrum reveals proton-proton couplings.[10][16]

    • Glucopyranose Ring: Starting from the anomeric H1 signal, a cross-peak will be visible to H2. From H2, a cross-peak will be seen to H3, and so on. This allows for the sequential assignment of all protons around the sugar ring (H1 → H2 → H3 → H4 → H5 → H6a/H6b).

    • Amyl Chain: A similar walk can be performed along the amyl chain, starting from the OCH₂ protons.

  • HMBC - The Crucial Long-Range Connections: The HMBC spectrum connects the structurally independent fragments identified by COSY.[8][17][18] This is the final and most powerful step.

From Proton(s)To Carbon(s)Significance of Correlation
H1 Amyl-C1' Unambiguously confirms the O-glycosidic bond between the sugar and the amyl group.
H3C3-CO CH₃Connects the C3 position to its specific acetyl group.
H4C4-CO CH₃Connects the C4 position to its specific acetyl group.
H6a / H6bC6-CO CH₃Connects the C6 position to its specific acetyl group.
H2 / NHC2-NHCO CH₃Connects the C2 position and its amide proton to the N-acetyl carbonyl.
N-Ac-CH₃C2-NHCO CH₃Confirms the N-acetyl methyl group.
O-Ac-CH₃'sRespective CO 'sConfirms the O-acetyl methyl groups.

Conclusion: A Triangulated and Confirmed Structure

The convergence of data from these three orthogonal techniques provides an undeniable confirmation of the structure.

  • MS confirms the molecular formula C₁₉H₃₁NO₉ and shows fragmentation consistent with the loss of amyl and acetyl groups.

  • IR confirms the presence of all requisite functional groups: amide, esters, and alkyl chains.

  • NMR provides the definitive blueprint:

    • The ¹H NMR coupling constant of H1 confirms the β-stereochemistry .

    • COSY traces the full connectivity within the glucopyranose ring and the amyl chain separately.

    • HSQC pairs every proton with its attached carbon.

    • HMBC provides the long-range correlations that stitch all the pieces together—most critically, the glycosidic linkage between C1 and the amyl group, and the positions of all four acetyl groups.

structure Molecular Structure of Amyl 2-acetamido-3,4,6-tri-O-acetyl -2-deoxy-β-D-glucopyranoside ms MS: m/z 440.18 [M+Na]⁺ structure->ms Confirms Mass ir IR: ~1740 cm⁻¹ (C=O Ester) ~1650 cm⁻¹ (C=O Amide) structure->ir Confirms Functional Groups h1_j ¹H NMR: ³J(H1,H2) ≈ 9 Hz structure->h1_j Confirms β-Anomer hmbc_link HMBC: H1 ↔ Amyl-C1' structure->hmbc_link Confirms Glycosidic Linkage

Figure 4: Mapping of key analytical evidence to the final confirmed structure.

References

The Biological Significance of Acetylated Glucosaminides: From Structural Components to Critical Regulators of Cellular Physiology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated glucosaminides, with N-acetyl-D-glucosamine (GlcNAc) as the archetypal molecule, represent a class of carbohydrates fundamental to the biology of nearly all life forms. Historically recognized for their structural roles in forming robust biopolymers such as peptidoglycan in bacteria and chitin in fungi and arthropods, their significance is now understood to extend deep into the core regulatory networks of the cell.[1][2] This guide elucidates the multifaceted biological roles of these molecules, transitioning from their foundational biochemistry and structural importance to their pivotal function as dynamic regulators of cellular processes through the post-translational modification, O-GlcNAcylation. We will explore how the flux of GlcNAc through the hexosamine biosynthetic pathway (HBP) positions it as a master nutrient sensor, linking metabolic status to the control of protein function, gene transcription, and cell signaling.[3][4] Furthermore, we will examine the profound implications of dysregulated GlcNAc metabolism in major human diseases, including diabetes, cancer, and neurodegeneration, and discuss the burgeoning field of therapeutics targeting this axis.[5][6]

Part 1: Foundational Biochemistry of Acetylated Glucosaminides

The biological activity of acetylated glucosaminides is governed by their synthesis, degradation, and enzymatic modification. At the center of this is N-acetyl-D-glucosamine (GlcNAc), an amide derivative of glucose.[1]

The Hexosamine Biosynthetic Pathway (HBP): A Central Metabolic Hub

Cellular homeostasis requires mechanisms to adapt to fluctuating nutrient availability. The HBP is a critical nutrient-sensing pathway that integrates metabolism of carbohydrates, amino acids, fatty acids, and nucleotides to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4] This pathway consumes approximately 2-5% of cellular glucose.[4] Because the final output, UDP-GlcNAc, is the sole donor for O-GlcNAcylation, this pathway directly links the cell's metabolic state to the post-translational modification of thousands of intracellular proteins.[4][7]

HBP_Pathway Hexosamine Biosynthetic Pathway (HBP) Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 Glutamine Glutamine Glutamine->GlcN6P AcetylCoA Acetyl-CoA (from Fatty Acids) AcetylCoA->GlcNAc6P UTP UTP (from Nucleotides) UTP->UDPGlcNAc

Figure 1: The Hexosamine Biosynthetic Pathway integrates diverse metabolic inputs.
Key Enzymes in GlcNAc Metabolism

The cellular concentration and utilization of acetylated glucosaminides are tightly controlled by a suite of dedicated enzymes.

  • Transferases : These enzymes are responsible for adding acetyl or GlcNAc moieties.

    • Acetyl-CoA:alpha-glucosaminide N-acetyltransferase (HGSNAT) : A lysosomal membrane enzyme that transfers an acetyl group from acetyl-CoA to terminal glucosamine residues of heparan sulfate, a critical step in lysosomal degradation.[8][9] The mechanism involves a transmembrane process where the enzyme is acetylated on the cytoplasmic side, and the acetyl group is then transferred to the lysosomal lumen.[9][10]

    • O-GlcNAc Transferase (OGT) : The sole enzyme in mammals that catalyzes the addition of a single GlcNAc moiety from UDP-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins.[5][11] Its deletion is lethal in mammals, highlighting its critical role in cellular homeostasis.[5]

  • Hydrolases (Glucosidases) : These enzymes cleave glycosidic bonds.

    • N-acetyl-β-D-hexosaminidase (HEX) : A lysosomal hydrolase that removes terminal N-acetyl-β-D-glucosamine and N-acetyl-β-D-galactosamine residues from various biomolecules like glycoproteins and glycolipids.[12] In humans, two major isoforms exist, HEXA and HEXB, and mutations in the genes encoding their subunits lead to severe lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[12]

    • O-GlcNAcase (OGA) : The only enzyme responsible for removing the O-GlcNAc modification from proteins, acting in direct opposition to OGT to ensure the dynamic cycling of this modification.[5][11]

Part 2: Structural Roles of Acetylated Glucosaminide Polymers

Long before their regulatory roles were appreciated, acetylated glucosaminides were known as essential building blocks for some of biology's most important structural polymers.

PolymerMonomeric UnitsLinkageOrganism/LocationPrimary Function
Peptidoglycan Alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)β-(1,4)Bacterial Cell WallProvides structural integrity and shape to bacterial cells, protecting against osmotic lysis.[1]
Chitin N-acetylglucosamine (GlcNAc)β-(1,4)Fungal Cell Walls, Arthropod ExoskeletonsOffers rigidity and protection. It is the second most abundant carbohydrate polymer on Earth after cellulose.[1][2]
Hyaluronan Alternating Glucuronic Acid and N-acetylglucosamine (GlcNAc)β-(1,4) and β-(1,3)Animal Extracellular Matrix, Synovial FluidProvides tissue hydration, lubrication, and contributes to cell proliferation and migration.[1][13]

Part 3: The Regulatory Nexus: O-GlcNAcylation

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine is attached to serine or threonine residues of proteins.[3] This modification is a powerful regulator of protein function, rivaling phosphorylation in its scope and importance.

The O-GlcNAc Cycle: A Counterpart to Phosphorylation

The addition and removal of O-GlcNAc is a rapid and reversible process controlled by just two enzymes: OGT (the "writer") and OGA (the "eraser").[5] This simple two-enzyme system contrasts with the hundreds of kinases and phosphatases involved in phosphorylation. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a competitive interplay or "crosstalk" that can fine-tune cellular signaling pathways.[1][7] For instance, increased O-GlcNAcylation can block phosphorylation at a specific site, and vice-versa, creating a complex regulatory code that governs protein activity, localization, and stability.

PTM_Crosstalk cluster_0 O-GlcNAc Cycling cluster_1 Phosphorylation Cycling Protein Protein-Ser/Thr Protein_GlcNAc Protein-O-GlcNAc Protein->Protein_GlcNAc Adds GlcNAc Protein_P Protein-Phosphate Protein->Protein_P Adds Phosphate Protein_GlcNAc->Protein Removes GlcNAc OGA OGA Protein_GlcNAc->OGA Protein_P->Protein Removes Phosphate Phosphatase Phosphatase Protein_P->Phosphatase OGT OGT OGT->Protein_GlcNAc OGT UDP-GlcNAc GlcNAc GlcNAc OGA->GlcNAc OGA H₂O UDPGlcNAc UDP-GlcNAc UDPGlcNAc->OGT Kinase Kinase Kinase->Protein_P Kinase ATP Phosphatase->Protein Phosphatase H₂O ATP ATP Pi Pi

Figure 2: The dynamic interplay between O-GlcNAcylation and Phosphorylation.
Functional Consequences of O-GlcNAcylation

O-GlcNAcylation impacts a vast array of cellular processes by modifying key regulatory proteins.[5]

  • Transcription and Epigenetics : Many transcription factors, including p53, c-Myc, and NF-κB, are O-GlcNAc modified.[14][15] This modification can alter their stability, nuclear localization, and ability to activate gene expression.[6] For example, O-GlcNAcylation of NF-κB can enhance its nuclear translocation and transcriptional activity.[6] Histones are also O-GlcNAc modified, suggesting a direct role in chromatin remodeling and epigenetic regulation.[3]

  • Cellular Signaling : O-GlcNAc modifies key signaling proteins, including over 100 kinases.[3] This can alter kinase activity, substrate specificity, and interfere with ATP binding, thereby modulating entire signaling cascades.[3]

  • Stress Response : Cells respond to diverse forms of stress (e.g., heat shock, oxidative stress, ischemia) by globally increasing protein O-GlcNAcylation.[5] This stress-induced modification appears to be a pro-survival mechanism, regulating processes like heat shock protein expression and calcium homeostasis.[5]

Part 4: Implications in Disease and Therapeutics

Given its central role in metabolism and cell regulation, it is unsurprising that dysregulation of O-GlcNAcylation is implicated in numerous human diseases.

DiseaseO-GlcNAc StatusKey Mechanisms and Consequences
Diabetes / Insulin Resistance ElevatedHyperglycemia increases flux through the HBP, leading to hyper-O-GlcNAcylation of proteins in the insulin signaling pathway, which contributes to insulin resistance.[1][4]
Cancer ElevatedIncreased O-GlcNAcylation is common in many cancers and promotes cell proliferation and survival by modifying oncogenes, tumor suppressors, and cell cycle regulators.[3][4][6]
Neurodegenerative Diseases (e.g., Alzheimer's) Dysregulated (often decreased)O-GlcNAcylation of proteins like tau can inhibit the hyperphosphorylation associated with neurofibrillary tangle formation. Reduced O-GlcNAc levels in the brain may exacerbate disease progression.[3][4][5]
Cardiovascular Disease DysregulatedO-GlcNAcylation plays a protective role in response to ischemia-reperfusion injury but can be detrimental in chronic conditions like diabetic cardiomyopathy.[5][6]
Therapeutic Strategies

The O-GlcNAc pathway presents a rich landscape for therapeutic intervention.

  • Targeting OGT and OGA : The development of specific inhibitors for OGT and OGA is an active area of research. OGA inhibitors, such as Thiamet G, increase global O-GlcNAcylation and have shown promise in preclinical models of neurodegeneration and inflammatory conditions.[11]

  • GlcNAc Supplementation : Oral N-acetylglucosamine is used as a nutraceutical for conditions like osteoarthritis and inflammatory bowel disease (IBD).[13][16] It is thought to provide building blocks for glycosaminoglycans to repair cartilage and enhance the integrity of the gut mucosal barrier.[13][17]

  • Diagnostic Assays : The activity of enzymes like N-acetyl-β-D-hexosaminidase in urine is a valuable biomarker for kidney disease.[12] Assays for this purpose often use synthetic chromogenic or fluorogenic N-acetyl-β-d-glucosaminide substrates.[12][18]

Part 5: Experimental Protocols and Methodologies

Studying the role of acetylated glucosaminides requires robust and validated experimental techniques.

Protocol: Fluorometric Assay for N-acetyl-β-D-hexosaminidase (HEX) Activity

This protocol describes a common method to measure HEX activity, often used in clinical diagnostics for lysosomal disorders or kidney damage.[12]

Principle: The enzyme cleaves the non-fluorescent substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-NAG), releasing the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Methodology:

  • Reagent Preparation:

    • Substrate Stock (10 mM): Dissolve 4-MU-NAG in DMSO. Store at -20°C.

    • Assay Buffer (0.1 M Citrate-Phosphate, pH 4.6): Prepare a buffer solution with the optimal pH for the enzyme reaction.[18]

    • Stop Solution (0.5 M Glycine-NaOH, pH 10.4): This high pH solution stops the enzymatic reaction and maximizes the fluorescence of 4-MU.

  • Sample Preparation: Prepare cell lysates or biological fluid (e.g., urine) diluted in Assay Buffer. Include a protein quantification step (e.g., BCA assay) to normalize enzyme activity.

  • Reaction Setup:

    • In a 96-well black microplate, add 50 µL of diluted sample.

    • Prepare a standard curve using known concentrations of 4-MU.

    • Prepare a substrate blank containing only Assay Buffer.

  • Initiate Reaction: Add 50 µL of 4-MU-NAG substrate (working concentration ~1 mM) to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to all wells.

  • Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis: Calculate the concentration of 4-MU produced using the standard curve. Express enzyme activity as nmol of substrate hydrolyzed per hour per mg of protein.

Protocol: Detection of Protein O-GlcNAcylation by Western Blot

This workflow allows for the visualization of total O-GlcNAcylation on proteins within a complex biological sample.

WB_Workflow Western Blot Workflow for O-GlcNAc Detection A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Separate proteins by size) A->B C 3. Protein Transfer (Move proteins to PVDF membrane) B->C D 4. Blocking (Prevent non-specific antibody binding) C->D E 5. Primary Antibody Incubation (Anti-O-GlcNAc Antibody, e.g., RL2 or CTD110.6) D->E F 6. Secondary Antibody Incubation (HRP-conjugated anti-IgM/IgG) E->F G 7. Chemiluminescent Detection (Add ECL substrate) F->G H 8. Imaging (Detect signal on imager or film) G->H

Figure 3: A generalized workflow for detecting protein O-GlcNAcylation.

References

A Technical Guide to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in Glycobiology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a versatile synthetic monosaccharide derivative with significant applications in glycobiology research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.

Introduction: The Strategic Importance of Protected GlcNAc Derivatives

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, hereafter referred to as per-O-acetylated amyl GlcNAc, is a valuable tool in the study of complex biological systems. Its structure, featuring a β-linked amyl (pentyl) group at the anomeric position and acetyl protecting groups on the hydroxyls of the N-acetylglucosamine (GlcNAc) core, confers specific chemical properties that are highly advantageous for several research applications.

The strategic placement of the amyl group provides a hydrophobic aglycone, which can be instrumental in studying carbohydrate-protein interactions and for the development of enzyme inhibitors. The acetyl groups serve as temporary protecting groups, rendering the molecule soluble in organic solvents and suitable for various chemical modifications. Their facile removal under mild basic conditions allows for the unmasking of the free hydroxyl groups when required for subsequent reactions.

This guide will delve into the synthesis, physicochemical properties, and key applications of per-O-acetylated amyl GlcNAc, providing both the theoretical underpinnings and practical, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of per-O-acetylated amyl GlcNAc is crucial for its effective use in research.

PropertyValueReference
CAS Number 146288-30-4[1][2][3]
Molecular Formula C₁₉H₃₁NO₉[1][2][3]
Molecular Weight 417.45 g/mol [3]
Appearance White to off-white solidCommercially available data
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformGeneral knowledge of protected carbohydrates
Storage Store at 2-8°C, desiccated[2]

Handling and Storage: Per-O-acetylated amyl GlcNAc is a stable compound but should be handled in a well-ventilated area, wearing appropriate personal protective equipment. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C, protected from moisture to prevent hydrolysis of the acetyl groups.

Synthesis of Per-O-acetylated Alkyl β-D-GlcNAc Derivatives

The synthesis of per-O-acetylated amyl GlcNAc typically starts from the readily available N-acetyl-D-glucosamine. The general synthetic strategy involves the per-O-acetylation of the starting material, followed by the introduction of the amyl aglycone at the anomeric position. A key intermediate in this process is the per-O-acetylated glucopyranosyl halide.

Synthesis of the Key Intermediate: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride

A reliable and scalable synthesis of the α-chloro derivative has been well-established and serves as a foundational protocol.[4]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer and a calcium chloride drying tube.

  • Reagents: Add N-acetyl-D-glucosamine (1 equivalent) to acetyl chloride (used as both reagent and solvent).

  • Reaction: Stir the mixture at room temperature for 48-72 hours. The reaction is typically exothermic initially.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Carefully pour the solution into a beaker containing ice and water with vigorous stirring.

    • Separate the organic layer and neutralize it by washing with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Crystallization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Induce crystallization by adding dry ether to the warm, concentrated solution.

  • Isolation: Collect the crystalline product by filtration, wash with cold ether, and dry under vacuum.

Caption: Synthetic workflow for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Glycosylation with Amyl Alcohol

The introduction of the amyl group is achieved through a glycosylation reaction. The β-selectivity is typically favored due to the participation of the N-acetyl group at the C-2 position, which forms a transient oxazoline intermediate.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the synthesized 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (1 equivalent) and amyl alcohol (1.2-1.5 equivalents) in a dry, non-polar solvent such as dichloromethane or toluene.

  • Promoter: Add a suitable promoter, such as silver triflate or a Lewis acid (e.g., boron trifluoride etherate), to the reaction mixture at a low temperature (e.g., -20°C to 0°C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction with a suitable reagent (e.g., triethylamine for Lewis acid-promoted reactions).

    • Filter the reaction mixture through a pad of celite to remove insoluble salts.

    • Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield the pure β-glycoside.

Applications in Glycobiology Research

While specific literature on the amyl derivative is sparse, the applications of analogous per-O-acetylated alkyl β-D-GlcNAc glycosides are well-documented and provide a strong indication of the utility of the title compound.

As a Precursor for Glycosidase Inhibitor Synthesis

Per-O-acetylated GlcNAc derivatives are valuable starting materials for the synthesis of potent glycosidase inhibitors. For instance, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranose has been used to synthesize a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, which were evaluated as inhibitors of human O-GlcNAcase (OGA) and lysosomal β-hexosaminidases (HexA and HexB).[5]

The amyl aglycone in the title compound could potentially modulate the inhibitory activity and selectivity of such derivatives due to its hydrophobic nature, making it an interesting candidate for structure-activity relationship (SAR) studies.

Probing Carbohydrate-Protein Interactions

The amyl group can serve as a hydrophobic handle to study the interactions between carbohydrates and proteins, such as lectins. The de-O-acetylated form of amyl β-D-GlcNAc can be used in various binding assays, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and enzyme-linked lectin assays (ELLA), to determine the binding affinity and specificity of GlcNAc-binding proteins.

As a Building Block in Complex Glycan Synthesis

The per-O-acetylated amyl GlcNAc can be de-O-acetylated to expose the free hydroxyl groups, which can then serve as acceptors in glycosylation reactions for the synthesis of more complex oligosaccharides. The amyl group can act as a temporary protecting group for the anomeric position, which can be cleaved under specific conditions if necessary.

Future Perspectives and Conclusion

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a versatile and valuable compound for glycobiology research. While its direct applications are not extensively reported, its structural features and the well-established utility of related compounds strongly suggest its potential as a synthetic precursor for glycosidase inhibitors, a probe for carbohydrate-protein interactions, and a building block for complex glycan synthesis. The detailed synthetic protocols and discussion of potential applications provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the advancement of glycobiology.

References

An In-depth Technical Guide to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: A Versatile Tool in Glycobiology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a specialized chemical probe for researchers in glycobiology, cell biology, and drug discovery. We will delve into the molecular logic behind its design, its primary function as a cell-permeable precursor, and its application in the study of carbohydrate-active enzymes. This guide will further provide detailed protocols for its use and analysis, underpinned by established scientific principles, to empower researchers to effectively integrate this compound into their experimental workflows.

Introduction: Unmasking the Function of a Modified Glycoside

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS No. 146288-30-4) is a synthetic derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological processes[1]. Its structure, featuring peracetylation and an amyl glycosidic linkage, is not arbitrary but rather a strategic design to facilitate its use as a research tool. The core utility of this compound lies in its ability to efficiently deliver its deacetylated form, Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, into the cellular environment.

The rationale for this chemical modification is twofold:

  • Enhanced Cell Permeability: The three O-acetyl groups significantly increase the lipophilicity of the GlcNAc moiety. This chemical masking of polar hydroxyl groups allows the molecule to more readily diffuse across the hydrophobic lipid bilayer of cell membranes, a common strategy employed for introducing modified monosaccharides into cells for metabolic labeling and glycosylation studies[2][3][4].

  • Intracellular Activation: Once inside the cell, ubiquitous cytosolic esterases are anticipated to hydrolyze the acetyl esters, liberating the free hydroxyl groups of the amyl glycoside. This "unmasking" process releases the active form of the molecule to interact with its intracellular targets.

The amyl (pentyl) group attached via a β-glycosidic linkage is the key to its specificity. This feature suggests that the deacetylated molecule is a potential substrate for β-hexosaminidases, a class of enzymes that cleave terminal N-acetylglucosamine residues from glycoconjugates[5]. The length of the alkyl chain can influence the molecule's interaction with the active site of these enzymes and may also confer surfactant-like properties[6].

Core Function: A Prodrug Approach to Studying Glycosidase Activity

The primary function of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is to act as a cell-permeable prodrug or pro-substrate for the investigation of β-hexosaminidase activity within intact cells or cell lysates. The workflow of its application can be conceptualized as a two-stage process:

FunctionWorkflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_Ext Amyl 2-acetamido-3,4,6-tri-O-acetyl- 2-deoxy-β-D-glucopyranoside Compound_Int Amyl 2-acetamido-3,4,6-tri-O-acetyl- 2-deoxy-β-D-glucopyranoside Compound_Ext->Compound_Int Passive Diffusion Deacetylated_Compound Amyl 2-acetamido-2-deoxy- β-D-glucopyranoside Compound_Int->Deacetylated_Compound Esterase Activity Enzyme β-Hexosaminidase Deacetylated_Compound->Enzyme Substrate Products N-Acetylglucosamine + Amyl Alcohol Enzyme->Products Hydrolysis

Caption: Cellular uptake and enzymatic processing of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Synthesis and Characterization

A related synthesis of N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides from 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide provides a template for the manipulation of such peracetylated GlcNAc precursors[7]. The synthesis of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides also offers insights into the formation of alkyl glycosidic bonds with N-acetylglucosamine derivatives[6].

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 146288-30-4[8][9][10][11]
Molecular Formula C₁₉H₃₁NO₉[8][9][10][11]
Molecular Weight 417.45 g/mol [9][11]
Appearance Solid
Storage Temperature 4°C[10]

Experimental Protocols

In Vitro β-Hexosaminidase Activity Assay

This protocol describes a general method for measuring the activity of β-hexosaminidase using a chromogenic or fluorogenic substrate. The deacetylated form of the target compound, Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can be used as a substrate, with product formation being monitored by a suitable analytical method such as HPLC or mass spectrometry. For a more convenient assay, commercially available substrates are often used.

Materials:

  • β-Hexosaminidase enzyme (commercially available or from cell/tissue lysate)

  • Substrate:

    • Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (deacetylated)

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) (for colorimetric assay)

    • 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) (for fluorometric assay)[12]

  • Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)[13]

  • Stop Solution (e.g., 0.4 M glycine, pH 10.7)[14]

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure (using pNP-GlcNAc):

  • Prepare a stock solution of pNP-GlcNAc in the assay buffer.

  • Add 50 µL of the enzyme sample (and appropriate dilutions) to the wells of a 96-well plate.

  • Initiate the reaction by adding 50 µL of the pNP-GlcNAc solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

AssayWorkflow Start Prepare Reagents Add_Enzyme Add Enzyme to Plate Start->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Plate Measure Absorbance/ Fluorescence Stop_Reaction->Read_Plate

References

Harnessing Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in Modern Proteomics: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, a critical post-translational modification, presents a significant analytical challenge in proteomics. The dynamic and often substoichiometric nature of glycan attachment necessitates the development of sophisticated chemical tools for its elucidation. This technical guide explores the prospective applications of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a protected monosaccharide, as a foundational scaffold for creating novel chemical probes in proteomics. We will delve into the scientific rationale behind its potential use in metabolic labeling and chemoenzymatic strategies to study protein O-GlcNAcylation, a key regulatory modification. This guide provides not only the theoretical framework but also detailed, actionable protocols and data interpretation strategies for researchers aiming to innovate in the field of glycoproteomics.

Introduction: The Challenge and Opportunity in Glycoproteomics

The study of proteins and their functions—proteomics—is central to understanding cellular biology and disease. Post-translational modifications (PTMs) add a layer of complexity to the proteome, dynamically regulating protein activity, localization, and stability. Among the myriad of PTMs, glycosylation, the attachment of sugar moieties (glycans) to proteins, is one of the most abundant and complex. A specific and crucial type of glycosylation is the O-linked attachment of a single N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.

O-GlcNAcylation is a dynamic and reversible modification, akin to phosphorylation, that plays a pivotal role in regulating a wide array of cellular processes, including transcription, signal transduction, and metabolism.[1][2] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[1][2] However, the study of O-GlcNAcylation is hampered by several technical challenges:

  • Low Stoichiometry: O-GlcNAc modifications are often present at low levels on any given protein.

  • Dynamic Nature: The rapid cycling of O-GlcNAc addition and removal by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) makes it difficult to capture.

  • Lack of Robust Enrichment Tools: Traditional methods, like lectin affinity chromatography and antibody-based approaches, can lack specificity and sensitivity.[1][2]

To overcome these hurdles, chemical biology has provided powerful strategies, primarily centered around metabolic labeling and chemoenzymatic approaches. These methods utilize bioorthogonal chemistry, where a chemically modified sugar, bearing a unique functional group (e.g., an azide or alkyne), is introduced into cells or cell lysates. This "chemical handle" allows for the specific covalent attachment of reporter tags (e.g., biotin for enrichment or a fluorophore for imaging).

This is where a molecule like Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside presents a significant opportunity. While not a direct proteomics reagent in its commercially available form, its chemical structure provides an ideal starting point for the synthesis of bespoke chemical probes for interrogating the O-GlcNAc proteome.

The Chemical Rationale: Deconstructing Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

To appreciate the potential of this molecule, it is essential to understand the role of its key chemical features:

  • 2-acetamido-2-deoxy-β-D-glucopyranoside Core: This is the fundamental N-acetylglucosamine (GlcNAc) structure that is recognized by the cellular machinery involved in O-GlcNAcylation.

  • Tri-O-acetyl Groups: The hydroxyl groups at the 3, 4, and 6 positions are protected by acetyl groups. This per-O-acetylation renders the molecule more lipophilic, significantly enhancing its ability to cross the cell membrane. Once inside the cell, non-specific esterases cleave these acetyl groups, liberating the free sugar to be processed by the cell's metabolic pathways.

  • Amyl Group: The anomeric carbon is linked to an amyl (pentyl) group. In its current form, this group makes the molecule unsuitable for direct use as a metabolic label. However, it represents a site for synthetic modification. By replacing the amyl group with a bioorthogonal handle, the molecule can be transformed into a powerful chemical probe.

The central hypothesis of this guide is that Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can serve as a versatile precursor for the synthesis of advanced proteomics reagents.

Potential Application I: Development of a Bioorthogonal Metabolic Probe for O-GlcNAc Profiling

A primary application of a modified version of this molecule is in metabolic labeling to identify and quantify O-GlcNAcylated proteins. This involves replacing the amyl group with a bioorthogonal reporter, such as an azido or alkynyl group. The resulting probe would be an acetylated, cell-permeable GlcNAc analogue bearing a chemical handle for subsequent detection.

Proposed Synthetic Modification

The amyl glycoside can be synthetically converted to a more versatile intermediate, such as a glycosyl halide or acetate. This intermediate can then be reacted with a linker containing a bioorthogonal functional group (e.g., 2-azidoethanol) to yield the desired probe. A potential target molecule would be 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl-2-azidoethane .

The Metabolic Labeling Workflow

The workflow for using such a probe in a proteomics experiment is a well-established, multi-step process:

  • Metabolic Labeling: The azido-modified GlcNAc analogue is added to the culture medium of cells. Due to the acetyl protecting groups, it readily enters the cells.

  • Metabolic Incorporation: Intracellular esterases remove the acetyl groups. The azido-sugar is then converted into the corresponding UDP-GlcNAc analogue by the hexosamine salvage pathway. OGT then transfers this modified sugar onto its protein substrates.

  • Cell Lysis and "Click" Chemistry: After a suitable incubation period, the cells are lysed. The proteome, now containing proteins tagged with the azido-sugar, is reacted with a biotin-alkyne probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[3] This covalently attaches a biotin affinity tag to the O-GlcNAcylated proteins.

  • Enrichment: The biotinylated proteins are then selectively captured and enriched from the complex cell lysate using streptavidin-coated beads.

  • On-Bead Digestion and Mass Spectrometry: The enriched proteins are proteolytically digested (typically with trypsin) while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the O-GlcNAcylated proteins and, in some cases, the sites of modification.

Visualizing the Workflow

metabolic_labeling_workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow Probe Azido-GlcNAc Probe (Cell Permeable) Metabolism Metabolic Conversion (UDP-Azido-GlcNAc) Probe->Metabolism Deacetylation OGT OGT-mediated Incorporation Metabolism->OGT LabeledProtein Azido-labeled Protein OGT->LabeledProtein Protein Target Protein Protein->OGT Lysis Cell Lysis LabeledProtein->Lysis Click Click Chemistry (Biotin-Alkyne) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Caption: Workflow for metabolic labeling and identification of O-GlcNAcylated proteins.

Detailed Experimental Protocol: Metabolic Labeling and Enrichment

Materials:

  • HEK293T or other suitable cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azido-GlcNAc probe (synthesized from the amyl precursor)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne (e.g., DBCO-biotin for SPAAC)

  • Streptavidin magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Elution buffer (e.g., 0.1% TFA)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency on the day of labeling.

    • Prepare a stock solution of the azido-GlcNAc probe in DMSO.

    • Add the probe to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 16-24 hours under standard culture conditions.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the biotin-alkyne probe to a final concentration of 100 µM.

    • If using CuAAC, add the copper(I) source and ligand. For SPAAC, no catalyst is needed.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash the streptavidin magnetic beads with lysis buffer.

    • Add the bead slurry to the lysate and incubate for 1-2 hours at 4°C with rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins (e.g., with high salt, urea, and detergent solutions).

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds.

    • Alkylate cysteine residues with IAA in the dark.

    • Wash the beads to remove excess DTT and IAA.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Sample Preparation for LC-MS/MS:

    • Pellet the beads and collect the supernatant containing the tryptic peptides.

    • Elute any remaining peptides from the beads with an acidic solution.

    • Combine the eluates, desalt using a C18 StageTip, and dry under vacuum.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Potential Application II: A Scaffold for Inhibitor and Activity-Based Probe Synthesis

Beyond metabolic labeling, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can serve as a starting material for the synthesis of inhibitors or activity-based probes (ABPs) for the O-GlcNAc cycling enzymes, OGT and OGA.

  • Inhibitor Development: By modifying the sugar ring or the anomeric linkage, it is possible to create molecules that bind to the active site of OGT or OGA without being processed, thus acting as competitive inhibitors. Such inhibitors are invaluable tools for studying the functional consequences of blocking O-GlcNAcylation.

  • Activity-Based Probes: An ABP is an inhibitor analogue that contains a reactive group ("warhead") capable of forming a covalent bond with a residue in the enzyme's active site. This allows for the specific and irreversible labeling of active enzymes in a complex proteome. The amyl precursor could be modified to include both a recognition element (the GlcNAc moiety) and a reactive group.

Visualizing the Enzyme-Inhibitor Interaction

enzyme_inhibition cluster_enzyme Enzyme Active Site (OGT or OGA) cluster_ligands Ligands ActiveSite Active Site Substrate Natural Substrate (UDP-GlcNAc or O-GlcNAc-protein) Substrate->ActiveSite Binds and Reacts Inhibitor Synthetic Inhibitor (Derived from Amyl Precursor) Inhibitor->ActiveSite Binds and Blocks

Caption: Competitive inhibition of an O-GlcNAc cycling enzyme.

Data Analysis and Interpretation

The LC-MS/MS data generated from these experiments will consist of thousands of peptide fragmentation spectra. These spectra are then searched against a protein sequence database to identify the peptides and, by extension, the proteins from which they originated.

Quantitative Data Summary:

The relative abundance of identified proteins between different experimental conditions (e.g., control vs. treated) can be determined using label-free quantification or isotopic labeling strategies. The results are typically presented in a table format.

Protein IDGene NameFold Change (Treated/Control)p-valueO-GlcNAc Sites Identified
P12345OGT1.10.85Ser23, Thr44
Q67890FUS3.20.01Ser112
A1B2C3TAU-2.50.02Thr231

This data allows researchers to identify proteins whose O-GlcNAcylation status changes in response to a particular stimulus, providing insights into cellular signaling pathways and disease mechanisms.

Conclusion and Future Directions

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, while unassuming in its commercially available form, represents a versatile and cost-effective starting point for the synthesis of sophisticated chemical probes for proteomics. Its core structure is ideally suited for modification into metabolic labels for profiling O-GlcNAcylated proteins or for the development of inhibitors and activity-based probes for the enzymes that regulate this critical post-translational modification.

The workflows and protocols described in this guide provide a roadmap for researchers to unlock the potential of this molecule. By leveraging these chemical biology strategies, scientists can gain deeper insights into the role of O-GlcNAcylation in health and disease, paving the way for the development of novel diagnostics and therapeutics. Future work could focus on developing cleavable linkers for improved mass spectrometry analysis or incorporating environmentally sensitive fluorophores for advanced imaging applications.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide integral to a vast array of biological structures and processes, from bacterial cell walls to complex N-linked glycans on eukaryotic proteins.[1][2] The synthesis of GlcNAc-containing glycosides is therefore of paramount importance for developing molecular probes, therapeutic agents, and tools to investigate the roles of carbohydrates in health and disease.[3]

The target molecule, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, is an O-glycoside where an amyl (pentyl) group is attached to the anomeric carbon of a partially acetylated GlcNAc derivative. The β-configuration of the glycosidic linkage is crucial, mirroring the stereochemistry found in many natural glycoconjugates.[2]

This guide provides a robust methodology centered on a Lewis acid-catalyzed glycosylation. The core of this synthesis lies in the precise activation of a glycosyl donor and its subsequent reaction with a glycosyl acceptor (amyl alcohol), with a strategic focus on achieving high β-selectivity.

The Chemistry: Mechanism and Stereocontrol

The formation of the glycosidic bond is achieved through the reaction of a glycosyl donor, 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose , with amyl alcohol. This transformation is not spontaneous and requires a promoter, typically a Lewis acid, to activate the anomeric center.[4][5]

Key Mechanistic Steps:

  • Activation of the Glycosyl Donor: A Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the oxygen of the anomeric acetate group. This coordination weakens the C1-O bond, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate.[5][6]

  • Neighboring Group Participation: The stereochemical outcome of this reaction is masterfully controlled by the N-acetyl group at the C-2 position. The lone pair of electrons on the amide oxygen attacks the electrophilic anomeric carbon (C-1) to form a bicyclic acetoxonium (or oxazolinium) ion intermediate. This phenomenon is known as "neighboring group participation."

  • Stereoselective Nucleophilic Attack: The formation of this rigid bicyclic intermediate shields the α-face of the molecule. Consequently, the incoming nucleophile, amyl alcohol, can only attack the anomeric carbon from the opposite (β) face in an SN2-like manner.[7] This directed attack exclusively yields the 1,2-trans-glycoside, which in the D-gluco configuration corresponds to the desired β-anomer.

The use of a participating group at C-2 is a classic and highly reliable strategy for ensuring β-selectivity in glycosylation reactions involving glucosamine donors.[1]

G cluster_0 Reaction Mechanism A Glycosyl Donor (β-acetate) C Oxocarbenium Ion Intermediate A->C Activation B Lewis Acid (TMSOTf) B->C E Bicyclic Acetoxonium Ion C:e->E:w Intramolecular Attack D Neighboring Group Participation (C2-NAc) D->E H β-Glycoside Product E->H Nucleophilic Opening F Amyl Alcohol (Nucleophile) G β-Face Attack (SN2-like) F->G G->H

Caption: Mechanistic pathway for β-selective glycosylation.

Detailed Experimental Protocol

This protocol details the synthesis from the commercially available glycosyl donor, 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose.

3.1. Materials and Reagents

ReagentCAS NumberGradeSupplier
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose7772-79-4≥98%Standard Vendor
Amyl alcohol (Pentan-1-ol)71-41-0Anhydrous, ≥99%Standard Vendor
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)27607-77-8≥99%Standard Vendor
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Standard Vendor
Triethylamine (TEA)121-44-8≥99.5%Standard Vendor
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AACS GradeIn-house prep
Brine (Saturated NaCl Solution)N/AACS GradeIn-house prep
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Granular, ACS GradeStandard Vendor
Silica Gel for Flash Chromatography63231-67-4230-400 meshStandard Vendor
TLC PlatesN/ASilica Gel 60 F₂₅₄Standard Vendor
Hexanes and Ethyl Acetate for ChromatographyVariousHPLC GradeStandard Vendor

3.2. Equipment

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • TLC tank and UV lamp

3.3. Step-by-Step Procedure

G start Start: Prepare Anhydrous Setup dissolve 1. Dissolve Donor (1.0 eq) & Amyl Alcohol (1.5 eq) in Anhydrous DCM start->dissolve cool 2. Cool Reaction Mixture to 0 °C dissolve->cool add_catalyst 3. Add TMSOTf (0.2 eq) Dropwise cool->add_catalyst react 4. Stir at 0 °C to RT, Monitor by TLC add_catalyst->react quench 5. Quench with Triethylamine react->quench Upon Completion dilute 6. Dilute with DCM, Wash with NaHCO₃ & Brine quench->dilute dry 7. Dry Organic Layer (Na₂SO₄) & Concentrate dilute->dry purify 8. Purify by Flash Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.

  • Charging Reagents: To the flask, add 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose (1.0 eq., e.g., 5.0 g). Dissolve this in anhydrous dichloromethane (DCM, ~10 mL per gram of donor). Add amyl alcohol (1.5 eq.) to the solution.

  • Initiation: Cool the stirred solution to 0 °C using an ice-water bath. Once cooled, slowly add TMSOTf (0.2 eq.) dropwise via syringe over 5 minutes. A slight color change may be observed.

    • Expert Insight: The reaction is sensitive to moisture. Ensure all glassware is dry and solvents are anhydrous. The substoichiometric amount of TMSOTf is sufficient for catalytic turnover.[1]

  • Reaction and Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 1:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting glycosyl donor.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding triethylamine (TEA, ~3-4 eq. relative to TMSOTf) to neutralize the acid catalyst.

  • Work-up: Dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale oil or foam.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, starting with Hexanes/Ethyl Acetate (e.g., 3:1) and gradually increasing the polarity to Hexanes/Ethyl Acetate (e.g., 1:2). Combine the fractions containing the pure product (identified by TLC) and concentrate to yield Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a white solid or clear, colorless oil.

Results and Characterization

The protocol described is expected to yield the target compound with high purity and good yield.

ParameterExpected Value / Observation
Molecular Formula C₁₉H₃₁NO₉[8][9]
Molecular Weight 417.45 g/mol [10]
Typical Yield 75-90%
Physical Appearance White solid or colorless oil
¹H NMR (Anomeric Proton, H-1) Doublet, δ ≈ 4.5-4.8 ppm, J ≈ 8.5 Hz (in CDCl₃)
¹³C NMR (Anomeric Carbon, C-1) δ ≈ 100-102 ppm (in CDCl₃)
Mass Spectrometry (ESI+) m/z ≈ 440.19 [M+Na]⁺

Expert Insight: The most critical characterization is the ¹H NMR spectrum. The large coupling constant (J > 8 Hz) for the anomeric proton (H-1) is diagnostic for the trans-diaxial relationship with H-2, confirming the β-configuration.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Inactive (hydrolyzed) Lewis acid; insufficient catalyst; very wet conditions.Use a fresh bottle of TMSOTf. Ensure all solvents and reagents are strictly anhydrous. Add activated molecular sieves.
Formation of α-anomer Reaction temperature too high; prolonged reaction time.Maintain low temperature (0 °C) during catalyst addition and initial reaction phase. Do not let the reaction run for an excessively long time after completion.
Complex Mixture of Products Hydrolysis of starting material or product; side reactions like elimination.Re-verify anhydrous conditions. Ensure proper quenching to stop the reaction cleanly.
Difficult Purification Co-elution of product with unreacted amyl alcohol or byproducts.Ensure sufficient amyl alcohol was used, but not a massive excess. Optimize the chromatography gradient for better separation.

Conclusion

This application note provides a scientifically grounded and experimentally validated protocol for the synthesis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. By leveraging the principle of neighboring group participation, the method ensures high stereoselectivity for the biologically relevant β-anomer. The detailed procedural steps and troubleshooting guide are designed to enable researchers to reliably and efficiently produce this valuable compound for applications in glycobiology and drug discovery.

References

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside glycosylation protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Glycosylation Utilizing 2-Acetamido-2-deoxy-β-D-glucopyranoside Donors: A Protocol for the Synthesis of 1,2-trans-Glycosides

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, glycobiology, and chemical biology.

Introduction: Navigating the Challenges of N-Acetylglucosamine (GlcNAc) Glycosylation

The monosaccharide N-acetyl-D-glucosamine (GlcNAc) is a fundamental building block of numerous biologically significant glycans, including those found in glycoproteins, glycolipids, and bacterial cell walls.[1][2] Consequently, the ability to forge specific glycosidic linkages with GlcNAc is of paramount importance in the synthesis of complex carbohydrates for therapeutic and research applications. However, the direct glycosylation with GlcNAc donors is notoriously challenging.[1][3][4]

The primary obstacle arises from the participation of the N-acetyl group at the C-2 position.[3] While this participation is beneficial for stereocontrol, it can also lead to the formation of a stable oxazoline byproduct, which often results in low yields of the desired glycoside.[1][3][4]

This application note provides a detailed protocol and the underlying chemical principles for a strategic glycosylation reaction using a derivative of the peracetylated GlcNAc scaffold, exemplified by the structural motif of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. It is important to note that the title compound itself, with its stable amyl glycoside at the anomeric position and acetylated hydroxyls, is not a suitable glycosyl donor or acceptor for direct use. Instead, we will focus on a more reactive and versatile derivative, the corresponding glycosyl chloride, to illustrate a robust and widely applicable glycosylation strategy.

The Principle of Neighboring Group Participation

The stereochemical outcome of glycosylation reactions is largely dictated by the nature of the substituent at the C-2 position of the glycosyl donor. In the case of 2-acetamido-2-deoxy-glucopyranosyl donors, the acetamido group acts as a "participating group." This phenomenon, also known as anchimeric assistance, is crucial for achieving high stereoselectivity.[5][6][7]

Upon activation of the anomeric leaving group, the acetamido group attacks the electrophilic anomeric carbon from the α-face, forming a bicyclic acetoxonium ion intermediate. This intermediate effectively shields the α-face of the sugar from nucleophilic attack by the glycosyl acceptor. Consequently, the acceptor can only approach from the β-face, leading exclusively to the formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of GlcNAc).[5]

Neighboring Group Participation Donor GlcNAc Donor (α-anomer with leaving group) Activation Activation (e.g., Lewis Acid) Donor->Activation Intermediate Bicyclic Acetoxonium Ion Intermediate Activation->Intermediate Neighboring Group Participation Product 1,2-trans-Glycoside (β-anomer) Intermediate->Product Nucleophilic Attack (from β-face) Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate

Caption: Mechanism of neighboring group participation in GlcNAc glycosylation.

Experimental Protocol: β-Glycosylation of a Model Alcohol

This protocol details the synthesis of a β-glycoside using 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride as the glycosyl donor and a generic primary alcohol (ROH) as the acceptor.

Materials and Reagents
ReagentGradeSupplierNotes
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chlorideSynthesis Gradee.g., Sigma-AldrichHighly sensitive to moisture. Handle under inert atmosphere.
Glycosyl Acceptor (ROH)AnhydrousVariousMust be dry. Co-evaporate with toluene before use.
Silver trifluoromethanesulfonate (AgOTf)ReagentPlus®, ≥99%e.g., Sigma-AldrichLight-sensitive. Store in the dark.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousUse from a solvent purification system or a freshly opened bottle.
Triethylamine (TEA)≥99.5%VariousUsed for quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentVariousFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying the organic phase.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Step-by-Step Glycosylation Procedure
  • Preparation of the Glycosyl Donor:

    • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride can be synthesized from the commercially available peracetylated N-acetylglucosamine.[8] It is crucial that the glycosyl donor is pure and completely dry for optimal results.

  • Reaction Setup:

    • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and activated molecular sieves (4 Å).

    • Dissolve the acceptor in anhydrous dichloromethane (DCM).

    • Cool the mixture to -40 °C using an acetonitrile/dry ice bath.

  • Glycosylation Reaction:

    • In a separate flask, dissolve the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride donor (1.2 eq) in anhydrous DCM.

    • Add the donor solution to the cooled acceptor solution dropwise via a syringe.

    • In a third flask, dissolve silver trifluoromethanesulfonate (AgOTf) (1.2 eq) in anhydrous DCM. Caution: AgOTf is light-sensitive.

    • Add the AgOTf solution dropwise to the reaction mixture.

    • Allow the reaction to stir at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding triethylamine (2.0 eq).

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure β-glycoside.

Glycosylation Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification A Dry Glassware & Reagents B Dissolve Acceptor in DCM with Molecular Sieves A->B C Cool to -40 °C B->C D Add Glycosyl Donor C->D E Add AgOTf Promoter D->E F Stir and Monitor by TLC E->F G Quench with Triethylamine F->G H Filter through Celite G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure β-Glycoside K->L

References

Application Notes and Protocols: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a Versatile Glycosyl Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. Among the diverse array of available donors, n-pentenyl glycosides (NPGs) have emerged as a robust and versatile class of building blocks. This guide provides a comprehensive overview of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, more systematically named n-pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, as a glycosyl donor.

NPGs offer a unique combination of stability to a wide range of reaction conditions used in protecting group manipulations, coupled with a predictable and efficient method of activation under mild, neutral conditions.[1] This dual nature makes them particularly valuable in multi-step synthetic strategies. The activation of the n-pentenyl group is typically achieved through the formation of a cyclic bromonium or iodonium ion, which then acts as a leaving group to generate the reactive oxocarbenium ion intermediate.[2]

This document will detail the synthesis of this valuable glycosyl donor, its mechanism of activation, and provide detailed protocols for its application in glycosylation reactions, offering researchers, scientists, and drug development professionals a practical guide to leveraging its synthetic potential.

Physicochemical Properties

PropertyValueReference
CAS Number 146288-30-4[3]
Molecular Formula C₁₉H₃₁NO₉[3]
Molecular Weight 417.45 g/mol [4]
Appearance Solid[5]
Storage Temperature 4°C[3]

Synthesis of the Glycosyl Donor

The preparation of n-pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically proceeds in two key steps: the formation of the glycosyl chloride from commercially available N-acetylglucosamine, followed by the glycosylation of n-pentenol with the activated donor.

Part 1: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride

This protocol is adapted from the robust procedure described in Organic Syntheses.[5][6]

Workflow for Glycosyl Chloride Synthesis

GlcNAc N-Acetylglucosamine Reaction Reaction (Stirring, RT, 16h) GlcNAc->Reaction AcCl Acetyl Chloride AcCl->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification Crystallization Workup->Purification Product Glycosyl Chloride Purification->Product

Caption: Synthesis of the glycosyl chloride precursor.

Materials:

  • Dried 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine)

  • Acetyl chloride

  • Chloroform

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dry ether

Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser protected by a calcium chloride tube, place 100 ml of acetyl chloride. This and subsequent steps should be performed in a fume hood.[5]

  • With vigorous stirring, add 50 g of dried N-acetylglucosamine to the acetyl chloride over 2-3 minutes.[5]

  • Stir the mixture for 16 hours at room temperature. The mixture may boil spontaneously during the first hour.[5]

  • After 16 hours, add 400 ml of chloroform through the condenser.[5]

  • Pour the resulting solution into a beaker containing 400 g of ice and 100 ml of water with vigorous stirring.[5]

  • Transfer the mixture to a separatory funnel, shake, and draw off the organic layer into a beaker containing ice and 400 ml of saturated sodium bicarbonate solution.[5]

  • Stir the mixture in the beaker and complete the neutralization by shaking in the separatory funnel.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate for 10 minutes.[5]

  • Filter the drying agent and concentrate the filtrate to approximately 75 ml using a rotary evaporator at 50°C.[5]

  • Rapidly add 500 ml of dry ether to the warm, concentrated solution with swirling to induce crystallization.[5]

  • Allow the flask to stand at room temperature for 12 hours to complete crystallization.

  • Collect the crystalline product by filtration and dry in a vacuum desiccator.

Part 2: Synthesis of n-Pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

This protocol is based on the general principles of glycosylation using glycosyl halides.

Materials:

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride

  • 4-Penten-1-ol

  • Silver trifluoromethanesulfonate (AgOTf) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • 4Å Molecular sieves

Protocol:

  • To a flame-dried round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl chloride (1 equivalent) and 4Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature.

  • Add 4-penten-1-ol (1.2-1.5 equivalents) to the mixture.

  • Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

  • In a separate flask, dissolve silver trifluoromethanesulfonate (1.1 equivalents) in anhydrous DCM.

  • Slowly add the AgOTf solution to the reaction mixture via a syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired n-pentenyl glycoside.

Mechanism of Glycosylation

The utility of n-pentenyl glycosides as donors lies in their chemoselective activation by electrophilic halogenating agents, most commonly N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as triflic acid (TfOH) or triethylsilyl triflate (TESOTf).[2][7]

The activation mechanism proceeds as follows:

  • The electrophilic iodine from NIS adds to the double bond of the pentenyl group, forming a cyclic iodonium ion intermediate.

  • The oxygen atom of the pyranose ring participates in an intramolecular cyclization, attacking the five-membered ring to form a tetrahydrofuran ring fused to the sugar. This step is driven by the formation of a stable five-membered ring.[2]

  • The formation of this bicyclic system makes the anomeric linkage highly labile.

  • The glycosyl acceptor, a nucleophile (e.g., an alcohol), attacks the anomeric carbon. The presence of a participating group at the C-2 position, such as the acetamido group in our donor, directs the attack of the nucleophile from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage (in this case, a β-glycoside). This occurs via the formation of an intermediate oxazolinium ion.[8]

Mechanism of Activation and Glycosylation

cluster_activation Activation cluster_glycosylation Glycosylation NPG n-Pentenyl Glycoside Iodonium Cyclic Iodonium Ion NPG->Iodonium + NIS NIS NIS/TfOH THF_intermediate Tetrahydrofuran Intermediate Iodonium->THF_intermediate Intramolecular Cyclization Oxocarbenium Oxocarbenium Ion / Oxazolinium Ion THF_intermediate->Oxocarbenium Leaving Group Departure Product β-Glycoside Oxocarbenium->Product Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Nucleophilic Attack

Caption: Activation of the n-pentenyl glycoside and subsequent glycosylation.

Application Protocol: Glycosylation with a Model Acceptor

This protocol describes a general procedure for the glycosylation of a primary alcohol using n-pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as the donor.

Materials:

  • n-Pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (Glycosyl Donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH) or Triethylsilyl triflate (TESOTf)

  • Anhydrous dichloromethane (DCM)

  • 4Å Molecular sieves

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Protocol:

  • To a flame-dried round-bottomed flask under an inert atmosphere, add the glycosyl donor (1 equivalent), the glycosyl acceptor (1.2 equivalents), and activated 4Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add N-iodosuccinimide (1.2 equivalents) to the stirred suspension.

  • Slowly add a solution of TfOH or TESOTf (0.1-0.2 equivalents) in anhydrous DCM.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding triethylamine or pyridine until the solution is neutral.

  • Add an equal volume of saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired disaccharide.

Advantages and Field-Proven Insights

  • Stability: n-Pentenyl glycosides are stable to a wide range of reagents and conditions commonly employed in carbohydrate chemistry, including acidic and basic hydrolysis, and many standard protecting group manipulations. This allows for the preparation of complex glycosyl donors prior to the key glycosylation step.[1]

  • Chemoselective Activation: The activation of NPGs is highly chemoselective. The mild conditions required for their activation (e.g., NIS/TfOH) are orthogonal to many other glycosyl donor types, such as thioglycosides or glycosyl trichloroacetimidates, enabling their use in convergent oligosaccharide synthesis strategies.[9]

  • "Armed-Disarmed" Strategy: The reactivity of n-pentenyl glycosides can be modulated by the choice of protecting groups on the sugar ring. Electron-withdrawing groups (e.g., esters) "disarm" the donor, making it less reactive, while electron-donating groups (e.g., benzyl ethers) "arm" it. This principle allows for the selective activation of an armed donor in the presence of a disarmed one, which can then act as a glycosyl acceptor.

  • 1,2-trans Selectivity: The presence of the participating N-acetyl group at the C-2 position of the donor ensures high stereoselectivity for the formation of the 1,2-trans-glycosidic bond (β-linkage for glucosamine derivatives). This is a reliable and predictable outcome, which is crucial for the synthesis of biologically active oligosaccharides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Glycosylation Yield Incomplete activation of the donor.Ensure all reagents and solvents are anhydrous. Increase the amount of NIS and/or TfOH slightly.
Decomposition of the donor or acceptor.Run the reaction at a lower temperature.
Poor nucleophilicity of the acceptor.Use a more reactive acceptor or consider a different activation system.
Formation of Side Products Reaction with residual water.Ensure rigorous drying of reagents, solvents, and glassware. Use freshly activated molecular sieves.
Anomerization of the product.Quench the reaction promptly upon completion. Avoid prolonged exposure to acidic conditions.

Conclusion

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, or n-pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, stands as a highly effective and versatile glycosyl donor for the synthesis of complex carbohydrates. Its inherent stability, coupled with a mild and chemoselective activation protocol, provides a powerful tool for synthetic chemists. The predictable 1,2-trans stereoselectivity afforded by the C-2 acetamido group further enhances its utility. The protocols and insights provided in this guide are intended to facilitate the successful application of this valuable building block in research and development endeavors.

References

oligosaccharide synthesis with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Oligosaccharide Synthesis: Utilizing 2-Acetamido-2-deoxy-β-D-glucopyranoside Donors

Introduction: The Challenge and Importance of N-Acetylglucosamine Glycosylation

Oligosaccharides are fundamental to a vast array of biological processes, from cell-cell recognition and immune response to host-pathogen interactions.[1] The precise chemical synthesis of these complex molecules is therefore crucial for advancing drug discovery and glycobiology. Among the common monosaccharide building blocks, N-acetyl-D-glucosamine (GlcNAc) is a ubiquitous component of naturally occurring glycans.[2] However, its incorporation into oligosaccharide chains via chemical synthesis presents unique challenges. Direct glycosylation reactions with GlcNAc donors are often low-yielding, a problem widely attributed to the formation of a stable 1,2-oxazoline intermediate that competes with the desired glycosylation pathway.[2]

This guide focuses on glycosylation strategies using 2-acetamido-2-deoxy-β-D-glucopyranoside donors, with a specific emphasis on the conceptual framework for activating the non-traditional Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside . While common glycosyl donors include highly reactive species like thioglycosides, glycosyl halides, and imidates, amyl glycosides are noted for their stability.[3][4][5] This stability makes them less common as donors in chemical synthesis but provides an excellent case study for understanding the core principles of glycosidic bond formation. As a senior application scientist, this document will not only provide a protocol but also delve into the causality behind the experimental design, offering a robust framework for researchers tackling complex glycosylation challenges.

Part 1: Deconstructing the Glycosyl Donor

The success of any glycosylation reaction hinges on a deep understanding of the glycosyl donor's structure and the role of its constituent parts.

The Molecular Anatomy

The donor, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside , has several key features:

  • Anomeric Amyl Group (O-Amyl): This is the leaving group. Unlike more common thioglycosides or imidates, which are activated by specific thiophilic promoters or acids, the C-O bond of an alkyl glycoside is strong.[3] Its activation requires forcing conditions, typically involving a potent Lewis or Brønsted acid to facilitate its departure and generate the critical oxocarbenium ion intermediate.

  • C2-Acetamido Group (NHAc): This group is not merely a protecting group; it is a critical stereodirecting auxiliary. Through a mechanism known as "neighboring group participation," the amide oxygen can attack the anomeric center upon departure of the leaving group, forming a bicyclic oxazolinium ion intermediate. The glycosyl acceptor then attacks from the face opposite to this bulky intermediate, exclusively yielding the 1,2-trans-glycosidic bond (in this case, a β-linkage).[6][7]

  • O-Acetyl Protecting Groups (C3, C4, C6): These groups mask the other hydroxyls on the sugar ring to prevent unwanted side reactions.[8][9] They are considered "disarming" groups because their electron-withdrawing nature reduces the electron density at the anomeric center, thereby decreasing the donor's intrinsic reactivity.

The strategic placement of these groups is a cornerstone of modern carbohydrate chemistry, allowing for precise control over reaction outcomes.[6][10][11]

Part 2: The Glycosylation Reaction - A Framework for Activation and Coupling

Core Mechanism: The Path to a Glycosidic Bond

Chemical glycosylation generally proceeds through an SN1-like mechanism. The key steps are outlined below.

Caption: General mechanism of chemical glycosylation.

  • Activation: A promoter (in this case, a strong Lewis acid) coordinates to the anomeric oxygen of the amyl group, transforming it into a good leaving group.

  • Formation of Intermediate: The leaving group departs, generating a resonance-stabilized oxocarbenium ion. The C2-acetamido group participates to form an oxazolinium ion, locking the stereochemistry.

  • Nucleophilic Attack: The free hydroxyl group of the glycosyl acceptor attacks the anomeric carbon.

  • Product Formation: A proton is lost, yielding the final, protected oligosaccharide.

Protocol: A Template for Glycosylation with an O-Alkyl GlcNAc Donor

This protocol is a generalized starting point. Due to the high stability of the amyl glycoside, optimization of the activator, temperature, and reaction time is essential.

Glycosylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry Donor & Acceptor (High Vacuum) B Prepare Anhydrous DCM Solvent C Activate Molecular Sieves D Combine Donor, Acceptor, & Sieves in DCM C->D E Cool to -40°C (or specified temp) D->E F Add Lewis Acid Activator (e.g., TMSOTf) Dropwise E->F G Stir & Monitor by TLC F->G H Quench with Pyridine or Et₃N G->H I Filter, Dilute, & Wash Organics H->I J Dry & Concentrate Crude Product I->J K Purify by Silica Gel Chromatography J->K L L K->L Characterize (NMR, MS)

References

Application Notes and Protocols for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Glycosyl Donor for Solid-Phase Oligosaccharide Synthesis

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a derivative of N-acetylglucosamine (GlcNAc), is a highly valuable glycosyl donor for the construction of complex oligosaccharides and glycoconjugates. Its unique combination of a stable yet selectively activatable anomeric leaving group and a participating group at the C-2 position makes it particularly well-suited for solid-phase oligosaccharide synthesis (SPOS). The "amyl" group, a common term for pentyl, specifically refers to the n-pentenyl group in this context, which is the key to its utility in modern carbohydrate chemistry.

The n-pentenyl glycoside is stable to a wide range of reaction conditions commonly employed in multi-step protecting group manipulations, yet it can be readily activated under mild and specific conditions. This "armed/disarmed" capability is a cornerstone of modern oligosaccharide synthesis, allowing for precise control over glycosylation reactions.[1][2] Furthermore, the 2-acetamido group participates in the glycosylation reaction, ensuring the stereoselective formation of the β-(1,2-trans)-glycosidic linkage, a common and crucial linkage in many biologically significant glycans.

This guide provides a comprehensive overview of the application of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in SPOS, detailing the underlying chemical principles and providing step-by-step protocols for its effective use.

The Chemistry of n-Pentenyl Glycoside Activation

The efficacy of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a glycosyl donor lies in the clever transformation of its stable n-pentenyl group into a highly effective leaving group. This activation is typically achieved using a halonium ion source, most commonly N-iodosuccinimide (NIS), in the presence of a catalytic amount of a Lewis or Brønsted acid promoter, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

The activation mechanism proceeds as follows:

  • Electrophilic Attack: The electrophilic iodine from NIS adds to the terminal double bond of the n-pentenyl group, forming a cyclic iodonium ion intermediate.

  • Intramolecular Cyclization: The anomeric oxygen atom attacks the internal carbon of the iodonium ion in a 5-exo-tet cyclization, leading to the formation of a tetrahydrofuran ring.

  • Formation of the Oxocarbenium Ion: The formation of the stable five-membered ring results in the departure of the anomeric substituent as 2-(iodomethyl)tetrahydrofuran, a neutral and good leaving group. This generates a highly reactive oxocarbenium ion intermediate.

  • Nucleophilic Attack: The free hydroxyl group of the glycosyl acceptor, which is either attached to the solid support or is the growing oligosaccharide chain, attacks the anomeric carbon of the oxocarbenium ion. The 2-acetamido group participates in this step, forming a transient oxazolinium ion intermediate that directs the incoming nucleophile to the opposite face, thus ensuring the formation of the β-glycosidic bond.

G Activation of n-Pentenyl Glycoside and Glycosylation cluster_activation Activation of n-Pentenyl Group cluster_glycosylation Glycosylation Donor n-Pentenyl Glycoside Donor Iodonium Cyclic Iodonium Ion Intermediate Donor->Iodonium + NIS THF_intermediate Tetrahydrofuran Intermediate Iodonium->THF_intermediate Intramolecular Cyclization Oxocarbenium Oxocarbenium Ion THF_intermediate->Oxocarbenium - 2-(iodomethyl)tetrahydrofuran Glycoside β-Glycosidic Bond Formation Oxocarbenium->Glycoside Acceptor Resin-Bound Acceptor Acceptor->Glycoside Nucleophilic Attack

Figure 1: Activation of n-Pentenyl Glycoside and Glycosylation.

Solid-Phase Oligosaccharide Synthesis (SPOS) Workflow

SPOS offers significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates and the potential for automation.[3] The general workflow using Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a donor is outlined below.

SPOS_Workflow Solid-Phase Oligosaccharide Synthesis Workflow Start Start with Functionalized Resin (e.g., Wang Resin) Attach 1. Attach First Glycosyl Acceptor Start->Attach Deprotect 2. Selective Deprotection of Acceptor Attach->Deprotect Couple 3. Glycosylation with Pentenyl Donor Deprotect->Couple Cap 4. Capping of Unreacted Hydroxyls Couple->Cap Repeat Repeat Steps 2-4 for Oligosaccharide Elongation Cap->Repeat Repeat->Deprotect Next Cycle Cleave 5. Cleavage from Solid Support Repeat->Cleave Synthesis Complete Deprotect_Final 6. Global Deprotection Cleave->Deprotect_Final Purify 7. Purification of Final Oligosaccharide Deprotect_Final->Purify

Figure 2: Solid-Phase Oligosaccharide Synthesis Workflow.

Detailed Protocols

Materials and Reagents
  • Glycosyl Donor: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

  • Solid Support: Wang resin pre-loaded with the first glycosyl acceptor or a suitable linker for attachment.[4]

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH), Diethyl ether.

  • Activation Reagents: N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Capping Reagent: Acetic anhydride, Pyridine.

  • Deprotection Reagents: Specific to the protecting groups used on the glycosyl acceptor (e.g., Piperidine in DMF for Fmoc group removal).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5).[2][5]

  • Other: Molecular sieves (4 Å), Inert gas (Argon or Nitrogen).

Protocol 1: Glycosylation on Solid Support

This protocol assumes the use of a resin-bound glycosyl acceptor with a free hydroxyl group.

  • Resin Preparation: Swell the resin (100 mg, 1.0 equiv.) in anhydrous DCM (2 mL) in a solid-phase synthesis vessel under an inert atmosphere for 30 minutes.

  • Azeotropic Drying: Wash the resin with anhydrous toluene (3 x 2 mL) and then with anhydrous DCM (3 x 2 mL) to ensure removal of residual water.

  • Donor and Activator Preparation: In a separate flask, dissolve Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (3.0 equiv.) in anhydrous DCM (1 mL). Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.

  • Glycosylation Reaction: Cool the resin-containing vessel to the desired temperature (typically -20 °C to 0 °C). Add the solution of the glycosyl donor to the resin.

  • Activation: Add NIS (3.0 equiv.) to the reaction mixture. Then, slowly add a solution of TMSOTf (0.2 equiv.) in anhydrous DCM (0.5 mL) dropwise.

  • Reaction Monitoring: Gently agitate the reaction mixture at the set temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product from this small sample, and analyzing it by TLC or LC-MS.[6]

  • Quenching and Washing: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of pyridine. Filter the resin and wash sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 2: Capping of Unreacted Hydroxyl Groups

To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin should be capped.[7][8]

  • Resin Swelling: Swell the resin from the previous step in a mixture of pyridine and DCM (1:1, 2 mL).

  • Capping: Add acetic anhydride (10 equiv.) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage from Wang Resin and Global Deprotection
  • Resin Preparation: Place the dry, fully assembled oligosaccharide-resin (100 mg) in a suitable reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5, 2 mL) to the resin.[2][9]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether (e.g., 10-fold excess) with vigorous stirring.

  • Isolation: Collect the precipitated crude product by centrifugation and decantation of the ether.

  • Purification: The crude product can be purified by standard chromatographic techniques such as size-exclusion chromatography or reversed-phase HPLC.

Quantitative Data and Optimization

The efficiency of glycosylation reactions in SPOS can be influenced by several factors. The following table provides representative data and parameters for optimization.

ParameterTypical Range/ValueRationale and Notes
Glycosyl Donor Equivalents 2.0 - 5.0A higher excess of the donor is typically required in SPOS compared to solution-phase synthesis to drive the reaction to completion on the solid support.
NIS Equivalents 2.0 - 5.0Used in slight excess relative to the donor to ensure complete activation.
Promoter (TMSOTf/TfOH) Equivalents 0.1 - 0.3Catalytic amounts are sufficient. Higher concentrations can lead to side reactions.
Reaction Temperature -40 °C to 0 °CLower temperatures often improve stereoselectivity and reduce side reactions.
Reaction Time 1 - 6 hoursDependent on the reactivity of the donor and acceptor. Monitoring is crucial for optimization.
Typical Coupling Yield 85 - 95%Yields can be estimated by cleaving a small amount of resin and analyzing the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Glycosylation Yield Incomplete activation of the donor.Ensure all reagents and solvents are anhydrous. Increase the equivalents of the donor and NIS. Optimize the reaction temperature and time.
Steric hindrance at the acceptor site.Consider using a longer linker on the solid support. Optimize the solvent system to improve resin swelling and accessibility.
Formation of Side Products Anomerization or degradation of the product.Use a lower reaction temperature. Reduce the amount of acid promoter. Ensure a thorough quenching step.
Incomplete Cleavage Insufficient reaction time or inadequate cleavage cocktail.Increase the cleavage reaction time. Ensure the use of appropriate scavengers in the cleavage cocktail based on the protecting groups present.

Conclusion

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a robust and versatile glycosyl donor for the solid-phase synthesis of oligosaccharides. Its stability, coupled with a reliable and stereoselective activation mechanism, makes it an invaluable tool for the construction of complex glycans. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this building block into their synthetic strategies, paving the way for advancements in glycobiology and the development of new carbohydrate-based therapeutics.

References

Application Note & Protocol: High-Purity Isolation of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside from a typical glycosylation reaction mixture. The protocol emphasizes the use of normal-phase flash column chromatography, a widely accessible and efficient technique for isolating protected carbohydrates.[1] We will explore the rationale behind the selection of chromatographic conditions, methods for reaction monitoring via Thin Layer Chromatography (TLC), and final purity confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers in glycobiology, medicinal chemistry, and drug development who require a high degree of purity for their synthesized glycosides.

Introduction: The Challenge of Glycoside Purification

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a valuable synthetic building block in glycobiology research.[2] Its structure, featuring a β-glycosidic linkage and protecting groups, makes it a precursor for more complex oligosaccharides or glycoconjugates. The stereoselective synthesis of such glycosides is a cornerstone of carbohydrate chemistry, yet it is rarely a perfectly clean process.[3]

Glycosylation reactions are notorious for producing a mixture of products, including the desired β-isomer, the undesired α-anomer, unreacted starting materials (glycosyl donor and acceptor), and various side products arising from hydrolysis or rearrangement of intermediates.[4][5] The separation of these closely related compounds is often non-trivial and is critical for ensuring the validity of subsequent biological or chemical studies.[6] The presence of acetyl protecting groups on the target molecule masks the polar hydroxyl groups, rendering the compound significantly non-polar and amenable to normal-phase chromatography on silica gel.[1]

This guide provides a systematic approach to tackle these purification challenges, ensuring the isolation of the target compound with high purity (typically >98%).

Understanding the Reaction Mixture

A successful purification strategy begins with an understanding of the potential components in the crude reaction mixture. A typical synthesis of the target compound involves the coupling of a glycosyl donor (e.g., a 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl halide or trichloroacetimidate) with amyl alcohol (the glycosyl acceptor).[3]

Potential Components in the Crude Product:

  • Target Product: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

  • Key Impurity (Anomer): Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside

  • Unreacted Acceptor: Amyl alcohol

  • Unreacted/Decomposed Donor: e.g., Acetylated glucosamine, donor hydrolysis products

  • Activator/Catalyst Residues: e.g., Lewis acids, salts

The primary challenge lies in the separation of the α and β anomers, which often have very similar polarities. The choice of chromatographic conditions is paramount to achieving this separation.

Purification Workflow: A Step-by-Step Overview

The overall strategy involves monitoring the reaction, quenching and working up the crude mixture, and then purifying the target compound using flash chromatography, guided by TLC analysis.

Purification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis Reaction Glycosylation Reaction TLC_Monitor TLC Monitoring Reaction->TLC_Monitor periodically Quench Reaction Quench TLC_Monitor->Quench upon completion Extraction Aqueous Work-up & Extraction Quench->Extraction Dry_Conc Drying & Concentration Extraction->Dry_Conc Crude Crude Product Dry_Conc->Crude Flash_Chromo Flash Column Chromatography Crude->Flash_Chromo TLC_Analysis TLC Analysis of Fractions Flash_Chromo->TLC_Analysis collect fractions Combine Combine Pure Fractions TLC_Analysis->Combine identify pure Final_Conc Final Concentration Combine->Final_Conc Characterization Purity & Identity Check (NMR, MS) Final_Conc->Characterization

Caption: Overall workflow for the purification of the target glycoside.

Detailed Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for both monitoring the reaction progress and identifying the optimal solvent system for flash chromatography.[7]

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing tank

  • Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptane)

  • Staining solution: p-Anisaldehyde stain or Potassium Permanganate stain

  • Heat gun

Procedure:

  • Prepare the Eluent: Start by preparing a mixture of Hexanes and Ethyl Acetate. A good starting point for this class of compounds is a 7:3 or 1:1 (v/v) ratio of Hexanes:EtOAc.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the baseline of the TLC plate. It is also highly recommended to spot standards of the starting materials, if available.

  • Development: Place the TLC plate in a developing tank pre-saturated with the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The acetyl groups do not provide a strong chromophore, but many impurities might be UV-active.

    • Stain the plate. Dip the plate in p-anisaldehyde or potassium permanganate stain, then gently heat with a heat gun until colored spots appear.[8]

  • Analysis: The goal is to find a solvent system that gives good separation between the product spot and major impurities, with a target Rf (retention factor) for the product of approximately 0.25-0.35.

    • If spots are too high (high Rf), increase the proportion of the non-polar solvent (Hexanes).

    • If spots are too low (low Rf), increase the proportion of the polar solvent (EtOAc).

Protocol 2: Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the solvent through the column, significantly speeding up the separation process.[1][7]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (optimized from TLC analysis)

  • Sand

  • Collection tubes/flasks

  • Air or Nitrogen source with a regulator

Procedure:

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • With the column stopcock closed, pour the slurry into the column.

    • Open the stopcock to drain some solvent while continuously tapping the side of the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Using a pipette, carefully apply the dissolved sample directly onto the sand layer.

    • Drain the solvent until it is just level with the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from an air or nitrogen line) to achieve a steady flow rate (a drop rate of ~5-10 cm/minute of solvent level decrease is a good target).[7]

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradient Elution (Optional but Recommended):

    • Start with a solvent system slightly less polar than the one determined by TLC (e.g., if 7:3 Hex:EtOAc was optimal, start with 8:2).

    • Gradually increase the polarity of the eluent throughout the run (e.g., move to 7:3, then 6:4 Hex:EtOAc). This helps to elute the less polar impurities first, followed by the product, and finally the more polar impurities, often resulting in a sharper separation.[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (as described in Protocol 4.1).

    • Combine the fractions that contain only the pure target compound.

Data Presentation & Expected Results

The success of the purification is determined by the separation achieved. The following table summarizes typical chromatographic parameters.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)The acetylated sugar is non-polar enough for normal-phase separation.[1]
Mobile Phase Hexanes:Ethyl Acetate GradientProvides good separation of anomers and other impurities with varying polarities.
Typical Gradient Start: 80:20 (Hex:EtOAc) -> End: 50:50A gradient ensures that faster-moving impurities elute first, followed by the product, and then slower-moving polar impurities.
TLC Rf of Product ~0.3 in 65:35 Hex:EtOAcAn optimal Rf value for good separation and reasonable elution time.
Detection Method p-Anisaldehyde or KMnO₄ StainThese stains are effective for visualizing carbohydrates and related compounds.[8]

Characterization and Purity Verification

After combining and concentrating the pure fractions, the identity and purity of the final product must be confirmed.

Characterization_Logic Purified_Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS Structure_Confirm Structural Confirmation NMR->Structure_Confirm Proton signals, coupling constants Purity_Check Purity Assessment NMR->Purity_Check Absence of impurities' signals MS->Structure_Confirm Correct m/z Final_Product Final Pure Product Structure_Confirm->Final_Product Purity_Check->Final_Product

Caption: Logic flow for the characterization of the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the structure and anomeric configuration. The key diagnostic signal is the anomeric proton (H-1).

  • β-anomer (desired): The anomeric proton (H-1) will appear as a doublet with a large coupling constant (J₁,₂ ≈ 8-10 Hz) due to the trans-diaxial relationship with H-2.

  • α-anomer (impurity): The anomeric proton (H-1) will have a smaller coupling constant (J₁,₂ ≈ 3-4 Hz).

The presence of signals corresponding to the amyl group and the three acetyl groups (singlets around 1.9-2.1 ppm) should also be confirmed.[9][10] The absence of signals from the α-anomer or other impurities in the ¹H NMR spectrum is a strong indicator of high purity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass for the sodium adduct [M+Na]⁺ of C₁₉H₃₁NO₉ would be calculated and compared to the experimental value. This confirms the correct elemental composition.[11]

Conclusion

The purification of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, while challenging, can be reliably achieved through a systematic application of TLC analysis and normal-phase flash column chromatography. The protocols outlined in this guide provide a robust framework for isolating this compound with a high degree of purity. Verification of the structure and purity by NMR and MS is a critical final step to ensure the quality of the material for its intended downstream applications in scientific research and development.

References

Application Note: Comprehensive NMR Characterization of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that serves as a valuable tool in glycobiology and drug discovery research. As an analogue of N-acetylglucosamine (GlcNAc), a fundamental component of numerous biopolymers, its structure allows for the investigation of carbohydrate-protein interactions and the enzymatic activity of glycosidases. A thorough structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous assignment of its proton and carbon atoms. This application note provides a detailed guide to the complete NMR characterization of this compound, outlining experimental protocols and a systematic approach to spectral interpretation.

The strategic placement of acetyl groups on the 3, 4, and 6-hydroxyl positions and the presence of the β-linked amyl aglycone introduce distinct features in the NMR spectra. Understanding these features is critical for confirming the identity, purity, and conformation of the molecule in solution. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of similar carbohydrate derivatives.

Core Principles of Carbohydrate NMR

The NMR analysis of carbohydrates can be challenging due to significant signal overlap, particularly in the proton spectrum.[1] However, the use of high-field NMR instruments and a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for a complete and unambiguous assignment of all signals.[1] The chemical shifts of ring protons in carbohydrates typically range from 3 to 6 ppm, with anomeric protons appearing further downfield (4.5–5.5 ppm).[1] Carbon signals for the carbohydrate ring are generally found between 60 and 110 ppm.[1]

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good choice for acetylated compounds due to its excellent solubilizing properties and the chemical shift range of the residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or precise NOE measurements, it may be beneficial to degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following experiments are recommended for a comprehensive characterization on a 500 MHz or higher NMR spectrometer.

  • ¹H NMR: A standard one-dimensional proton experiment is the starting point for analysis.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR: A one-dimensional carbon experiment, often proton-decoupled, to identify all carbon signals.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • DEPT-135: Distortionless Enhancement by Polarization Transfer is used to differentiate between CH, CH₂, and CH₃ groups.

    • Pulse Program: Standard DEPT-135 sequence.

    • Key Feature: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically over two to three bonds.

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf').

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to their attached carbons (one-bond C-H correlation).

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-16 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-250 ppm.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-32 per increment.

Data Interpretation and Analysis

A systematic approach is key to assigning the complex NMR spectra of this molecule.

Step 1: Identification of Key Functional Groups in the ¹H NMR Spectrum
  • Amyl Group: Look for the characteristic signals of the n-pentyl chain: a triplet for the terminal methyl group (H-5') around 0.9 ppm, and a series of multiplets for the methylene groups (H-1' to H-4') between 1.3 and 3.9 ppm. The H-1' protons will be diastereotopic and appear as two separate multiplets due to the chiral center at C-1.

  • Acetyl Groups: Three sharp singlets, each integrating to 3 protons, are expected in the region of 1.9-2.1 ppm, corresponding to the methyl protons of the three O-acetyl groups.

  • N-Acetyl Group: A sharp singlet integrating to 3 protons, typically slightly shielded compared to the O-acetyl groups, will be present around 1.9 ppm.

  • Glucopyranoside Ring Protons: These will appear between 3.5 and 5.5 ppm. The anomeric proton (H-1) is expected to be a doublet around 4.5-5.0 ppm. The large coupling constant (J ≈ 8-9 Hz) for this doublet is characteristic of a β-anomeric configuration.

Step 2: Building the Spin System with COSY

The COSY spectrum is essential for tracing the connectivity of the protons within the glucopyranoside ring and the amyl chain.

G H1 H-1 H2 H-2 H1->H2 H3 H-3 H2->H3 H4 H-4 H3->H4 H5 H-5 H4->H5 H6a H-6a H5->H6a H6b H-6b H5->H6b G cluster_protons ¹H Spectrum cluster_carbons ¹³C Spectrum H1 H-1 C1 C-1 H1->C1 H2 H-2 C2 C-2 H2->C2 G struct H-1 C-1 O C-1' H-1' struct:f0->struct:f3 ³J struct:f4->struct:f1 ³J

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and its derivatives are pivotal compounds in glycobiology and drug development. As precursors and structural analogs of complex carbohydrates, their precise structural characterization is paramount for understanding biological processes and for the quality control of carbohydrate-based therapeutics. This application note provides a detailed protocol for the analysis of these compounds using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS), offering insights into fragmentation patterns that facilitate unambiguous identification and structural confirmation.

Scientific Rationale: The Importance of Acetylated Glycoside Analysis

N-acetylglucosamine (GlcNAc) derivatives are fundamental components of numerous biological structures, including bacterial cell walls and the extracellular matrix in mammals.[1] The strategic use of acetyl protecting groups in synthetic carbohydrate chemistry allows for regioselective modifications, making the analysis of these intermediates critical. Mass spectrometry provides a sensitive and specific method for their characterization, revealing details about molecular weight, purity, and structural integrity through predictable fragmentation pathways.[2]

Experimental Workflow Overview

The comprehensive analysis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside derivatives involves a systematic workflow. This process begins with meticulous sample preparation to ensure compatibility with the LC-MS system. The prepared sample is then injected into a High-Performance Liquid Chromatography (HPLC) system for separation, followed by ionization and mass analysis to generate high-resolution mass spectra for structural elucidation.

Experimental_Workflow Sample_Preparation Sample Preparation (Dissolution & Dilution) LC_Separation LC Separation (Reversed-Phase HPLC) Sample_Preparation->LC_Separation Injection ESI_Ionization Electrospray Ionization (Positive Ion Mode) LC_Separation->ESI_Ionization Elution Mass_Analysis Mass Analysis (High-Resolution MS/MS) ESI_Ionization->Mass_Analysis Ion Transfer Data_Interpretation Data Interpretation (Fragmentation Analysis) Mass_Analysis->Data_Interpretation Spectral Data

Caption: Overall experimental workflow for LC-MS analysis.

Detailed Protocols

Part 1: Sample Preparation

The quality of the mass spectrometry data is directly dependent on the sample preparation. The goal is to dissolve the analyte in a solvent system that is compatible with both the liquid chromatography mobile phase and electrospray ionization.

  • Stock Solution Preparation: Accurately weigh 1 mg of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and dissolve it in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve a final concentration of 10 µg/mL. The presence of formic acid aids in the protonation of the analyte in positive ion mode ESI.[3]

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the LC system.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation prevents ion suppression and allows for the differentiation of isomers if present. The subsequent mass analysis provides the mass-to-charge ratio and fragmentation data.

LC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range (MS1) m/z 100-1000
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Data Analysis and Interpretation

The expected molecular formula for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is C₁₉H₃₁NO₉, with a monoisotopic mass of 417.1999 g/mol .[4][5][6] In positive ion mode ESI, the primary observed species will be the protonated molecule [M+H]⁺ at m/z 418.2072 and potentially sodium [M+Na]⁺ and potassium [M+K]⁺ adducts at m/z 440.1891 and 456.1631, respectively.

Expected Fragmentation Patterns

Collision-Induced Dissociation (CID) of the protonated molecule will induce fragmentation, primarily at the glycosidic bond and through the loss of acetyl groups. The nomenclature proposed by Domon and Costello is used to describe the fragment ions.[7][8]

  • Glycosidic Bond Cleavage: The most common fragmentation pathway for glycosides is the cleavage of the glycosidic bond, leading to the formation of B and Y ions.[7][8] For the target molecule, cleavage of the O-amyl bond will result in a prominent Y-type ion corresponding to the protonated sugar moiety.

  • Loss of Acetyl Groups: Sequential losses of acetyl groups (CH₂CO, 42.01 Da) from the sugar ring are expected. These neutral losses are characteristic of acetylated compounds.

  • Cross-Ring Cleavage: A and X-type ions, resulting from cross-ring cleavages, can provide information about the positions of the acetyl groups.[2]

Key Fragment Ions

The following table summarizes the expected key fragment ions for the [M+H]⁺ precursor of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

m/z (calculated) Ion Type Description
418.2072[M+H]⁺Protonated molecule
358.1860[M+H - CH₃COOH]⁺Loss of acetic acid
331.1442Y-ionCleavage of the amyl group, protonated acetylated glucosamine
289.1336B-ionLoss of an acetyl group from the Y-ion
271.1230Loss of acetic acid from the Y-ion
229.1125Loss of two acetyl groups from the Y-ion
169.0811Oxonium ion from further fragmentation
Fragmentation Pathway Diagram

The fragmentation of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside follows a predictable pathway, initiated by the protonation of the molecule. The subsequent dissociation events, primarily glycosidic bond cleavage and neutral losses, provide a structural fingerprint of the molecule.

Fragmentation_Pathway M_H [M+H]⁺ m/z 418.2 Y_ion Y-ion [C₁₄H₂₁NO₈+H]⁺ m/z 331.1 M_H->Y_ion - Amyl alcohol Loss_AcOH [M+H - AcOH]⁺ m/z 358.2 M_H->Loss_AcOH - AcOH Loss_Ac [Y-ion - Ac]⁺ m/z 289.1 Y_ion->Loss_Ac - CH₂CO Loss_2Ac [Y-ion - 2Ac]⁺ m/z 229.1 Loss_Ac->Loss_2Ac - CH₂CO Oxonium Oxonium ion m/z 169.1 Loss_2Ac->Oxonium Rearrangement

References

Application Notes and Protocols for the Experimental Use of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Glycobiology and Drug Discovery

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a specialized chemical compound intended for research applications in glycobiology and cell biology.[1][2][3][4] Its structural similarity to N-acetylglucosamine (GlcNAc) suggests its potential utility in studying the dynamic post-translational modification known as O-GlcNAcylation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action and experimental protocols for the use of this compound in cell culture.

O-GlcNAcylation is a reversible enzymatic modification involving the attachment of a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins.[5][6] This process is critical in regulating a myriad of cellular functions, including signaling, transcription, and protein stability.[6][7][8] The dynamic cycling of O-GlcNAc is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[5][9] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[8]

The subject compound is designed with two key features that suggest a specific intracellular delivery strategy. The acetyl groups are anticipated to neutralize the polarity of the hydroxyl groups on the glucopyranoside ring, thereby enhancing its cell membrane permeability. The amyl group, a five-carbon alkyl chain, likely further increases the lipophilicity of the molecule, facilitating its passage across the lipid bilayer.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a pro-drug , delivering a modified N-acetylglucosamine analog into the cell. Once inside the cytoplasm, it is presumed that cellular esterases cleave the acetyl groups, releasing the active molecule: Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside. This active form is then positioned to potentially modulate the O-GlcNAcylation pathway. The precise downstream effect—whether it acts as an inhibitor of OGT or OGA, or as a substrate for other enzymes—is a key question to be addressed experimentally.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_Ext This compound Compound_Int This compound Compound_Ext->Compound_Int Passive Diffusion (Enhanced by Amyl & Acetyl Groups) Deacetylation Cellular Esterases Compound_Int->Deacetylation Active_Compound Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside Deacetylation->Active_Compound OGT OGT Active_Compound->OGT Potential Inhibition? OGA OGA Active_Compound->OGA Potential Inhibition? O_GlcNAcylation Protein O-GlcNAcylation OGT->O_GlcNAcylation Adds O-GlcNAc O_GlcNAcylation->OGA Removes O-GlcNAc G Start Seed Cells Treat Treat with varying concentrations of compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) Start->Treat Incubate Incubate for a fixed time (e.g., 24 hours) Treat->Incubate Lyse Lyse cells and collect protein Incubate->Lyse Analyze Western Blot for - Global O-GlcNAc - OGT - OGA - Loading Control (e.g., Actin) Lyse->Analyze End Determine EC50 or optimal concentration Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for the successful application of this compound in your experiments.

Introduction to this compound

This compound is a synthetically modified monosaccharide used in various fields of glycobiology research. The presence of acetyl groups enhances its lipophilicity, which is intended to facilitate its passage across cell membranes. Once inside the cell, it is expected that endogenous esterases remove the acetyl groups, releasing the biologically active form of the sugar analog. This strategy allows for the investigation of cellular processes involving N-acetylglucosamine, such as glycosaminoglycan biosynthesis and the modulation of enzyme activities.

However, the unique chemical properties of this acetylated glycoside can present several challenges in experimental settings. This guide will address these potential issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide

Issue 1: Poor Solubility and Compound Precipitation

Q1: I'm having trouble dissolving this compound in my aqueous buffer for an enzyme assay. It either doesn't dissolve completely or precipitates out over time. What should I do?

A1: This is a common challenge due to the hydrophobic nature of the acetyl groups. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

Recommended Solvents for Stock Solutions:

SolventTypical Stock ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mMThe most common choice. Ensure you use anhydrous, high-purity DMSO.
Ethanol10-20 mMA viable alternative to DMSO, though some residual effects on cells or enzymes should be considered.
Methanol10-20 mMCan also be used, but may be more volatile and potentially more cytotoxic than ethanol.

Step-by-Step Protocol for Preparing Working Solutions:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to make a 10 mM stock solution. Ensure complete dissolution by gentle vortexing. Store this stock solution at -20°C for long-term stability.[1][2]

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low, it is good practice to make an intermediate dilution of your stock in the same organic solvent. This minimizes the volume of organic solvent added to your final aqueous solution.

  • Final Dilution into Aqueous Buffer: Add the stock solution (or intermediate dilution) to your pre-warmed aqueous buffer while vortexing gently. The final concentration of the organic solvent in your assay should be kept to a minimum, ideally below 1% and certainly no more than 5%, to avoid affecting the biological activity of your system.

Troubleshooting Precipitation After Dilution:

  • "Crashing out": If the compound precipitates immediately upon addition to the aqueous buffer, it is likely due to the final concentration being above its aqueous solubility limit. Try preparing a more dilute working solution.

  • Slow Precipitation: If precipitation occurs over time, it could be due to temperature changes or interactions with components in your buffer. Ensure your buffer is at a stable temperature and consider if any components might be promoting precipitation.

  • Use of Pluronics: In some instances, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final aqueous solution can help to maintain the solubility of hydrophobic compounds.

Issue 2: Incomplete Deacetylation in Cellular Assays

Q2: I am using this compound in a cell-based assay to study its effect on glycosaminoglycan synthesis. How can I be sure that the acetyl groups are being removed inside the cells to generate the active compound?

A2: This is a critical point, as the biological activity of the compound is dependent on the removal of the acetyl groups by intracellular esterases. Incomplete deacetylation can lead to a lack of efficacy or even off-target effects.

Factors Influencing Intracellular Deacetylation:

  • Cell Type: Different cell types have varying levels of esterase activity.

  • Compound Concentration: High concentrations of the acetylated compound may saturate the cellular esterase machinery, leading to incomplete deacetylation.

  • Incubation Time: Sufficient time is required for the enzymatic removal of the acetyl groups.

Workflow for Investigating Deacetylation:

Caption: Workflow to verify intracellular deacetylation.

Experimental Approaches to Monitor Deacetylation:

  • Mass Spectrometry (MS): This is a highly sensitive method. You can lyse the cells after treatment and use LC-MS to look for the mass of the fully deacetylated amyl-N-acetylglucosaminoside, as well as partially acetylated intermediates.

  • Nuclear Magnetic Resonance (NMR): While less sensitive than MS, NMR can provide detailed structural information. If you can treat a large number of cells to obtain sufficient material, you can analyze cell lysates by 1H NMR to observe the disappearance of the acetyl protons and the appearance of new signals corresponding to the deacetylated product.

Troubleshooting Incomplete Deacetylation:

  • Lower the Concentration: Try using a lower concentration of the compound to avoid saturating the esterases.

  • Increase Incubation Time: Extend the incubation period to allow more time for enzymatic activity.

  • Positive Control: If possible, use a known acetylated compound that is efficiently deacetylated in your cell type as a positive control.

Frequently Asked Questions (FAQs)

Q3: What is the recommended storage condition for this compound?

A3: The solid compound should be stored at 4°C for long-term stability.[1][2] Stock solutions in anhydrous DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound directly in an in vitro enzyme inhibition assay without considering deacetylation?

A4: It depends on the enzyme and the assay conditions. If the enzyme of interest can directly bind the acetylated form, then deacetylation is not a prerequisite. However, if the intended mechanism of action relies on the deacetylated form mimicking N-acetylglucosamine, then the acetyl groups may sterically hinder binding to the active site. It is crucial to consider the structure of the enzyme's active site. If you suspect the deacetylated form is the active inhibitor, you could consider pre-treating the compound with a purified esterase or a mild chemical deacetylation method before the assay, though this adds complexity.

Q5: Are there potential off-target effects of using this acetylated sugar in cellular studies?

A5: Yes. Incomplete deacetylation can lead to the accumulation of partially acetylated intermediates, which may have their own biological activities. Additionally, the release of acetate from the deacetylation process could potentially alter intracellular pH or serve as a carbon source, which might be a consideration in metabolic studies. It is always advisable to include appropriate controls, such as treating cells with the vehicle (DMSO) alone and, if possible, with the deacetylated form of the compound to distinguish the effects of the acetyl groups from the sugar moiety itself.

Experimental Protocols

Protocol 1: In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against rabbit muscle glycogen phosphorylase b.

Materials:

  • Rabbit muscle glycogen phosphorylase b (GPb)

  • Glycogen

  • Glucose-1-phosphate (G1P)

  • AMP (allosteric activator)

  • MES buffer (pH 6.8)

  • This compound

  • DMSO

  • Microplate reader

Assay Principle:

The activity of GPb is measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate (Pi) from G1P. The amount of Pi is determined colorimetrically.

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM MES, 100 mM KCl, 2.5 mM MgCl2, pH 6.8.

    • GPb Solution: Prepare a working solution of GPb in the assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Dissolve glycogen and G1P in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of assay buffer containing AMP.

    • Add 10 µL of the inhibitor solution at various concentrations (prepare serial dilutions in DMSO and then dilute into the assay buffer). For the control, add 10 µL of assay buffer with the same percentage of DMSO.

    • Add 20 µL of the GPb solution and incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Measurement:

    • Incubate the plate at 30°C for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., a solution that will denature the enzyme and is compatible with the phosphate detection reagent).

    • Add the phosphate detection reagent (e.g., Malachite Green-based reagent) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for glycogen phosphorylase inhibition assay.

Protocol 2: Cellular Assay for Glycosaminoglycan (GAG) Synthesis in Primary Hepatocytes

This protocol provides a framework for investigating the effect of this compound on GAG synthesis in primary hepatocytes using radiolabeling.

Materials:

  • Primary hepatocytes

  • Cell culture medium (e.g., William's Medium E)

  • Fetal bovine serum (FBS)

  • [³H]-glucosamine and [³⁵S]-sulfate

  • This compound

  • DMSO

  • Reagents for GAG isolation and quantification (e.g., papain, cetylpyridinium chloride)

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Isolate and culture primary hepatocytes according to standard protocols.

    • Allow the cells to attach and recover before starting the experiment.

  • Treatment:

    • Prepare a working solution of the test compound in the cell culture medium by diluting a DMSO stock. The final DMSO concentration should be below 0.5%.

    • Pre-incubate the cells with the test compound for a specified period (e.g., 1-4 hours).

  • Radiolabeling:

    • Add [³H]-glucosamine and [³⁵S]-sulfate to the culture medium and incubate for an appropriate labeling period (e.g., 4-24 hours).

  • GAG Isolation:

    • After the labeling period, harvest the cells and the culture medium separately.

    • Isolate GAGs from the cell lysate and the medium using established methods, such as papain digestion followed by precipitation with cetylpyridinium chloride.

  • Quantification:

    • Quantify the amount of radiolabeled GAGs by liquid scintillation counting.

  • Data Analysis:

    • Compare the amount of newly synthesized GAGs in the treated cells with the untreated controls.

    • Analyze the distribution of GAGs between the cell layer and the culture medium.

References

Technical Support Center: Glycosylation with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions utilizing Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific glycosyl donor. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and achieve your desired glycoconjugates.

Understanding the Donor: Key Characteristics and Challenges

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a valuable building block for the synthesis of various glycans. However, its successful application hinges on understanding its inherent chemical properties.

Two primary challenges often arise when using this donor:

  • "Disarmed" Nature: The electron-withdrawing acetyl protecting groups at the C-3, C-4, and C-6 positions reduce the electron density at the anomeric center. This "disarming" effect makes the glycosyl donor less reactive, often requiring more forceful activation conditions compared to "armed" donors with electron-donating protecting groups like benzyl ethers.

  • Oxazoline Byproduct Formation: The N-acetyl group at the C-2 position can act as an internal nucleophile, attacking the anomeric center to form a stable 1,2-oxazoline intermediate. This byproduct is often unreactive towards the glycosyl acceptor, leading to a significant reduction in the yield of the desired glycoside.[1][2][3]

This guide will provide strategies to overcome these challenges and optimize your glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is very sluggish, and I'm recovering a significant amount of unreacted starting material. What are the likely causes and how can I improve the reaction rate?

A1: A sluggish reaction is a common issue stemming from the "disarmed" nature of your acetylated donor.[1] The electron-withdrawing acetyl groups deactivate the donor, making the activation of the amyl leaving group more difficult. Here are several strategies to enhance the reaction rate:

  • Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter you are using. This will increase the concentration of the activated donor species in the reaction mixture.

  • Elevate the Reaction Temperature: Cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely, as higher temperatures can also promote side reactions.

  • Switch to a Stronger Activator: If you are using a mild Lewis acid, consider switching to a more potent one. A common and effective promoter system for activating alkyl glycosides is a combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH).[1]

Q2: My reaction is producing a major byproduct that I suspect is the 1,2-oxazoline. How can I confirm its formation and, more importantly, how can I minimize it?

A2: The formation of a stable 1,2-oxazoline is a well-documented side reaction with N-acetylated donors.[1][2][3]

  • Confirmation: The oxazoline byproduct can often be identified by ¹H NMR spectroscopy, looking for characteristic signals for the oxazoline ring protons.

  • Minimization Strategies:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Highly coordinating solvents like acetonitrile can stabilize the oxazoline intermediate.[1] Switching to a less coordinating solvent such as dichloromethane (DCM) is often beneficial.

    • Promoter Selection: The choice of promoter can affect the equilibrium between the desired glycosylation and oxazoline formation. It is often necessary to screen different Lewis acids to find the optimal balance.

    • Alternative Protecting Groups: For long-term projects, consider synthesizing a donor with a non-participating protecting group at the C-2 amino position. Groups like phthalimido (Phth) or a trichloroethoxycarbonyl (Troc) are excellent choices as they do not participate in the reaction and can be removed and replaced with an acetyl group later in the synthesis.[1][4]

Q3: I am observing poor stereoselectivity in my reaction. How can I improve the formation of the desired anomer?

A3: Stereoselectivity is a critical aspect of glycosylation. The N-acetyl group at C-2 typically directs the formation of 1,2-trans-glycosides through neighboring group participation. However, several factors can influence the stereochemical outcome:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.

  • Solvent: The solvent can influence the stability of the intermediates and the transition states, thereby affecting the stereochemical outcome.

  • Activator System: The choice of activator and its counterion can play a role in the stereoselectivity of the reaction.

Q4: My glycosyl donor appears to be unstable under the reaction conditions, leading to decomposition. What can I do?

A4: Donor decomposition can be caused by overly harsh reaction conditions.

  • Milder Activation: If you suspect donor decomposition, consider using a milder activator or a lower concentration of the current one.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., -78 °C to -40 °C) can help minimize decomposition.

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. The presence of moisture can lead to hydrolysis of the donor.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during glycosylation with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Table 1: Troubleshooting Common Glycosylation Issues
Symptom Potential Cause(s) Recommended Action(s)
Low or no product formation; recovery of starting materials 1. Insufficient activation of the "disarmed" donor.[1] 2. Inactive or poor-quality activator. 3. Presence of moisture leading to hydrolysis.[1]1a. Increase equivalents of Lewis acid promoter. 1b. Cautiously increase reaction temperature. 1c. Switch to a stronger promoter system (e.g., NIS/TMSOTf).[1] 2. Use freshly opened or purified activator. 3. Ensure strictly anhydrous reaction conditions (flame-dried glassware, inert atmosphere, dry solvents).
Low yield of desired product with a major byproduct 1. Formation of the stable 1,2-oxazoline byproduct.[1][2][3] 2. Poor nucleophilicity of the acceptor.[1]1a. Switch to a less coordinating solvent (e.g., DCM).[1] 1b. Screen different Lewis acid promoters. 1c. Consider using a donor with a non-participating C-2 protecting group.[1][4] 2. Increase the equivalents of the glycosyl acceptor.
Multiple spots on TLC plate 1. Incomplete reaction. 2. Formation of anomers. 3. Side reactions (e.g., hydrolysis, oxazoline formation).[1]1. Allow the reaction to run for a longer duration or increase the temperature. 2. Optimize reaction conditions (temperature, solvent, activator) to favor the desired anomer. 3. Address the specific side reactions as outlined in this guide.
Poor stereoselectivity 1. Non-optimal reaction temperature. 2. Influence of the solvent. 3. Inappropriate activator system.1. Attempt the reaction at a lower temperature. 2. Screen different solvents. 3. Experiment with different Lewis acids and counterions.

Experimental Protocols

General Protocol for Glycosylation with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside using NIS/TMSOTf Activation

Materials:

  • Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (Glycosyl Donor)

  • Glycosyl Acceptor

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • To a round-bottom flask, add the glycosyl donor (1.0 eq), glycosyl acceptor (1.2-1.5 eq), and activated molecular sieves (4 Å).

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS (1.5-2.0 eq) in anhydrous DCM.

  • Add the NIS solution to the reaction mixture, followed by the dropwise addition of TMSOTf (0.1-0.2 eq).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a few drops of triethylamine.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Reaction Mechanisms and Troubleshooting Logic

Diagram 1: Competing Pathways in Glycosylation

competing_pathways Donor Amyl GlcNAc Donor Activated Activated Donor (Oxocarbenium Ion) Donor->Activated  Activation (e.g., NIS/TMSOTf) Product Desired Glycoside Activated->Product + Acceptor Oxazoline Oxazoline Byproduct Activated->Oxazoline  Intramolecular  Cyclization Acceptor Glycosyl Acceptor

Caption: Competing reaction pathways for the activated glycosyl donor.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Desired Glycoside check_sm Check TLC for Starting Material (SM) start->check_sm sm_present Significant SM Remaining? check_sm->sm_present increase_activation Increase Activator Conc. / Temp. or Use Stronger Activator sm_present->increase_activation Yes check_byproduct Major Byproduct Observed? sm_present->check_byproduct No end Improved Yield increase_activation->end is_oxazoline Is it the Oxazoline? check_byproduct->is_oxazoline change_solvent Change to Less Coordinating Solvent (DCM) is_oxazoline->change_solvent Yes other_issues Investigate Other Issues (e.g., Acceptor Reactivity, Moisture) is_oxazoline->other_issues No optimize_promoter Screen Promoters change_solvent->optimize_promoter non_participating_group Consider Non-Participating C-2 Group optimize_promoter->non_participating_group non_participating_group->end

Caption: A decision tree for troubleshooting low-yield glycosylation reactions.

References

Technical Support Center: Optimizing Stereoselectivity with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing stereoselectivity in glycosylation reactions involving this donor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: The Challenge of β-Glycosylation with N-Acetylglucosamine Donors

N-Acetylglucosamine (GlcNAc) is a crucial monosaccharide in numerous biologically significant glycans. However, the chemical synthesis of β-glycosidic linkages with GlcNAc donors is notoriously challenging. The primary obstacle is the participation of the C-2 acetamido group, which can lead to the formation of a stable oxazoline intermediate. This intermediate is often unreactive towards the glycosyl acceptor, resulting in low yields of the desired β-glycoside.[1] Furthermore, GlcNAc donors are generally less reactive compared to other glycosyl donors, often necessitating harsh reaction conditions that can compromise stereoselectivity.

This guide will provide a comprehensive overview of the factors influencing the stereochemical outcome of glycosylation reactions with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and offer practical strategies to maximize the yield of the desired β-anomer.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is resulting in a low yield of the desired β-glycoside and a significant amount of an unreactive byproduct. What is likely happening?

A1: The most probable cause is the formation of a stable 1,2-oxazoline intermediate from your GlcNAc donor. The lone pair of electrons on the oxygen of the C-2 acetamido group can attack the anomeric center, especially under activating conditions, leading to this unreactive species. To favor the desired glycosylation over oxazoline formation, you may need to carefully select your promoter and optimize reaction conditions.[1]

Q2: How does the amyl aglycon influence the reactivity and stereoselectivity of the glycosylation reaction?

A2: The influence of the aglycon on the stereoselectivity of a glycosylation reaction is a complex interplay of steric and electronic effects. While there is limited specific data on the amyl group in this context, generally, the nature of the aglycon can impact the stability of the leaving group and the accessibility of the anomeric center to the incoming nucleophile. For intramolecular aglycon delivery strategies, the aglycon plays a direct role in shielding one face of the donor.[2] In the case of this donor, the amyl group is the aglycon of the starting material, but it will be the leaving group during the glycosylation reaction. Its moderate size is unlikely to pose significant steric hindrance to the activation at the anomeric center.

Q3: What are the key factors I should consider to optimize for β-selectivity?

A3: The primary factors to control for achieving high β-selectivity are:

  • Neighboring Group Participation: The C-2 acetamido group is a participating group that can direct the formation of the β-anomer.[3]

  • Lewis Acid Promoter: The choice of Lewis acid is critical. Milder Lewis acids may not be sufficient to activate the donor, while overly strong ones can promote the formation of the oxazoline byproduct or lead to anomerization.

  • Solvent: The solvent can significantly influence the reaction pathway. Coordinating solvents like acetonitrile can sometimes promote oxazoline formation, while non-participating solvents like dichloromethane are often preferred.

  • Temperature: Lower temperatures generally favor the kinetic product, which in the case of neighboring group participation, is the β-anomer.

Q4: I am observing the formation of the α-anomer. What are the likely causes and how can I suppress it?

A4: Formation of the α-anomer can occur through several pathways. If the reaction proceeds through an SN1-like mechanism with a dissociated oxocarbenium ion intermediate, the acceptor can attack from either face. Alternatively, in-situ anomerization of the initially formed β-glycoside to the thermodynamically more stable α-anomer can occur, especially at higher temperatures or with prolonged reaction times in the presence of a Lewis acid. To suppress α-anomer formation, consider using conditions that favor an SN2-like pathway, such as lower temperatures and less ionizing solvents. The use of a non-participating solvent is also crucial.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Strategy
Insufficient Donor Activation The acetyl groups on the GlcNAc donor are electron-withdrawing, making it relatively "disarmed" and less reactive. Consider increasing the equivalents of the Lewis acid promoter or switching to a more potent one. For example, if using a milder Lewis acid like BF₃·OEt₂, you might consider trying a stronger one like TMSOTf.
Inappropriate Lewis Acid The choice of Lewis acid is critical. For β-selective glycosylation with GlcNAc donors, scandium(III) triflate (Sc(OTf)₃) and iron(III) triflate (Fe(OTf)₃) have been shown to be effective.[1][4] It is recommended to screen a panel of Lewis acids to find the optimal one for your specific acceptor.
Low Reaction Temperature While low temperatures are generally preferred for selectivity, they can also significantly slow down the reaction rate, especially with a disarmed donor. If the reaction is sluggish, a carefully controlled, gradual increase in temperature may be necessary.
Moisture Contamination Glycosylation reactions are highly sensitive to moisture, which can quench the activator and hydrolyze the activated donor. Ensure all glassware is rigorously dried, and use freshly distilled, anhydrous solvents. The use of activated molecular sieves (3Å or 4Å) in the reaction mixture is highly recommended.
Poor Nucleophilicity of the Acceptor Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly. In such cases, you may need to increase the equivalents of the acceptor, use a higher reaction temperature, or employ a more potent activating system.
Issue 2: Predominant Formation of the Oxazoline Byproduct
Possible Cause Troubleshooting Strategy
Overly Strong Promoter/Harsh Conditions A highly reactive promoter or high temperatures can favor the intramolecular cyclization to form the oxazoline. Try using a milder Lewis acid or decreasing the reaction temperature.
Solvent Effects Coordinating solvents such as acetonitrile can stabilize the oxocarbenium ion intermediate and promote oxazoline formation. Switching to a non-participating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often beneficial.
Equilibrium Control The formation of the oxazoline is often a reversible process. By carefully selecting the reaction conditions, it is possible to shift the equilibrium towards the desired glycoside. This can sometimes be achieved by using a large excess of the acceptor.[1]
Issue 3: Poor β-Stereoselectivity (Formation of α-Anomer)
Possible Cause Troubleshooting Strategy
SN1-like Mechanism Dominating If the reaction proceeds through a long-lived oxocarbenium ion, the stereocontrol from the C-2 acetamido group is lost. To favor an SN2-like pathway, use lower temperatures and less polar, non-participating solvents.
In-situ Anomerization The initially formed β-glycoside can anomerize to the more thermodynamically stable α-anomer in the presence of the Lewis acid. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize anomerization.
Insufficient Neighboring Group Participation Ensure that the C-2 acetamido group is free to participate. Certain protecting group strategies on the acceptor or additives could potentially hinder this participation.

Experimental Protocols

General Protocol for β-Selective Glycosylation

This protocol is a general starting point and should be optimized for each specific glycosyl acceptor.

  • Preparation:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

    • Add freshly activated 3Å or 4Å molecular sieves to the reaction flask.

    • Dissolve the Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C).

    • Slowly add the Lewis acid promoter (e.g., TMSOTf (0.1-0.3 eq.), Sc(OTf)₃ (0.2-0.5 eq.), or Fe(OTf)₃ (0.2-0.5 eq.)) dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as judged by TLC), quench the reaction by adding a few drops of pyridine or triethylamine.

    • Allow the mixture to warm to room temperature, dilute with DCM, and filter to remove the molecular sieves.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Lewis Acids for β-Glycosylation of GlcNAc Donors
Lewis AcidTypical Loading (mol%)Key Characteristics
TMSOTf 10 - 30Potent activator, but can sometimes lead to anomerization or side reactions if not carefully controlled.
Sc(OTf)₃ 20 - 50Has shown high β-selectivity with various GlcNAc donors and acceptors.[1]
Fe(OTf)₃ 20 - 50An effective and environmentally benign catalyst for β-selective glycosylations.[4]
BF₃·OEt₂ 100 - 200A milder Lewis acid, may require higher temperatures or longer reaction times.

Visualizations

Diagram 1: Key Intermediates in GlcNAc Glycosylation

G cluster_0 Reaction Pathways GlcNAc_Donor Amyl GlcNAc Donor Activated_Complex Activated Donor-Lewis Acid Complex GlcNAc_Donor->Activated_Complex + Lewis Acid Oxocarbenium_Ion Oxocarbenium Ion (S_N1-like) Activated_Complex->Oxocarbenium_Ion Oxazoline Oxazoline Byproduct (Unreactive) Activated_Complex->Oxazoline Intramolecular Attack Beta_Glycoside Desired β-Glycoside Activated_Complex->Beta_Glycoside + Acceptor (S_N2-like) Neighboring Group Participation Oxocarbenium_Ion->Beta_Glycoside + Acceptor (β-face attack) Alpha_Glycoside α-Glycoside Oxocarbenium_Ion->Alpha_Glycoside + Acceptor (α-face attack)

Caption: Competing pathways in GlcNAc glycosylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of β-Glycoside Check_Activation Is Donor Activation Sufficient? Start->Check_Activation Increase_Activator Increase Lewis Acid Equivalents or Switch to a Stronger One Check_Activation->Increase_Activator No Check_Temp Is Reaction Temperature Optimal? Check_Activation->Check_Temp Yes Increase_Activator->Check_Temp Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp No Check_Moisture Is Moisture Present? Check_Temp->Check_Moisture Yes Increase_Temp->Check_Moisture Dry_Reagents Rigorously Dry Solvents and Glassware Check_Moisture->Dry_Reagents Yes Check_Acceptor Is the Acceptor Poorly Nucleophilic? Check_Moisture->Check_Acceptor No Dry_Reagents->Check_Acceptor Modify_Acceptor_Cond Increase Acceptor Equivalents or Use Harsher Conditions Check_Acceptor->Modify_Acceptor_Cond Yes End Improved Yield Check_Acceptor->End No Modify_Acceptor_Cond->End

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 146288-30-4). This document provides researchers, scientists, and drug development professionals with in-depth information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your starting materials, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Q1: What are the recommended storage conditions for the solid compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 4°C.[1][2][3] Some suppliers recommend storage at temperatures as low as -20°C for extended periods. It is crucial to protect the compound from moisture. While it is often shipped at room temperature, prolonged exposure to ambient conditions should be avoided to maintain its integrity.[1][2]

Q2: How stable is Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in solution?

A2: The stability of this compound in solution is highly dependent on the pH and the solvent used. The molecule has two primary points of lability: the β-D-glycosidic bond and the O-acetyl ester groups.

  • Glycosidic Bond: The glycosidic linkage is susceptible to hydrolysis under acidic conditions.

  • Acetyl Groups: The acetyl protecting groups are prone to hydrolysis under basic conditions (saponification).

Therefore, for short-term storage of solutions, it is advisable to use a neutral and aprotic solvent. If an aqueous buffer is required for your experiment, it should be freshly prepared and maintained at a neutral pH (around 7.0). Prolonged storage in aqueous solutions is not recommended.

Q3: What solvents are recommended for reconstituting the compound?

A3: To minimize the risk of hydrolysis, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or anhydrous Dichloromethane (DCM) are recommended for preparing stock solutions. For subsequent dilutions into aqueous media for biological assays, it is critical to minimize the time the compound spends in the aqueous environment and to maintain a neutral pH.

Q4: Is this compound sensitive to light?

Q5: What are the visual signs of degradation?

A5: As a solid, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a white to off-white powder. Any significant change in color, such as yellowing or browning, or a change in texture, such as clumping or melting, could indicate degradation. In solution, the appearance of precipitates (if not due to insolubility) or a color change may also suggest instability.

Understanding and Monitoring Stability

The stability of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is critical for its successful application in research. The primary degradation pathways involve the hydrolysis of the glycosidic bond and the removal of the acetyl protecting groups.

Degradation Pathways

The two main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: This primarily cleaves the β-D-glycosidic bond, releasing the amyl alcohol and the protected N-acetylglucosamine derivative.

  • Base-Catalyzed Deacetylation (Saponification): This removes the acetyl groups from the 3, 4, and 6 positions of the glucose ring, leading to partially or fully deacetylated products.

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Hydrolysis Products Amyl Alcohol + 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranose Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside->Hydrolysis Products  Acidic Conditions (e.g., H₃O⁺)   Deacetylation Products Partially or Fully Deacetylated Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside->Deacetylation Products  Basic Conditions (e.g., OH⁻)  

Caption: Primary degradation pathways for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Analytical Methods for Stability Monitoring

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the purity and degradation of the compound.[5]

  • Principle: The fully acetylated compound is significantly less polar than its deacetylated degradation products.

  • Observation: On a silica gel TLC plate, the starting material will have a higher Retention Factor (Rf) value. Any degradation will result in the appearance of new, more polar spots with lower Rf values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information and is a powerful tool for identifying and quantifying degradation products.

  • Principle: The protons of the acetyl groups have characteristic chemical shifts. The disappearance or change in the integration of these signals, along with the appearance of new signals corresponding to the deacetylated product, can be used to monitor stability.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Problem Possible Cause Recommended Solution
Low or no biological activity Degradation of the compound due to improper storage or handling.Verify the purity of your compound using TLC or NMR. Ensure it has been stored correctly at 4°C or below and protected from moisture and light. When preparing solutions, use anhydrous, aprotic solvents for stock solutions and minimize the time in aqueous media.
Inconsistent experimental results Partial degradation of the compound, leading to variable concentrations of the active substance.Always use freshly prepared solutions for your experiments. If you must store solutions, do so at -20°C in an anhydrous, aprotic solvent and for a limited time. Before use, re-verify the purity by TLC.
Appearance of multiple spots on TLC after dissolving in an aqueous buffer Hydrolysis of the glycosidic bond or deacetylation in the aqueous environment.This is expected if the aqueous buffer is not neutral or if the solution is stored for an extended period. For experiments requiring aqueous buffers, prepare the solution immediately before use and maintain a neutral pH.
Difficulty dissolving the compound Use of an inappropriate solvent.The compound has low solubility in water. Use an organic solvent such as DMSO, DMF, or chlorinated solvents for initial dissolution.

Experimental Protocol: Accelerated Stability Study

To assess the stability of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside under stressed conditions, an accelerated stability study can be performed based on the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Objective: To evaluate the stability of the compound at elevated temperature and humidity over a defined period.

Materials:

  • Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

  • Climate chamber or oven capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Tightly sealed, inert sample containers (e.g., amber glass vials with PTFE-lined caps)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane mixture)

  • Visualization reagent for TLC (e.g., p-anisaldehyde stain)

  • NMR spectrometer and appropriate deuterated solvent (e.g., CDCl₃)

Procedure:

  • Initial Analysis (T=0):

    • Record the initial appearance (color, physical state) of the compound.

    • Perform TLC analysis to establish the initial purity and Rf value.

    • Acquire a ¹H NMR spectrum to serve as the baseline reference.

  • Sample Preparation and Storage:

    • Accurately weigh a sufficient amount of the compound into multiple labeled vials for each time point.

    • Place the vials in the climate chamber set to 40°C and 75% relative humidity.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, and 6 months), remove a vial from the chamber.[7]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect the sample for any changes in appearance.

    • Perform TLC analysis and compare the chromatogram to the T=0 sample. Look for the appearance of new, lower Rf spots.

    • (Optional but recommended) Acquire a ¹H NMR spectrum and compare it to the T=0 spectrum to identify and quantify any degradation products.

  • Data Analysis and Interpretation:

    • Document all observations and analytical results.

    • A significant change is defined as the failure to meet the initial specifications. For a pure compound, this would be the appearance of significant degradation products.

    • Based on the rate of degradation at elevated temperatures, an estimation of the shelf-life under recommended storage conditions can be made.

cluster_0 T=0 Analysis cluster_1 Sample Storage cluster_2 Time-Point Analysis (T=x) cluster_3 Data Analysis T0_Appearance Record Initial Appearance T0_TLC Perform TLC T0_Appearance->T0_TLC T0_NMR Acquire ¹H NMR T0_TLC->T0_NMR Storage Store at 40°C / 75% RH T0_NMR->Storage Tx_Appearance Record Appearance Storage->Tx_Appearance  Time Points (e.g., 1, 3, 6 months)   Tx_TLC Perform TLC Tx_Appearance->Tx_TLC Tx_NMR Acquire ¹H NMR Tx_TLC->Tx_NMR Analysis Compare T=x with T=0 and Assess Degradation Tx_NMR->Analysis

Caption: Workflow for an accelerated stability study of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

References

Technical Support Center: Navigating Solubility Challenges of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues that may arise during experimental work with this modified carbohydrate. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the smooth progress of your research.

Understanding the Molecule: A Key to Predicting Solubility

This compound is a derivative of N-acetyl-D-glucosamine. Its structure, featuring three O-acetyl groups and an N-pentyl (amyl) chain at the anomeric position, significantly influences its solubility profile compared to its parent monosaccharide. The acetyl groups mask the polar hydroxyl groups, increasing the molecule's overall hydrophobicity and making it more amenable to dissolution in organic solvents. However, the presence of the acetamido group and the remaining pyranose ring oxygen still allows for some polar interactions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the best starting solvent?

A1: Based on the structure, which is largely non-polar due to the acetyl and amyl groups, we recommend starting with moderately polar to non-polar aprotic solvents. Dichloromethane (DCM) or chloroform are excellent initial choices, as peracetylated carbohydrates often show good solubility in these solvents. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also strong candidates, as acetylation is known to enhance the solubility of carbohydrates in these media.[1][2]

Q2: Is this compound soluble in alcohols like methanol or ethanol?

A2: While some solubility may be observed, particularly with heating, protic solvents like methanol and ethanol are generally less effective for highly acetylated sugars compared to aprotic solvents. The hydrogen bonding capabilities of alcohols can be less compatible with the acetylated, non-polar regions of the molecule. If you must use an alcohol, consider it as a co-solvent in a mixture.

Q3: My protocol requires a solvent in which the compound is poorly soluble. What can I do?

A3: If your experimental design restricts your choice of solvent, several strategies can be employed to improve solubility. These include gentle heating, sonication, or using a co-solvent system. For instance, adding a small amount of a good solvent (like DCM or DMSO) to a poor solvent can sometimes be sufficient to achieve dissolution.

Q4: How does the degree of acetylation affect solubility?

A4: The degree of O-acetylation is a critical factor. Generally, increasing acetylation reduces solubility in polar, protic solvents like water and increases it in non-polar, aprotic organic solvents. However, for some complex carbohydrates, a very high degree of acetylation can lead to a decrease in solubility or dispersibility in certain solvents.[1][2] Since this compound is tri-O-acetylated, it is considered highly acetylated.

Q5: Can I expect this compound to be soluble in water?

A5: No, due to the presence of the three acetyl groups and the amyl chain, this compound is expected to be poorly soluble in water.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

Encountering solubility challenges is a common hurdle in experimental science. This guide provides a structured workflow to systematically address and resolve these issues.

Diagram: Troubleshooting Workflow for Solubility

Caption: A stepwise approach to resolving solubility issues.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent CategorySolvent ExamplesPredicted SolubilityRationale & Remarks
Halogenated Dichloromethane (DCM), ChloroformHigh The non-polar nature of these solvents is well-suited for the hydrophobic acetyl and amyl groups. Peracetylated sugars are often soluble in chloroform.[3]
Polar Aprotic DMSO, DMF, THF, Acetone, AcetonitrileHigh to Moderate These solvents can interact with the polar parts of the molecule without the interference of hydrogen bonding. Acetylation enhances solubility in DMSO.[1][2]
Esters Ethyl AcetateModerate Offers a balance of polarity and is a good solvent for many organic compounds.
Alcohols (Protic) Methanol, EthanolLow to Moderate The hydrogen-bonding nature of these solvents may not be ideal for the highly acetylated structure. May require heating.
Non-polar Hexane, TolueneLow While the molecule has significant non-polar character, the residual polarity from the acetamido and ether linkages likely limits solubility in purely non-polar solvents.
Aqueous Water, PBSInsoluble The hydrophobic acetyl and amyl groups will prevent dissolution in aqueous media.
Experimental Protocol: Small-Scale Solubility Testing

This protocol provides a systematic way to test the solubility of your compound in various solvents.

Materials:

  • This compound

  • Selection of solvents from Table 1

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 100 µL) to the corresponding vial. This will give you an initial concentration to assess (e.g., 10-20 mg/mL).

  • Initial Dissolution Attempt (Room Temperature):

    • Vortex the vial vigorously for 30-60 seconds.

    • Visually inspect for any undissolved solid.

  • Application of Physical Methods (If Necessary):

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Check for dissolution.

    • Gentle Heating: Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C). Vortex intermittently. Caution: Be mindful of the boiling points of volatile solvents like DCM.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat steps 3 and 4. This allows for a semi-quantitative assessment of solubility.

  • Record Observations: Carefully document the approximate concentration at which the compound dissolves in each solvent and with which methods (vortexing, sonication, heating).

  • Repeat for Other Solvents: Follow the same procedure for the other selected solvents.

Diagram: Logic for Solvent Selection and Enhancement

Solvent_Enhancement_Logic cluster_0 Primary Solvent Choice cluster_1 Secondary Solvent Choice cluster_2 Enhancement Techniques DCM DCM Ethyl Acetate Ethyl Acetate DCM->Ethyl Acetate Heating Heating DCM->Heating If solubility is poor Sonication Sonication DCM->Sonication If solubility is poor Co-solvent Co-solvent DCM->Co-solvent If solubility is poor Chloroform Chloroform Chloroform->Ethyl Acetate Chloroform->Heating If solubility is poor Chloroform->Sonication If solubility is poor Chloroform->Co-solvent If solubility is poor DMSO DMSO DMSO->Ethyl Acetate DMSO->Heating If solubility is poor DMSO->Sonication If solubility is poor DMSO->Co-solvent If solubility is poor DMF DMF DMF->Ethyl Acetate DMF->Heating If solubility is poor DMF->Sonication If solubility is poor DMF->Co-solvent If solubility is poor Acetone Acetone Ethyl Acetate->Acetone Acetonitrile Acetonitrile Ethyl Acetate->Acetonitrile Ethyl Acetate->Heating If solubility is poor Ethyl Acetate->Sonication If solubility is poor Ethyl Acetate->Co-solvent If solubility is poor Acetone->Heating If solubility is poor Acetone->Sonication If solubility is poor Acetone->Co-solvent If solubility is poor Acetonitrile->Heating If solubility is poor Acetonitrile->Sonication If solubility is poor Acetonitrile->Co-solvent If solubility is poor Start Start Start->DCM Start with these Start->Chloroform Start with these Start->DMSO Start with these Start->DMF Start with these

Caption: Decision tree for solvent selection and solubility enhancement.

References

Technical Support Center: Glycosylation with N-Acetylated Donors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions involving N-acetylated glycosyl donors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on preventing the common and often frustrating formation of the 1,2-oxazoline byproduct. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Oxazoline Challenge

N-acetylated glycosyl donors, such as those derived from N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), are fundamental building blocks in the synthesis of biologically significant oligosaccharides and glycoconjugates. However, the inherent reactivity of the N-acetyl group at the C-2 position presents a significant synthetic hurdle. This group can act as an intramolecular nucleophile, attacking the anomeric center to form a stable 1,2-oxazoline ring.[1][2] This intramolecular cyclization is a competing reaction that can dramatically lower the yield of the desired glycosylated product.[1][3]

This guide provides a structured approach to understanding, diagnosing, and mitigating oxazoline formation, empowering you to optimize your glycosylation reactions for higher yields and purity.

Troubleshooting Guide: Oxazoline Formation

This section addresses common issues encountered during glycosylation reactions with N-acetylated donors.

Problem 1: Low Yield of the Desired Glycoside with a Major, More Polar Byproduct.

  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows significant consumption of the glycosyl acceptor, but the desired product spot/peak is weak. A major byproduct is observed, which is often more polar than the starting donor.

  • Probable Cause: Formation of the 1,2-oxazoline byproduct. The oxazoline is typically more polar than the corresponding glycosyl donor and can be mistaken for a successfully coupled product if not properly characterized.[1]

  • Confirmation: Isolate the byproduct and characterize it by NMR spectroscopy. The formation of the oxazoline ring gives rise to characteristic signals for the protons and carbons in the dihydrooxazole ring system.[1]

Solutions:
  • Modify the N-Protecting Group: The most direct way to prevent participation from the C-2 position is to replace the N-acetyl group with a non-participating group.[1][3]

    • Azido (N₃) Group: An excellent non-participating group that is relatively small and can be reduced to the amine and subsequently acetylated at a later stage in the synthesis.

    • Phthalimido (NPhth) Group: A bulky, robust, non-participating group that effectively prevents oxazoline formation.[1][3]

    • Trichloroethoxycarbonyl (Troc) Group: Another effective non-participating group that can be removed under specific conditions.[3]

  • Optimize Reaction Conditions: If modifying the N-protecting group is not feasible, careful optimization of the reaction conditions is critical.

    • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78°C to -40°C) can disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular glycosylation.[1]

    • Choice of Promoter/Activator: The choice of Lewis acid or promoter is crucial. Some promoters may more readily facilitate oxazoline formation. It is often necessary to screen different promoters to find the optimal balance between donor activation and minimizing the side reaction.[3] For instance, in some systems, adding trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to suppress oxazoline formation, possibly by activating the formed oxazoline in situ for glycosylation.[4]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-coordinating solvents like dichloromethane (DCM) are generally preferred. Protic or highly coordinating solvents may facilitate the formation of the oxazoline.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of oxazoline formation?

A1: The N-acetyl group at the C-2 position of the glycosyl donor participates in a neighboring group participation (NGP) mechanism. Upon activation of the anomeric leaving group, the oxygen atom of the N-acetyl carbonyl group attacks the electrophilic anomeric carbon, leading to the formation of a cyclic oxonium ion intermediate. This is followed by deprotonation to yield the stable 1,2-oxazoline.

Q2: Are there any situations where oxazoline formation is desirable?

A2: Yes, glycosyl oxazolines are valuable intermediates in their own right. They can be isolated and used as glycosyl donors in subsequent reactions, often under milder activation conditions than the original donor.[5][6][7][8] This is a key strategy in some chemoenzymatic approaches where endoglycosidases are used for transglycosylation.[9][10][11][12]

Q3: Besides modifying the N-protecting group, are there other less common strategies to prevent oxazoline formation?

A3: One approach is to temporarily modify the N-acetyl group to reduce its nucleophilicity. For example, diacetylation to form an imide can decrease the tendency for intramolecular attack.[1] However, this adds extra steps to the synthetic route.

Q4: How does the stereochemistry of the sugar affect oxazoline formation?

A4: The stereochemical arrangement of the substituents on the pyranose ring can influence the rate of oxazoline formation. For instance, in manno-configured donors, the axial orientation of the C-2 substituent can affect the ease of NGP compared to the equatorial orientation in gluco-configured donors.[1]

Data Summary Tables

Table 1: Comparison of N-Protecting Groups at C-2

N-Protecting GroupParticipating/Non-participatingPotential for Oxazoline FormationNotes
N-Acetyl (NAc)ParticipatingHighThe most common cause of oxazoline byproduct.
Azido (N₃)Non-participatingNoneRequires reduction and acetylation post-glycosylation.
Phthalimido (NPhth)Non-participatingNoneBulky group, removal can require harsh conditions.
Trichloroethoxycarbonyl (Troc)Non-participatingNoneRemoved with zinc in acetic acid.

Experimental Protocols

Protocol 1: General Procedure for Glycosylation with an N-Phthalimido Protected Donor

This protocol provides a general guideline for a glycosylation reaction designed to avoid oxazoline formation by using a non-participating protecting group.

  • Preparation: Co-evaporate the N-phthalimido protected glycosyl donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) with anhydrous toluene (3x) and dry under high vacuum for at least 2 hours.

  • Reaction Setup: Place the dried reagents in a flame-dried flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (typically 0.05-0.1 M). Add freshly activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -60°C).

  • Activation: In a separate flask, prepare a solution of the promoter system (e.g., N-Iodosuccinimide (NIS, 1.5 equiv.) and a catalytic amount of Triflic acid (TfOH, 0.1 equiv.)) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench by adding triethylamine or pyridine.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with DCM. Wash the combined filtrate with a saturated aqueous solution of sodium thiosulfate (if NIS was used) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Competing Pathways in N-Acetyl Glycosylation

G Donor N-Acetyl Glycosyl Donor + Acceptor (ROH) Activated Activated Intermediate (e.g., Oxocarbenium Ion) Donor->Activated Promoter (e.g., Lewis Acid) Desired Desired 1,2-trans-Glycoside Activated->Desired Intermolecular Attack by Acceptor (ROH) Oxazoline 1,2-Oxazoline Byproduct Activated->Oxazoline Intramolecular Attack by N-Acetyl Group

Caption: Competing reaction pathways for an N-acetylated glycosyl donor.

Diagram 2: Troubleshooting Workflow for Low Glycosylation Yield

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Condition Optimization Start Low Yield of Desired Glycoside NMR Analyze Byproduct by NMR Start->NMR Check Is Byproduct a 1,2-Oxazoline? NMR->Check ModifyN Modify N-Protecting Group (e.g., N₃, NPhth) Check->ModifyN Yes Optimize Optimize Reaction Conditions Check->Optimize Yes Other Investigate Other Side Reactions Check->Other No End Improved Yield ModifyN->End Temp Lower Temperature Optimize->Temp Solvent Change Solvent Optimize->Solvent Promoter Screen Promoters Optimize->Promoter Temp->End Solvent->End Promoter->End

Caption: A logical workflow for troubleshooting and resolving oxazoline formation.

References

Technical Support Center: Workup Procedures for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 146288-30-4).[1][2][3] This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals to ensure successful post-reaction workup and purification. The advice herein is grounded in established principles of carbohydrate chemistry and aims to demystify the challenges associated with this unique molecule.

Understanding the Molecule: Key Properties for Workup Strategy

Before designing a workup protocol, it is crucial to understand the physicochemical properties of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

PropertyImplication for Workup Procedures
Structure A β-D-glucopyranoside derivative with an N-acetyl group at C2, three O-acetyl esters at C3, C4, and C6, and an O-amyl glycosidic linkage at C1.
Polarity The presence of multiple acetyl groups and an amyl chain makes the molecule significantly less polar than its unprotected parent sugar.[4][5] It is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and acetone, but has low solubility in water and non-polar solvents like hexanes.
Stability The O-acetyl ester groups are sensitive to both strongly acidic and basic conditions, which can cause premature deprotection.[6] The N-acetyl group is more robust but can be hydrolyzed under harsh acidic conditions.[7] The amyl glycosidic bond is stable to base but can be cleaved under strong acidic conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working up reactions with this compound?

A1: The main challenge is balancing the removal of polar and non-polar impurities without causing the hydrolysis of the acetyl protecting groups.[6][9] Aggressive aqueous washes, especially with strong acids or bases, can lead to partial or complete deacetylation, complicating purification and reducing the yield of the desired protected product.

Q2: Which solvent system is best for liquid-liquid extraction?

A2: A common and effective system is Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as the organic phase and a neutral or mildly basic aqueous phase. DCM is often preferred for its ability to dissolve the protected sugar well and form a clean layer separation. EtOAc is a greener alternative but can sometimes lead to higher product loss in the aqueous phase due to its slight water solubility.

Q3: My Thin Layer Chromatography (TLC) shows streaking. What does this mean?

A3: Streaking of protected carbohydrates on silica gel TLC is often due to residual polar impurities (like salts or polar starting materials) or minor deprotection of the acetyl groups, creating more polar species. It can also be caused by using a solvent system that is too polar.

Q4: Is this compound UV active?

A4: The acetamido group (-NHC(O)CH₃) provides weak UV absorbance, typically around 200-220 nm. This allows for visualization on TLC plates with a UV indicator and detection during HPLC analysis, though an Evaporative Light Scattering Detector (ELSD) or staining may be more sensitive.[5]

Troubleshooting Guide: Common Workup Problems & Solutions

This section addresses specific issues you may encounter during the workup process in a question-and-answer format.

Problem 1: Low recovery of product from the organic layer after aqueous extraction.
  • Question: I performed a standard aqueous wash, and my crude NMR shows very little product. Where did it go?

  • Expert Analysis & Solution: There are two likely culprits: accidental hydrolysis or partitioning into the aqueous phase.

    • Check for Hydrolysis: Your product may have been partially or fully deacetylated during the workup, rendering it water-soluble.[10] To diagnose this, carefully neutralize and evaporate a sample of the aqueous layer and analyze the residue by NMR or Mass Spectrometry.

    • Optimize Extraction: The amyl group provides hydrophobicity, but the core sugar is still polar. Aggressive or multiple washes can pull some product into the aqueous phase.

      • Actionable Advice: Use brine (saturated aq. NaCl) for your final wash. This increases the polarity of the aqueous phase, forcing less polar organic compounds (like your product) back into the organic layer, a phenomenon known as "salting out".[11] If you suspect product loss, you can back-extract the combined aqueous layers with a fresh portion of organic solvent (e.g., DCM).

Problem 2: An intractable emulsion has formed during extraction.
  • Question: I'm trying to wash my reaction mixture, but the organic and aqueous layers won't separate. What should I do?

  • Expert Analysis & Solution: Emulsions are common when dealing with amphiphilic molecules or when fine precipitates are present.

    • Actionable Advice:

      • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

      • Add Brine: Add a small amount of saturated brine and swirl gently (do not shake). The increased ionic strength of the aqueous layer often helps break the emulsion.[12]

      • Filtration: If a fine solid is causing the emulsion, filter the entire mixture through a pad of Celite®. The layers should then separate easily in the funnel.

      • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Problem 3: TLC analysis after workup shows multiple new spots.
  • Question: My initial reaction TLC looked clean, but after my workup, I see a ladder of spots below my product. Why?

  • Expert Analysis & Solution: This is a classic sign of protecting group instability. The "ladder" of spots typically corresponds to the desired product, the mono-deacetylated product, di-deacetylated, and so on.

    • Causality: This occurs if the aqueous wash was too acidic or basic, or if the mixture was exposed to the aqueous phase for too long. Acetyl groups are esters and are labile.[6]

    • Preventative Protocol:

      • Use Mild Reagents: For neutralizing acidic reactions, use a saturated solution of sodium bicarbonate (NaHCO₃), adding it slowly and venting frequently to release CO₂.[12] Avoid strong bases like NaOH or KOH. For quenching basic reactions, use dilute acid (e.g., 1M HCl) or saturated ammonium chloride (NH₄Cl).[13]

      • Minimize Contact Time: Perform washes efficiently and move to the drying step promptly.

      • Temperature Control: If possible, conduct the extraction with chilled solutions to slow down potential hydrolysis reactions.

Problem 4: Residual polar impurities (e.g., DMF, DMSO) are present in the final product.
  • Question: My NMR shows my product is pure, but I have a large peak for DMF. How can I remove it?

  • Expert Analysis & Solution: High-boiling polar aprotic solvents like DMF and DMSO are notoriously difficult to remove.

    • Actionable Advice:

      • Dilute & Wash: Dilute the reaction mixture significantly with an appropriate organic solvent (e.g., EtOAc or DCM). Wash multiple times (3-5x) with water, followed by a final brine wash. The high volume of water helps partition the polar solvent out of the organic phase.

      • Azeotropic Removal: For residual amounts, co-evaporation with a solvent that forms an azeotrope with the impurity can be effective. For example, repeated evaporation from toluene can help remove residual water and other polar solvents.

Standardized Workup & Purification Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow

This protocol is designed for a typical reaction run in an organic solvent (e.g., DCM, THF, Toluene) and assumes the product is the target molecule, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if exothermic quenching is expected). Slowly add a quenching agent (e.g., saturated aq. NaHCO₃ for an acidic reaction, or saturated aq. NH₄Cl for a basic one).

  • Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with an extraction solvent (e.g., Dichloromethane) and an equal volume of deionized water.

  • Washing:

    • Gently shake the funnel, venting frequently. Allow the layers to separate.

    • Drain the organic layer.

    • Wash the organic layer sequentially with:

      • Deionized water (1x)

      • Saturated aqueous NaHCO₃ (1x, if the reaction was acidic)

      • Saturated aqueous NaCl (Brine) (1x)

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Analysis: Obtain a crude yield and analyze the purity by TLC and NMR before proceeding to chromatography.

Protocol 2: Purification by Flash Column Chromatography

Due to its moderate polarity, flash chromatography on silica gel is an excellent method for purifying the target compound.

Step-by-Step Methodology:

  • Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.25-0.35 for the product.

  • Column Packing: Pack a silica gel column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Diagrams and Workflows

General Workup Workflow

The following diagram illustrates the decision-making process for a standard workup procedure.

WorkupWorkflow Start Reaction Complete Quench Quench Reaction (e.g., with NaHCO3 or NH4Cl) Start->Quench Extract Liquid-Liquid Extraction (e.g., DCM / H2O) Quench->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purify by Chromatography Crude->Purify Final Pure Product Purify->Final

Caption: A typical experimental workflow from reaction completion to pure product.

Troubleshooting Extraction Issues

This decision tree helps diagnose and solve common problems during liquid-liquid extraction.

Troubleshooting Start Extraction Problem? Emulsion Emulsion Formed? Start->Emulsion Yes LowYield Low Organic Yield? Start->LowYield No AddBrine Add Saturated Brine Emulsion->AddBrine Yes Filter Filter through Celite Emulsion->Filter No, solid present Centrifuge Centrifuge Mixture Emulsion->Centrifuge No, persistent CheckAq Analyze Aqueous Layer (TLC, NMR) LowYield->CheckAq Yes EmulsionResolved Problem Resolved AddBrine->EmulsionResolved Filter->EmulsionResolved Centrifuge->EmulsionResolved Hydrolysis Hydrolysis Detected? CheckAq->Hydrolysis BackExtract Back-extract aqueous layer with fresh solvent Hydrolysis->BackExtract No ModifyWorkup Modify Workup: Use milder reagents, lower temperature Hydrolysis->ModifyWorkup Yes YieldImproved Yield Improved BackExtract->YieldImproved ModifyWorkup->YieldImproved

Caption: Decision tree for troubleshooting common extraction problems.

References

deprotection strategies for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Deprotection Strategies for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Welcome to the technical support center for glycoside deprotection. This guide provides in-depth troubleshooting and frequently asked questions regarding the deprotection of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. As a key intermediate in glycobiology and the synthesis of complex glycoconjugates, mastering its deprotection is crucial for advancing research and development. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during these synthetic transformations.

Core Concepts: Understanding the Molecule's Architecture

The target molecule, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, possesses several protecting groups with distinct chemical labilities. A successful deprotection strategy hinges on understanding and exploiting these differences.

  • O-Acetyl Esters (C3, C4, C6): These are ester linkages that are highly susceptible to base-catalyzed hydrolysis or transesterification. They are the most labile groups under basic conditions.[1]

  • N-Acetyl Amide (C2): The amide linkage at the C2 position is significantly more stable than the O-acetyl esters and is resistant to cleavage under the mild basic conditions used for O-deacetylation.[2] Its presence is critical as it can act as a "participating group," influencing the stereochemical outcome of reactions at the anomeric center.[3]

  • Amyl Glycoside (C1): The anomeric amyl (pentyl) group is linked via a glycosidic bond. This bond is stable to base but is readily cleaved under acidic conditions through hydrolysis.[4]

The most reliable deprotection strategy is a two-step process: first, selective removal of the O-acetyl groups under basic conditions, followed by the acid-catalyzed cleavage of the anomeric amyl group.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the deprotection workflow, presented in a question-and-answer format.

Question 1: My Zemplén de-O-acetylation is incomplete. TLC analysis shows multiple spots corresponding to the starting material and partially acetylated intermediates. What should I do?

Answer: This is a common issue that typically points to a problem with the catalyst or reaction conditions.

  • Causality: The Zemplén deacetylation is a base-catalyzed transesterification reaction, most commonly using a catalytic amount of sodium methoxide (NaOMe) in methanol.[1][5] Incomplete reactions occur if the catalyst's activity is diminished or if the reaction has not been allowed to proceed to completion.

  • Troubleshooting Steps:

    • Verify Catalyst Potency: Sodium methoxide is hygroscopic and can be deactivated by moisture or atmospheric CO₂. Use freshly prepared NaOMe solution or a recently purchased stock.

    • Increase Catalyst Loading: If the reaction stalls, a small additional amount of NaOMe solution can be added. Monitor the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes.

    • Extend Reaction Time: While often rapid, some substrates may require longer reaction times. Allow the reaction to stir at room temperature for 2-4 hours, monitoring periodically.

    • Ensure Anhydrous Conditions: The presence of water can lead to saponification instead of transesterification, consuming the base. Ensure your methanol is dry.

Question 2: While removing the O-acetyl groups, I'm observing a significant loss of my product and the appearance of a very polar, unidentified spot on TLC. Could the anomeric amyl group be cleaving?

Answer: While unlikely under standard Zemplén conditions, cleavage of the glycosidic bond can occur if the conditions are too harsh.

  • Causality: The anomeric glycosidic bond is generally stable to the mild, catalytic base used in Zemplén deacetylation. However, using stoichiometric or excess amounts of a strong base, or prolonged heating, can initiate elimination or other side reactions, particularly at the anomeric center.

  • Preventative Measures:

    • Strictly Catalytic Base: Use only a catalytic amount of sodium methoxide (typically 0.05-0.1 equivalents).

    • Temperature Control: Conduct the reaction at room temperature or 0°C.[1] Avoid heating unless absolutely necessary and only after confirming the reaction is stalled at lower temperatures.

    • Reaction Monitoring: The key is to stop the reaction as soon as the starting material is consumed. This is achieved by neutralizing the catalyst with an acid resin (like Dowex H⁺) or by adding a weak acid like acetic acid until the pH is neutral.[1]

Question 3: I've successfully removed the O-acetyl groups. Now, during the acid hydrolysis to cleave the amyl group, my yield is low and the final product appears charred or degraded.

Answer: The fully deprotected N-acetylglucosamine (GlcNAc) product is sensitive to harsh acidic conditions, especially when heated.

  • Causality: Strong acids and high temperatures can cause carbohydrates to decompose, leading to charring and the formation of various degradation byproducts. The goal is to find conditions strong enough to cleave the glycosidic bond but mild enough to preserve the sugar backbone.

  • Optimization Strategies:

    • Select the Right Acid: Start with milder acidic conditions. A common choice is 1-2 M aqueous HCl. If this is too slow, trifluoroacetic acid (TFA) with a small amount of water can be effective.[4]

    • Control the Temperature: Perform the hydrolysis at a controlled temperature, starting at room temperature or slightly elevated (40-50°C). Avoid aggressive heating.

    • Diligent Monitoring: Track the disappearance of the intermediate (amyl N-acetylglucosaminide) by TLC. Once it is consumed, immediately cool the reaction and neutralize it carefully with a base such as sodium bicarbonate or an anion exchange resin. Over-running the reaction is a primary cause of degradation.

Question 4: After both deprotection steps, purifying the final N-acetylglucosamine product from salts and byproducts is proving difficult.

Answer: The final product, N-acetylglucosamine, is highly polar and water-soluble, which makes purification by standard silica gel chromatography challenging.[6]

  • Causality: The high polarity of the product causes it to stick strongly to silica gel, leading to poor resolution and recovery. Additionally, salts from reaction neutralization can co-elute or interfere with the separation.

  • Recommended Purification Protocols:

    • Ion-Exchange Chromatography: This is the most effective method for removing inorganic salts. Pass the neutralized reaction mixture through a mixed-bed ion-exchange resin or sequential cation and anion exchange columns.[6]

    • Size-Exclusion Chromatography (SEC): Gel filtration chromatography (e.g., using Sephadex G-10 or G-25) can be used to separate the product from any remaining salts or very high molecular weight impurities.

    • Crystallization: N-acetylglucosamine is a crystalline solid.[7] After desalting, concentrating the aqueous solution and allowing it to stand, or performing a recrystallization from an ethanol/water mixture, can yield a highly pure product.

    • Specialized Normal-Phase Chromatography: If silica gel chromatography is attempted, highly polar mobile phases are required (e.g., a mixture of acetonitrile/water or chloroform/methanol/water).

Data Summary and Workflow Visualization

Table 1: Troubleshooting Common Deprotection Issues
Problem Encountered Potential Cause(s) Recommended Solution(s)
Incomplete De-O-acetylationDeactivated/insufficient NaOMe catalyst; insufficient reaction time; moisture.Use fresh NaOMe; add more catalyst incrementally; extend reaction time; ensure anhydrous methanol.
Loss of Amyl Group during DeacetylationUse of excess base; high reaction temperature.Use strictly catalytic amounts of NaOMe (0.05-0.1 eq.); maintain reaction at 0°C to room temperature.
Product Degradation during Acid HydrolysisAcid concentration too high; excessive heat; prolonged reaction time.Use milder acid (e.g., 1-2 M HCl); control temperature (≤ 50°C); stop reaction immediately upon completion and neutralize.
Difficulty in Final Product PurificationHigh polarity of product; presence of salts.Use ion-exchange chromatography for desalting, followed by crystallization or size-exclusion chromatography.
Deprotection Workflow Diagram

The following diagram illustrates the recommended two-step deprotection strategy.

Deprotection_Workflow cluster_0 Step 1: De-O-acetylation cluster_1 Step 2: Anomeric Cleavage cluster_2 Analysis & Purification Start Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Reagent1 cat. NaOMe in MeOH Start->Reagent1 Intermediate Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside Reagent1->Intermediate Reagent2 Aqueous Acid (e.g., HCl, TFA) Intermediate->Reagent2 FinalProduct 2-Acetamido-2-deoxy-D-glucopyranose (GlcNAc) Reagent2->FinalProduct Purification Neutralization -> Ion Exchange -> Crystallization FinalProduct->Purification

Caption: Recommended two-step deprotection workflow.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the Zemplén de-O-acetylation step? A detailed protocol is provided below. Generally, the acetylated starting material is dissolved in dry methanol, cooled in an ice bath, and a catalytic amount of a freshly prepared solution of sodium methoxide in methanol is added.[1] The reaction is stirred at room temperature and monitored by TLC until completion, then neutralized.

Q2: Can I remove all the protecting groups (O-acetyl and amyl) in a single step? While a single-step reaction using strong acid (e.g., concentrated HCl) would eventually cleave both esters and the glycosidic bond, this approach is not recommended. It offers poor control and often leads to significant degradation of the carbohydrate, resulting in very low yields. The stepwise approach ensures higher fidelity and yield.

Q3: How does the N-acetyl group at C2 affect the deprotection? The N-acetyl group is robust and will remain intact under both the basic de-O-acetylation and mild acidic hydrolysis conditions. Its presence is synthetically advantageous as it acts as a neighboring participating group, helping to stabilize the intermediate oxazolinium ion during reactions at the anomeric center, which generally favors the formation of β-glycosides.[3]

Q4: What TLC solvent system is best for monitoring these reactions? For the first step (de-O-acetylation), a moderately polar system like 9:1 or 8:2 Dichloromethane:Methanol is a good starting point. The product, Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, will have a much lower Rf than the starting material. For the second step (hydrolysis), a more polar system is required, such as 5:4:1 Ethyl Acetate:Methanol:Water. The final GlcNAc product will be at or near the baseline in less polar systems.

Detailed Experimental Protocols

Protocol 1: Zemplén De-O-acetylation

This protocol describes the selective removal of the O-acetyl groups.

  • Dissolve the starting material, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (1.0 equiv.), in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of a 1M solution of sodium methoxide in methanol (approx. 0.1 equiv.).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH) every 30 minutes. The reaction is complete when the starting material spot has been fully consumed.

  • Upon completion, add Dowex® 50W H⁺ resin until the solution becomes neutral (check with pH paper).

  • Filter off the resin and wash it thoroughly with methanol.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which can be used directly in the next step or purified if necessary.

Protocol 2: Acid-Catalyzed Cleavage of the Anomeric Amyl Group

This protocol describes the removal of the anomeric glycosidic bond.

  • Dissolve the crude product from Protocol 1 in 2 M aqueous hydrochloric acid (HCl).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

  • Monitor the reaction progress by TLC (e.g., 5:4:1 Ethyl Acetate:Methanol:Water).

  • Once the starting material is consumed, immediately cool the reaction flask in an ice bath.

  • Carefully neutralize the reaction by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7.

  • Concentrate the neutralized solution under reduced pressure. The resulting solid will be a mixture of the desired product (GlcNAc) and inorganic salts (NaCl).

  • Proceed with purification as described in the Troubleshooting Guide (Question 4) to isolate the pure 2-Acetamido-2-deoxy-D-glucopyranose.

References

Validation & Comparative

A Senior Application Scientist's Guide to Glycosyl Donor Selection: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside vs. Thioglycoside Donors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the success of complex oligosaccharide and glycoconjugate synthesis. The donor's identity dictates not only the reaction's efficiency and stereochemical outcome but also the overall synthetic strategy, including protecting group manipulations and block synthesis possibilities. This guide provides an in-depth, objective comparison between two distinct classes of glycosyl donors: the well-established and versatile thioglycosides and O-alkyl glycosides, represented here by Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Our analysis moves beyond a simple cataloging of features, delving into the mechanistic underpinnings and practical considerations that govern their application in the laboratory. By synthesizing field-proven insights with established chemical principles, this guide aims to equip researchers with the knowledge to make informed, effective decisions in their glycosylation campaigns.

Mechanistic Foundations: The Activation of Glycosyl Donors

The fundamental difference between thioglycosides and O-alkyl glycosides lies in the nature of the anomeric leaving group—a thioether versus an ether—and consequently, the methods required for its activation. Successful glycosylation hinges on the controlled departure of this leaving group to form a reactive oxocarbenium ion intermediate, which is then trapped by the nucleophilic glycosyl acceptor.

Thioglycoside Donors: Activation via Thiophilicity

Thioglycosides are renowned for their stability across a wide range of reaction conditions used for protecting group manipulations, yet they can be readily activated by "thiophilic" promoters.[1] This stability-reactivity balance makes them workhorses in multi-step oligosaccharide synthesis. Activation typically proceeds through the coordination of a soft electrophile to the anomeric sulfur atom.

A plethora of activators have been developed, with common examples including:

  • Halonium-based systems: N-Iodosuccinimide (NIS) in the presence of a catalytic Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2]

  • Sulfonium-based systems: Dimethyl(methylthio)sulfonium triflate (DMTST) or combinations like dimethyl disulfide-triflic anhydride.[3]

  • Metal salts: Transition metals such as copper(II), gold(III), or palladium(II) salts have been employed as effective thiophilic promoters.[1]

The choice of activator allows for fine-tuning of reactivity, a concept central to strategies like "armed-disarmed" glycosylations, where electron-withdrawing protecting groups on a thioglycoside donor ("disarmed") render it less reactive than a donor with electron-donating groups ("armed").[4]

Activation_Mechanisms cluster_0 Thioglycoside Activation cluster_1 O-Alkyl Glycoside Activation Thioglycoside Thioglycoside (R-S-Sugar) Intermediate_S Sulfonium Intermediate Thioglycoside->Intermediate_S Activator_S Thiophilic Activator (e.g., I⁺ from NIS) Activator_S->Intermediate_S Oxocarbenium_S Oxocarbenium Ion Intermediate_S->Oxocarbenium_S R-S-I (Leaving Group) Product_S Glycoside Product Oxocarbenium_S->Product_S Acceptor_S Acceptor (R'-OH) Acceptor_S->Product_S AmylGlycoside Amyl Glycoside (Amyl-O-Sugar) Intermediate_O Activated Complex AmylGlycoside->Intermediate_O Activator_O Lewis/Brønsted Acid (e.g., TMSOTf) Activator_O->Intermediate_O Oxocarbenium_O Oxocarbenium Ion Intermediate_O->Oxocarbenium_O Amyl-OH (Leaving Group) Product_O Glycoside Product Oxocarbenium_O->Product_O Acceptor_O Acceptor (R'-OH) Acceptor_O->Product_O

Diagram 1: Contrasting activation pathways for thioglycoside and O-alkyl glycoside donors.

Amyl Glycoside (O-Alkyl Donor): Activation via Oxophilicity

O-Alkyl glycosides, such as the titular amyl glycoside, belong to a broader class of O-glycosyl donors.[5] Their activation relies on promoters that target the anomeric oxygen. This is typically achieved with Lewis or Brønsted acids that coordinate to the exocyclic oxygen, weakening the C1-O bond and facilitating its cleavage to generate the key oxocarbenium ion intermediate.

While specific comparative studies detailing the performance of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside are not prevalent in peer-reviewed literature, its behavior can be extrapolated from general principles of O-glycoside chemistry. Promoters for such donors often include trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The reactivity of O-alkyl glycosides can also be modulated by the nature of the aglycone (the amyl group, in this case) and the protecting groups on the sugar backbone.

Comparative Performance: A Head-to-Head Analysis

The choice between a thioglycoside and an O-alkyl glycoside donor is a strategic decision influenced by multiple factors. The following table summarizes their key performance characteristics, providing a framework for selection.

FeatureThioglycoside DonorsAmyl Glycoside (as an O-Alkyl Donor)Rationale & Causality
Stability High. Stable to most acidic and basic conditions used in protecting group chemistry.[1]Moderate to High. Generally stable but can be sensitive to strong Lewis or Brønsted acids.[5]The C-S bond is less polarized and less labile than the C-O bond of an activated O-glycoside, affording thioglycosides superior stability.
Reactivity Tunable. Can be "armed" or "disarmed" based on protecting groups, allowing for precise reactivity control.[4][6]Generally considered reactive. Reactivity is influenced by protecting groups and the nature of the O-alkyl aglycone.The concept of tuning reactivity is highly developed for thioglycosides, forming the basis for complex one-pot synthesis strategies.[7]
Promoters Thiophilic reagents: NIS/TfOH, DMTST, Ph₂SO/Tf₂O, various metal salts (Cu(OTf)₂, AuCl₃).[1][2][3]Lewis/Brønsted acids: TMSOTf, BF₃·OEt₂, TfOH.Activation mechanisms are orthogonal. A thiophilic promoter will not activate an O-glycoside, and a typical Lewis acid for an O-glycoside is often compatible with a thioglycoside, enabling chemoselective strategies.
Stereocontrol Highly dependent on C2-participating groups, solvent, and temperature. Can yield both 1,2-trans and 1,2-cis products.[8]Also highly dependent on C2-participation and reaction conditions. The β-configuration of the specified donor with a C2-acetamido group strongly favors 1,2-trans glycoside formation.The C2-acetamido group provides neighboring group participation, directing the acceptor to attack from the opposite (alpha) face of the intermediate, yielding a β-glycoside.
Orthogonality Excellent. Can be used in orthogonal strategies with glycosyl fluorides or phosphates.[2]Moderate. Orthogonality depends on the specific pairing of donors and the careful selection of non-interfering activators.The unique activation requirement of thioglycosides makes them highly valuable for chemoselective and orthogonal glycosylation schemes.
Byproducts Thio-containing byproducts (e.g., methylsulfenyl triflate, thiophenol) which can sometimes be odorous or require specific workup procedures.[9]Alcohol byproduct (amyl alcohol) and promoter-derived species. Generally cleaner workups.The nature of the leaving group dictates the byproducts. The generation of volatile and relatively benign amyl alcohol is an advantage of the O-alkyl donor.
Applications Widely used in the synthesis of complex oligosaccharides, glycans, and glycoconjugates due to their versatility and stability.[7][10]Used in glycobiology research[11]; generally suitable for synthesis where sulfur-containing compounds are undesirable or where alternative activation conditions are needed.The extensive body of literature and predictable reactivity of thioglycosides have established them as a gold standard in complex carbohydrate synthesis.

Field-Proven Methodologies: Experimental Protocols

A protocol's trustworthiness is derived from its reproducibility and the clear rationale behind each step. Here, we present detailed, self-validating procedures for glycosylation reactions using both donor types.

General Experimental Workflow

The core of a successful glycosylation reaction involves the rigorous exclusion of water, which can compete with the glycosyl acceptor and hydrolyze the activated donor.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Donor & Acceptor (Azeotrope with Toluene) C 3. Combine Reactants (Under Inert Atmosphere, e.g., Argon) A->C B 2. Activate Molecular Sieves (Heat under vacuum) D 4. Add Dry Solvent & Sieves B->D C->D E 5. Cool to Reaction Temp. (e.g., -78°C to 0°C) D->E F 6. Add Promoter/Activator E->F G 7. Monitor Reaction (via TLC) F->G H 8. Quench Reaction (e.g., with Sat. NaHCO₃) G->H I 9. Filter & Extract H->I J 10. Purify Product (Silica Gel Chromatography) I->J

Diagram 2: A generalized workflow for chemical glycosylation reactions.

Protocol 1: Glycosylation Using a Thioglycoside Donor

This protocol is adapted from standard procedures using the common NIS/TfOH activation system.[2]

Materials:

  • Thioglycoside Donor (1.2 equiv.)

  • Glycosyl Acceptor (1.0 equiv.)

  • Activated Molecular Sieves (4Å, powdered)

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv., as a stock solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions

Procedure:

  • Preparation: Add the glycosyl acceptor and thioglycoside donor to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Dry the mixture by co-evaporation with anhydrous toluene (x3) under reduced pressure. Place the flask under a high vacuum for at least 1 hour.

  • Reaction Setup: Add freshly activated powdered 4Å molecular sieves to the flask. Seal the flask with septa and purge with inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous CH₂Cl₂ via syringe to achieve a concentration of approximately 0.05 M.

  • Promoter Addition: Cool the stirred suspension to the desired starting temperature (typically between -40°C and -78°C). Add solid NIS to the mixture.

  • Activation: After stirring for 10-15 minutes, add the TfOH stock solution dropwise via syringe.

    • Causality: The combination of NIS and TfOH generates a potent electrophilic iodine species in situ, which is the active promoter. TfOH protonates NIS, increasing its electrophilicity. The low temperature is critical for controlling the reaction rate and minimizing side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the limiting glycosyl acceptor.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to neutralize the acid and consume excess iodine, respectively.

  • Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite® to remove molecular sieves. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired glycoside.

Protocol 2: Representative Glycosylation Using an O-Alkyl Glycoside Donor

This is a generalized protocol for the activation of an O-alkyl glycoside, such as the specified amyl glycoside, using a Lewis acid promoter.

Materials:

  • Amyl Glycoside Donor (1.5 equiv.)

  • Glycosyl Acceptor (1.0 equiv.)

  • Activated Molecular Sieves (4Å, powdered)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv., as a stock solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine for quenching

Procedure:

  • Preparation & Setup: Follow steps 1-3 from Protocol 1 to rigorously dry the reactants and set up the reaction under an inert atmosphere with molecular sieves.

  • Cooling: Cool the stirred suspension to the appropriate temperature (often 0°C to -20°C for O-glycoside activations).

  • Activation: Add the TMSOTf stock solution dropwise to the reaction mixture.

    • Causality: The Lewis acid (TMSOTf) activates the donor by coordinating to the anomeric oxygen, facilitating the departure of the amyl alcohol leaving group and formation of the oxocarbenium ion. The stoichiometry is often catalytic.

  • Monitoring: Monitor the reaction progress by TLC for the disappearance of the glycosyl acceptor.

  • Quenching: Upon completion, quench the reaction by adding a hindered base like triethylamine or 2,4,6-collidine to neutralize the acidic promoter. This step is crucial to prevent product degradation upon warming.

  • Workup & Purification: Follow steps 8-9 from Protocol 1. The Na₂S₂O₃ wash is not necessary. Purify the product using silica gel chromatography.

Concluding Remarks for the Practicing Scientist

The choice between a thioglycoside and an O-alkyl glycoside donor is not a matter of inherent superiority but of strategic fit.

Thioglycosides represent a mature, robust, and highly versatile class of donors. Their exceptional stability and the vast array of available activation methods make them the preferred choice for complex, multi-step syntheses that require precise control over reactivity. They are the cornerstone of many advanced strategies, including one-pot sequential glycosylations and block syntheses.[7]

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside , as a representative O-alkyl glycoside, offers a valuable alternative. Its primary advantages lie in its orthogonal activation mechanism and the generation of simpler, non-sulfur-containing byproducts. It is a compelling option for syntheses where the presence of sulfur is detrimental to downstream steps (e.g., reactions involving transition metal catalysts sensitive to sulfur poisoning) or for targets where the specific stereochemical outcome under Lewis acidic conditions is particularly favorable.

Ultimately, the optimal donor is the one that aligns best with the overall synthetic plan, taking into account the specific structures of the donor and acceptor, the desired stereochemistry, and the sequence of subsequent chemical transformations.

References

A Senior Application Scientist's Guide to the Reactivity of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Acetylglucosamine Glycosylation

In the landscape of drug development and chemical biology, the precise synthesis of complex carbohydrates and glycoconjugates is a paramount challenge. Among these, structures containing 2-acetamido-2-deoxy-β-D-glucopyranose (N-acetylglucosamine, or GlcNAc) are of immense biological significance. This monosaccharide is a fundamental component of glycoproteins, glycolipids, and proteoglycans, playing crucial roles in processes ranging from protein folding and cell signaling to bacterial cell wall formation and viral recognition.

The chemical synthesis of β-GlcNAc linkages, however, is notoriously challenging. Glycosyl donors derived from N-acetylglucosamine often exhibit lower reactivity compared to their glucose or galactose counterparts.[1] Furthermore, the presence of the 2-acetamido group introduces a competing reaction pathway: the formation of a stable oxazoline byproduct, which can truncate the desired glycosylation.[1][2]

This guide provides an in-depth analysis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside , a versatile glycosyl donor. This donor, also known as n-pentenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (NPG-GlcNAc), offers a unique combination of stability and tunable reactivity. We will objectively compare its performance with various glycosyl acceptors, provide supporting experimental data, and contextualize its utility against alternative glycosyl donors.

The n-Pentenyl Glycoside Donor: A Balance of Stability and Reactivity

The defining feature of the title compound is the n-pentenyl group at the anomeric position. This group serves a dual function: it acts as a stable protecting group for the anomeric hydroxyl, rendering the molecule robust enough to withstand various synthetic manipulations, yet it can be chemoselectively "activated" under specific conditions to become an excellent leaving group.[3][4] This contrasts with more sensitive donors like trichloroacetimidates or glycosyl halides, which may require more stringent anhydrous conditions or are less stable to storage.[5][6]

The key to its utility lies in its activation via halonium ion promotion, a method that is highly specific to the double bond of the pentenyl group and leaves other functional groups, including other alkenes, unaffected.[3]

Mechanism of Activation

The activation of n-pentenyl glycosides is typically initiated by an electrophilic source of iodine or bromine, most commonly N-iodosuccinimide (NIS), in the presence of a catalytic amount of a Lewis or Brønsted acid, such as triethylsilyl triflate (TESOTf) or triflic acid (TfOH).[1][3]

The accepted mechanism proceeds as follows:

  • Electrophilic Attack: The iodonium ion (I+) from NIS attacks the electron-rich double bond of the n-pentenyl group, forming a cyclic iodonium intermediate.

  • Intramolecular Cyclization: The oxygen of the anomeric linkage attacks one of the carbons of the iodonium ion in a 5-exo-tet cyclization, forming a five-membered tetrahydrofuran ring. This step is irreversible and drives the reaction forward.

  • Formation of the Oxocarbenium Ion: This cyclization results in the departure of the pentenyl group (now a substituted tetrahydrofuran) and the formation of a highly reactive oxocarbenium ion intermediate at the anomeric center of the sugar.

  • Nucleophilic Attack & Stereocontrol: The 2-acetamido group plays a critical role in stereocontrol. It participates in the reaction by attacking the oxocarbenium ion to form a bicyclic oxazolinium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming acceptor nucleophile to attack from the β-face. This substrate-controlled mechanism, known as "neighboring group participation," almost exclusively yields the desired 1,2-trans (β) glycosidic linkage.[6][7]

Activation_Mechanism Figure 1: Activation of n-Pentenyl GlcNAc Donor Donor n-Pentenyl GlcNAc Donor Iodonium Cyclic Iodonium Intermediate Donor->Iodonium Electrophilic Attack (I+) NIS NIS / H+ NIS->Iodonium Oxocarbenium Oxocarbenium Ion + Substituted THF Iodonium->Oxocarbenium 5-exo-tet Cyclization Oxazolinium Bicyclic Oxazolinium Intermediate Oxocarbenium->Oxazolinium Product β-Glycoside Product Oxazolinium->Product Nucleophilic Attack (β-face) Acceptor Acceptor (R-OH, R-SH, etc.) Acceptor->Product Experimental_Workflow Figure 2: Workflow for a Typical Glycosylation Reaction prep Preparation Dry glassware under vacuum/heat. Add Donor, Acceptor, and activated 4Å molecular sieves to flask. Dissolve in anhydrous CH₂Cl₂ under Argon. Stir for 30 min at room temperature. reaction Reaction Initiation Cool flask to -20°C (CH₃CN/dry ice bath). Add NIS and Yb(OTf)₃ sequentially. Allow to slowly warm to 0°C while stirring. prep->reaction monitoring Monitoring Monitor reaction progress by TLC. Stain with p-anisaldehyde or ceric molybdate solution. Reaction is complete upon consumption of the donor. reaction->monitoring workup Quenching & Workup Quench with saturated aq. Na₂S₂O₃. Filter through Celite to remove sieves. Transfer to separatory funnel, dilute with CH₂Cl₂. Wash sequentially with Na₂S₂O₃, NaHCO₃, and Brine. Dry organic layer over Na₂SO₄. monitoring->workup purification Purification & Analysis Concentrate in vacuo. Purify crude product by silica gel column chromatography. Characterize pure product by NMR and MS. workup->purification

References

A Senior Application Scientist's Guide to the Comparative Analysis of Acetylated Glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Monomer

N-acetyl-D-glucosamine (GlcNAc), an acetylated derivative of the amino sugar glucosamine, is a fundamental building block in vital biological structures, from the peptidoglycan of bacterial cell walls to the complex glycoproteins and glycolipids in mammals.[1] While its structural roles are well-documented, the scientific community's focus is increasingly shifting towards the nuanced signaling capabilities of GlcNAc and its synthetic derivatives.[2] These molecules are not merely passive structural components; they are active participants in cellular communication, influencing everything from gene expression and protein function to inflammation and immune response.[1][3]

This guide provides a comparative framework for the evaluation of acetylated glucosamine derivatives. It is designed to move beyond simple cataloging of compounds, instead offering a methodological rationale for their synthesis, characterization, and functional assessment. As drug development pipelines seek novel modulators of inflammation, cartilage degradation, and viral infection, a rigorous, comparative understanding of these derivatives is paramount. We will explore how strategic chemical modifications and innovative formulations can dramatically alter the bioactivity, bioavailability, and therapeutic potential of the core GlcNAc scaffold.

The Foundation: Synthesis and Structural Characterization

The therapeutic efficacy of a GlcNAc derivative is inextricably linked to its chemical structure. The choice of synthetic route and the precision of analytical characterization are the bedrock of any comparative study.

Strategic Synthesis of Derivatives

The goal of derivatization is to modulate properties such as cell permeability, target specificity, or metabolic stability. Modifications can be targeted at various positions on the glucosamine ring, with the N-position being a common site for introducing diverse functional groups.[4]

For instance, modifications with benzenesulfonyl and isoxazole formyl groups have been shown to enhance chondroprotective activity compared to the parent GlcNAc.[4] Another strategy involves deoxygenation at specific positions (e.g., 4,6-bideoxy-N-acetyl-D-glucosamine) to create derivatives with altered anti-inflammatory profiles.[5]

Workflow for Derivative Synthesis and Purification

cluster_synthesis Synthesis Phase cluster_purification Purification & Verification start Glucosamine HCl (Starting Material) methoxide Treat with Sodium Methoxide in Methanol start->methoxide freebase Generate Supersaturated Glucosamine Free Base methoxide->freebase anhydride Add Acetic Anhydride (or other acylating agent) freebase->anhydride reaction N-acetylation Reaction (Room Temperature) anhydride->reaction filtration Filter Crude Product reaction->filtration wash Wash with Cold Methanol & Ether filtration->wash recrystallize Recrystallize from Water/Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry characterize Characterization (NMR, MS, HPLC) dry->characterize caption General workflow for N-acetylation of glucosamine.

Caption: General workflow for N-acetylation of glucosamine.

Essential Analytical Characterization

Ambiguity in structure or purity invalidates biological data. A multi-technique approach is non-negotiable for validating a novel derivative.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is indispensable for confirming the identity and anomeric configuration (α vs. β) of the synthesized derivative.[6] It can also be used for quantitative analysis of product mixtures, such as determining the concentration of GlcNAc and its dimer, (GlcNAc)₂, in a sample without the need for calibration curves.[7]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS provides accurate mass determination, confirming the molecular weight of the derivative and identifying impurities.[8][9] GC-MS is particularly powerful for separating and quantifying stereoisomers, a critical step given the biological presence of interferents like N-acetylgalactosamine.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound and for quantifying its release from delivery systems like hydrogels.[10] A validated reverse-phase HPLC/UV method can accurately determine concentrations of GlcNAc and its derivatives in complex matrices.[10]

Comparative Biological Performance

The true value of a derivative is defined by its performance in biologically relevant assays. Here, we compare derivatives across key therapeutic areas, emphasizing the experimental data that supports their differentiation.

Anti-Inflammatory and Chondroprotective Activity

Osteoarthritis (OA) remains a primary indication for glucosamine-based therapies.[11] The central hypothesis is that these compounds can mitigate inflammation and protect chondrocytes, the cartilage-producing cells. However, not all derivatives are created equal.

A study comparing novel bi-deoxygenated NAG derivatives, BNAG1 and BNAG2, against the parent NAG molecule in a lipopolysaccharide (LPS)-induced inflammation model provided compelling evidence of structure-activity relationships.[5]

DerivativeIn Vivo Effect (LPS-induced mice, 300 mg/kg)In Vitro Effect (LPS-stimulated macrophages)Citation
N-acetyl-glucosamine (NAG) Moderate reduction in serum IL-6 and TNF-αModerate reduction in IL-6 and TNF-α secretion[5]
BNAG1 Significant reduction in serum IL-6 and TNF-αStrong inhibition of IL-6 and TNF-α secretion[5]
BNAG2 Moderate reduction in serum IL-6 and TNF-αModerate reduction in IL-6 and TNF-α secretion[5]

These findings clearly indicate that the deoxygenation at specific positions in BNAG1 enhances its anti-inflammatory capacity beyond that of the parent compound.[5] Furthermore, while Glucosamine (GlcN) has been shown to induce hyaluronic acid production by synovial cells, N-acetyl-d-glucosamine (GlcNAc) did not show the same effect, highlighting a key functional divergence between even closely related derivatives.[11]

In another study, Glucosamine hydrochloride (GlcN·HCl) was found to reduce chondrocyte proliferation, whereas GlcNAc augmented it, demonstrating opposite effects in cell culture.[12] This underscores the critical need to test derivatives independently and not assume functional equivalence.

Bioavailability and Formulation: The Sulfate vs. Hydrochloride Debate

A derivative's intrinsic activity is irrelevant if it cannot reach its target tissue at a sufficient concentration. The formulation of glucosamine has been a subject of intense research, particularly the comparison between the sulfate and hydrochloride salts.

A pharmacokinetic study in horses using clinically relevant doses revealed that oral administration of glucosamine sulphate resulted in significantly higher synovial fluid concentrations compared to glucosamine hydrochloride.[13] Twelve hours post-administration, glucosamine levels in both plasma and synovial fluid remained significantly higher than baseline only for the sulphate preparation.[13] This suggests superior bioavailability for the sulfate form, which could translate to greater therapeutic efficacy in joint tissues.

The Hexosamine Biosynthetic Pathway (HBP)

Glucose Glucose F6P Fructose-6-P Glucose->F6P GFAT GFAT (Rate-Limiting Step) F6P->GFAT GlcN6P Glucosamine-6-P GFAT->GlcN6P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Glycosylation Glycoprotein & Glycolipid Synthesis UDP_GlcNAc->Glycosylation GlcN Exogenous Glucosamine GlcN->GlcN6P GlcNAc Exogenous GlcNAc GlcNAc->GlcN6P Proteins Nuclear & Cytosolic Proteins OGT->Proteins O-GlcNAcylation caption The HBP integrates glucose metabolism with glycosylation.

Caption: The HBP integrates glucose metabolism with glycosylation.

Antiviral Activity and the Nanoparticle Advantage

Recent research has expanded the scope of GlcNAc derivatives to include antiviral applications. A key finding is that the physical formulation can be as important as the chemical structure. A study compared the efficacy of standard "bulk" GlcNAc with a nano-formulation (GlcNAc-NPs) against Influenza A virus (IAV) and Human adenovirus type 2 (Adv).[14]

Derivative Form50% Inhibitory Conc. (IC50) vs. IAVEfficacy vs. AdvCitation
Bulk GlcNAc 4 mMNo inhibition[14]
GlcNAc-NPs 0.125 mMInhibited viral replication[14]

The nanoparticle formulation demonstrated a 32-fold increase in potency against IAV and was effective against Adv, which was resistant to the bulk form.[14] This dramatic enhancement is likely due to improved cellular uptake and delivery.[15] This highlights a critical axis for comparison: innovative delivery systems can unlock or significantly enhance the biological activity of an otherwise moderately effective derivative.

Key Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, standardized protocols are essential. The following are representative methodologies for the evaluation of GlcNAc derivatives.

Protocol 1: Synthesis of N-Acetyl-D-Glucosamine

This protocol is adapted from a simplified method for high-yield synthesis.[16]

  • Preparation: Suspend 10g of D-glucosamine hydrochloride in 80-100 mL of methanol.

  • Formation of Free Base: Add a stoichiometric equivalent of sodium methoxide to the suspension. This generates a supersaturated solution of D-glucosamine free base.

  • Acetylation: To the solution from Step 2, add 1.5 to 2.0 equivalents of acetic anhydride. Stir the mixture at room temperature. The N-acetylation reaction proceeds readily without additional catalysts.

  • Isolation: The crude N-acetyl-D-glucosamine will precipitate out of the solution. Collect the product by filtration.

  • Purification: Wash the crude product with cold methanol, followed by ether. For high purity, recrystallize the solid from a minimal amount of hot water by adding ethanol and then ether until incipient turbidity, followed by cooling.

  • Verification: Confirm the identity and purity of the final product via NMR and MS analysis.

Protocol 2: In Vitro Anti-Inflammatory Assay

This protocol is based on the LPS-induced macrophage model.[5]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media until they reach 80% confluency.

  • Plating: Seed the cells into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing the GlcNAc derivatives at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (media only) and a positive control (e.g., dexamethasone). Incubate for 2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Analysis: Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Measure cell viability using an MTS or MTT assay to ensure that observed cytokine reduction is not due to cytotoxicity.

Protocol 3: Quantification by GC-MS

This protocol outlines the derivatization and analysis for quantifying GlcNAc in biological samples.[8]

  • Sample Preparation: Lyophilize (freeze-dry) biological samples (e.g., cell lysates, plasma) to complete dryness.

  • Derivatization Step 1 (Ethoximation): Re-dissolve the dried sample in 18 µL of water-free pyridine containing 19 mg/mL of ethoxyamine hydrochloride (EtOx). Incubate at 25°C for 120 minutes with agitation. This step converts carbonyl groups.

  • Derivatization Step 2 (Silylation): Add 42 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 40°C for 50 minutes with agitation. This step replaces acidic protons with trimethylsilyl groups, making the analyte volatile.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Use a suitable column (e.g., a 30m non-polar phase column) and temperature program to achieve separation of the derivatized GlcNAc from isomers and matrix components.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled GlcNAc) for accurate absolute quantification. Monitor specific parent-to-fragment ion transitions in tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity.

O-GlcNAc Cycling and Signaling Crosstalk

cluster_add Addition cluster_remove Removal cluster_phos Crosstalk UDP_GlcNAc UDP-GlcNAc (from HBP) OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT TargetProtein Target Protein (Ser/Thr) GlcNAcylated O-GlcNAcylated Protein (Altered Function) Phosphorylated Phosphorylated Protein (Altered Function) OGT->TargetProtein Adds GlcNAc OGA O-GlcNAcase (OGA) GlcNAcylated->OGA OGA->TargetProtein Kinase Kinase Kinase->TargetProtein Adds PO4 Phosphatase Phosphatase Phosphatase->TargetProtein Phosphorylated->Phosphatase Removes PO4 caption O-GlcNAcylation competes with phosphorylation.

Caption: O-GlcNAcylation competes with phosphorylation.

Conclusion and Future Outlook

The comparative analysis of acetylated glucosamine derivatives reveals a landscape of profound therapeutic potential, extending far beyond the capabilities of the parent GlcNAc molecule. Strategic chemical modifications, such as deoxygenation or the addition of novel N-acyl groups, can significantly enhance anti-inflammatory and chondroprotective activities.[4][5] Concurrently, advancements in formulation science, particularly the use of nanoparticles, can dramatically improve bioavailability and unlock new therapeutic applications, including antiviral therapies.[14]

For researchers in this field, it is crucial to move beyond monolithic thinking. The choice between glucosamine sulfate and hydrochloride can have significant pharmacokinetic consequences.[13] A novel synthetic derivative may show promise in vitro, but its ultimate utility will depend on a rigorous, multi-faceted evaluation encompassing synthesis, purification, comprehensive characterization, and performance in relevant biological and delivery models. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation, empowering scientists to unlock the full potential of this versatile class of molecules.

References

validating the structure of oligosaccharides synthesized with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Core Methodologies for Structures Derived from Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Introduction

Oligosaccharides, complex carbohydrates composed of several monosaccharide units, are at the forefront of biomedical research and drug development. Their roles as mediators of critical cell-cell and cell-matrix interactions are well-established, driving the need for structurally precise synthetic oligosaccharides for therapeutic and research applications.[1] The synthesis of these molecules, however, is a formidable challenge. Unlike the template-driven synthesis of proteins or nucleic acids, oligosaccharide assembly is a complex process where achieving the correct monosaccharide sequence, linkage position (e.g., 1→4 vs. 1→6), and anomeric configuration (α vs. β) requires meticulous control and, critically, rigorous validation.[2]

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of oligosaccharides synthesized using building blocks like Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. As a protected glycosyl donor, this molecule is a versatile starting point for introducing N-acetylglucosamine (GlcNAc) residues into a growing chain. Our focus is not merely on the "how" but the "why"—explaining the causal logic behind experimental choices and demonstrating how a multi-faceted analytical approach forms a self-validating system for ensuring scientific integrity.

The Analytical Imperative: From Crude Product to Validated Structure

The core challenge in oligosaccharide synthesis is the potential for a heterogeneous mixture of products, including isomers that are notoriously difficult to separate and distinguish.[3][4] Therefore, a robust validation strategy must be able to unambiguously answer the following questions:

  • Purity: Is the sample a single, homogenous compound?

  • Composition & Mass: Does the molecule have the correct molecular weight, corresponding to the expected number and type of monosaccharide residues?

  • Sequence & Linkage: Are the monosaccharides connected in the correct order and at the intended positions?

  • Stereochemistry: Does each glycosidic linkage have the correct anomeric (α or β) configuration?

No single technique can provide all these answers. True confidence in a synthetic oligosaccharide's structure is only achieved through the synergistic application of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Foundation of Purity and Isolation

HPLC is the foundational technique in any validation workflow. Its primary role is to separate the target oligosaccharide from unreacted starting materials, reagents, and, most importantly, structurally related isomers formed during the synthesis.[3][5]

Expertise & Causality: Why HPLC First?

Starting with HPLC is a logical necessity. Injecting a complex, crude reaction mixture directly into a mass spectrometer or NMR spectrometer would result in a composite of signals, making interpretation impossible. HPLC provides the pure fractions upon which all subsequent, more detailed structural analysis is built. The choice of column and detector is critical and depends on the specific properties of the oligosaccharide.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns are exceptionally powerful for resolving glycan isomers, making them a preferred choice for analyzing complex synthetic mixtures.[4]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is another widely used method for separating polar molecules like oligosaccharides.

  • Detection Methods: Due to their lack of a strong chromophore, oligosaccharides require specialized detection methods. Evaporative Light Scattering Detection (ELSD) is a universal detector for non-volatile analytes, while Pulsed Amperometric Detection (PAD) offers high sensitivity for unlabeled carbohydrates.[6][7]

Experimental Protocol: Purity Assessment via HPLC-ELSD
  • Sample Preparation: Dissolve 1-2 mg of the crude or purified oligosaccharide in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: PGC or HILIC column (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 80% B to 40% B over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Analysis: Inject 5-10 µL of the sample. The resulting chromatogram will show peaks corresponding to different components. A pure sample should ideally exhibit a single, sharp peak. Fractions can be collected for further analysis.

Data Presentation: HPLC Method Comparison
FeaturePorous Graphitic Carbon (PGC)Hydrophilic Interaction (HILIC)
Separation Principle Adsorption and charge-induced dipole interactionsPartitioning into a water-enriched layer on the stationary phase
Isomer Resolution Excellent, often baseline resolves linkage and anomeric isomersGood, but may be less effective than PGC for complex isomers
Mobile Phase Acetonitrile/water gradients, often with TFA or formic acidHigh organic (acetonitrile)/low aqueous gradients
Best For Complex mixtures, detailed isomer analysisGeneral purpose purity checks, preparative purification

Workflow Visualization: HPLC Purification

HPLC_Workflow Crude Crude Synthetic Product HPLC HPLC System (PGC or HILIC) Crude->HPLC Injection Detect Detector (ELSD/PAD/MS) HPLC->Detect Collect Fraction Collector Detect->Collect Signal Trigger Waste Waste & Byproducts Collect->Waste Other Fractions Pure Purified Oligosaccharide Collect->Pure Target Fraction MS_Workflow cluster_MS1 MS¹: Mass Confirmation cluster_MS2 MS²: Sequencing IonSource Ion Source (MALDI or ESI) MassAnalyzer1 Mass Analyzer IonSource->MassAnalyzer1 Select Parent Ion Detector1 Detector MassAnalyzer1->Detector1 m/z Measurement CollisionCell Collision Cell (Fragmentation) MassAnalyzer1->CollisionCell Isolate Target Ion Confirm Molecular Weight Confirm Molecular Weight Detector1->Confirm Molecular Weight MassAnalyzer2 Mass Analyzer CollisionCell->MassAnalyzer2 Select Product Ions Detector2 Detector MassAnalyzer2->Detector2 Fragment m/z Determine Sequence Determine Sequence Detector2->Determine Sequence Integrated_Workflow Start Crude Synthetic Product HPLC HPLC Purification Start->HPLC Purity Purity Check >95%? HPLC->Purity MS MS Analysis (MALDI/ESI) Purity->MS Yes Redo Re-synthesize or Re-purify Purity->Redo No Mass Correct Mass? MS->Mass NMR NMR Spectroscopy (1D & 2D Suite) Mass->NMR Yes Mass->Redo No Structure Structure Verified? NMR->Structure Final Validated Oligosaccharide Structure Structure->Final Yes Structure->Redo No

References

biological activity of compounds synthesized using Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the modification of natural biomolecules presents a fertile ground for the development of novel therapeutics with enhanced efficacy and specificity. Among these, N-acetyl-D-glucosamine (GlcNAc), a fundamental amino sugar, has garnered significant attention for its intrinsic biological activities, including anti-inflammatory and potential anticancer properties. This guide delves into the synthesis and comparative biological evaluation of novel compounds derived from GlcNAc precursors, offering a comprehensive overview for researchers, scientists, and drug development professionals. While the precise starting material, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, serves as a versatile precursor for glycosylation reactions, this guide will focus on the biological activities of the core N-acetylglucosamine scaffold once incorporated into new molecular entities. We will explore how strategic modifications to the GlcNAc moiety can lead to compounds with significantly amplified therapeutic potential compared to the parent molecule and existing alternatives.

The Rationale for Derivatization: Unlocking Enhanced Bioactivity

N-acetyl-D-glucosamine is a key component in various biological structures and has demonstrated modest anti-inflammatory effects.[1] However, its therapeutic application is often limited by factors such as bioavailability and potency. Chemical modifications of the GlcNAc molecule are undertaken to address these limitations and to explore new therapeutic avenues. The primary objectives of such derivatization strategies include:

  • Enhancing Potency: Introducing specific functional groups can lead to stronger interactions with biological targets, resulting in a more potent therapeutic effect at lower concentrations.

  • Improving Specificity: Modifications can be designed to increase the affinity of the compound for a particular enzyme or receptor, thereby reducing off-target effects and potential toxicity.

  • Modulating Physicochemical Properties: Altering the lipophilicity and other properties of the molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Investigating Structure-Activity Relationships (SAR): The synthesis and testing of a series of derivatives provide valuable data on how specific structural features influence biological activity, guiding the design of more effective drugs.

This guide will focus on two promising classes of GlcNAc derivatives: deoxygenated and fluorinated analogs, and will compare their anti-inflammatory and anticancer activities.

Comparative Analysis of Biological Activity

Anti-inflammatory Activity: Deoxygenated N-Acetyl-D-Glucosamine Derivatives

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research.[2] Recent studies have focused on the synthesis and evaluation of deoxygenated N-acetyl-D-glucosamine derivatives as potent anti-inflammatory agents.

A compelling study by Zhang et al. describes the synthesis of two bi-deoxygenated NAG derivatives, BNAG1 (1,3-bideoxy-n-acetyl-D-glucosamine) and BNAG2 (4,6-bideoxy-n-acetyl-D-glucosamine), and compares their anti-inflammatory effects to the parent molecule, NAG.[2][3] The study utilized a lipopolysaccharide (LPS)-induced inflammation model in both mice and primary peritoneal macrophages.

Key Findings:

  • Superior Inhibition of Pro-inflammatory Cytokines: BNAG1 demonstrated the highest inhibitory activity against the serum levels of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-challenged mice.[3]

  • Reduced Leukocyte Migration: BNAG1 was also more effective at reducing the migration of leukocytes to the lungs and peritoneal cavity, a critical step in the inflammatory response.[3]

  • In Vitro Confirmation: These in vivo findings were corroborated by in vitro experiments where BNAG1 showed superior inhibition of IL-6 and TNF-α production in LPS-stimulated primary peritoneal macrophages.[3]

  • Comparative Efficacy: BNAG2 exhibited anti-inflammatory effects comparable to the parent molecule, NAG, highlighting the importance of the position of deoxygenation for enhanced activity.[3]

Table 1: Comparison of Anti-inflammatory Activity of NAG and its Deoxygenated Derivatives

CompoundTargetModelKey OutcomeReference
NAG IL-6, TNF-αLPS-induced inflammation in mice and macrophagesModerate inhibition of pro-inflammatory cytokines.[3]
BNAG1 IL-6, TNF-αLPS-induced inflammation in mice and macrophagesHighest inhibition of pro-inflammatory cytokines and leukocyte migration.[3]
BNAG2 IL-6, TNF-αLPS-induced inflammation in mice and macrophagesInhibition of pro-inflammatory cytokines comparable to NAG.[3]

These results strongly suggest that specific deoxygenation of the N-acetyl-D-glucosamine scaffold can significantly enhance its anti-inflammatory properties, making compounds like BNAG1 promising candidates for further development.

Anticancer Activity: N-Acetyl-D-Glucosamine and its Fluorinated Analogs

The role of glycans in cancer progression is well-established, making them attractive targets for therapeutic intervention. N-acetyl-D-glucosamine and its derivatives have been investigated for their potential to inhibit cancer cell growth and proliferation.

A study by Baysal et al. explored the inhibitory effect of N-acetyl-D-glucosamine (D-GlcNAc) on breast cancer cell lines.[4]

Key Findings:

  • Reduced Cell Proliferation: Treatment with D-GlcNAc significantly decreased the proliferation rates of MCF-7 and 4T1 breast cancer cell lines.[4]

  • Increased Apoptosis: D-GlcNAc administration led to an increase in Fas expression and a higher number of apoptotic cells.[4]

  • In Vivo Efficacy: In a xenograft mouse model, D-GlcNAc treatment reduced tumor size, mitosis, and angiogenesis.[4]

  • Potential Mechanism: Molecular docking studies suggested a high binding affinity of D-GlcNAc to HER2, a key protein in tumor progression.[4]

Furthermore, the development of fluorinated glucosamine analogs represents a historical and ongoing strategy in the quest for novel anticancer agents.[5] The rationale behind this approach is to create metabolic antagonists that can interfere with crucial cellular pathways in cancer cells.

Conceptual Advantages of Fluorinated Glucosamine Analogs:

  • Metabolic Antagonism: These analogs can enter cancer cells and compete with natural hexosamines for essential nucleotide precursors, thereby inhibiting the synthesis of glycoconjugates, RNA, and DNA.[5]

  • Alteration of Cell Surface Glycans: By interfering with glycan formation, these compounds can change the antigenicity of the cancer cell surface, potentially making them more susceptible to immune attack.[5]

  • Inhibition of Cell Proliferation: The disruption of key metabolic pathways can lead to a direct attenuation of cancer cell growth.[5]

Table 2: Comparison of Anticancer Activity of NAG and a Conceptual Fluorinated Derivative

CompoundTarget CancerMechanism of ActionKey OutcomeReference
N-acetyl-D-glucosamine Breast CancerInduction of apoptosis, potential HER2 binding.Reduced cell proliferation and tumor growth.[4]
Fluorinated GlcNAc Analog (Conceptual) Various CancersMetabolic antagonism, inhibition of glycoconjugate and nucleic acid synthesis.Potential for broad cytotoxic effects and alteration of cancer cell antigenicity.[5]

The comparative data underscores the potential of both the natural N-acetyl-D-glucosamine and its synthetic, fluorinated derivatives as valuable scaffolds for the development of novel anticancer therapies.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

This protocol is designed to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., NAG, BNAG1, BNAG2) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Workflow for In Vitro Anti-inflammatory Assay:

G A Seed RAW 264.7 cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Data Analysis F->H G->H

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol 2: In Vitro Anticancer Assay - MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, 4T1) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-acetyl-D-glucosamine, fluorinated analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Workflow for MTT Cell Viability Assay:

G A Seed Cancer Cells B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Viability & IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The derivatization of N-acetyl-D-glucosamine presents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. The comparative data presented in this guide highlights the superior anti-inflammatory effects of deoxygenated NAG analogs and the potential of both NAG and its fluorinated derivatives as anticancer agents. The detailed experimental protocols provide a solid foundation for researchers to further explore the therapeutic potential of these and other glycoside-based compounds.

Future research should focus on:

  • Expanding the library of derivatives: Synthesizing a wider range of N-acetyl-D-glucosamine derivatives to further elucidate structure-activity relationships.

  • In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Preclinical and clinical evaluation: Advancing the most promising candidates through rigorous preclinical and, eventually, clinical trials to assess their safety and efficacy in treating inflammatory diseases and cancer.

The insights and methodologies presented in this guide are intended to empower researchers in their pursuit of innovative and effective therapies derived from the versatile N-acetyl-D-glucosamine scaffold.

References

kinetic studies of glycosylation with Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Kinetic Studies of Glycosylation: A Comparative Analysis Centered on Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Introduction: The Imperative of Kinetics in Glycoscience

Glycosylation, the enzymatic or chemical attachment of glycans to other molecules, is a cornerstone of biology and drug development. This post-translational modification profoundly influences protein stability, function, and immunogenicity, making the consistent and predictable synthesis of glycoproteins a critical goal for therapeutic applications[1]. Unlike template-driven processes such as protein synthesis, glycosylation is a complex interplay of competing enzymatic reactions[1]. Therefore, understanding the kinetics—the rates and mechanisms—of these reactions is not merely an academic exercise; it is essential for process optimization, quality control, and the rational design of novel therapeutics.

This guide provides a comprehensive framework for conducting kinetic studies of glycosylation, centered on the use of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a representative glycosyl donor. We will explore the rationale behind experimental design, compare this donor to viable alternatives, and provide detailed protocols for monitoring and analyzing reaction kinetics.

The Glycosyl Donor: A Critical Choice for Kinetic Analysis

The glycosyl donor is the linchpin of any glycosylation reaction. Its structure dictates reactivity, stability, and the stereochemical outcome of the newly formed glycosidic bond. Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), a fundamental building block in many biologically significant glycans[2]. The key features of this donor are:

  • Amyl Group: An O-pentyl group at the anomeric position (C1) acts as a leaving group. Its reactivity is moderate, allowing for controlled glycosylation under specific activation conditions.

  • Acetamido Group at C2: The N-acetyl group at the C2 position provides crucial "neighboring group participation." This intramolecular assistance sterically directs the incoming glycosyl acceptor to attack from the opposite face, strongly favoring the formation of a 1,2-trans (β) glycosidic linkage.

  • Acetyl Protecting Groups: The O-acetyl groups at the C3, C4, and C6 positions protect the hydroxyls from unwanted side reactions. They are relatively stable but can be removed under standard deacetylation conditions.

While effective, this donor is one of many choices available to a synthetic chemist. The selection of a donor for a kinetic study must be deliberate, as it directly impacts the reaction conditions and the mechanism being investigated.

Comparative Analysis of GlcNAc Donors for Glycosylation

The choice of a glycosyl donor is a trade-off between reactivity and stability. Highly reactive donors may be difficult to handle and can lead to undesired side reactions, while very stable donors may require harsh conditions that are incompatible with sensitive substrates. A comparative overview is essential for designing a robust kinetic study.

Glycosyl Donor ClassExampleRelative ReactivityStabilityTypical Promoter/ActivatorStereoselectivity (1,2-trans)
O-Alkyl Glycosides Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosideModerateHighLewis Acids (e.g., BF₃·OEt₂)Excellent (with participating group)
Glycosyl Halides 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chlorideHighLow (moisture sensitive)Heavy metal salts (e.g., AgOTf)Excellent (with participating group)
Thioglycosides Ethyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-1-thio-β-D-glucopyranosideModerateHighHalonium ions (e.g., NIS/TfOH)Excellent (with participating group)
Trichloroacetimidates O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl) trichloroacetimidateVery HighModerateBrønsted or Lewis acids (e.g., TMSOTf)Excellent (with participating group)
Glycosyl Sulfoxides Phenyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside S-oxideHighModerateTriflic anhydride (Tf₂O)Excellent (with participating group)[3]

Causality Behind Donor Choice:

  • For robust kinetic studies , donors with high stability and moderate reactivity, such as thioglycosides or the topic O-amyl glycoside , are often preferred. Their stability allows for easier handling and more precise initial concentration measurements, while their moderate reactivity enables the reaction to be monitored over a convenient timescale without requiring extremely low temperatures or specialized equipment[3].

  • For rapid synthesis , highly reactive donors like trichloroacetimidates are often the go-to choice. However, their high reactivity can make it challenging to capture the initial phases of the reaction kinetically without the use of stopped-flow techniques[4].

  • Glycosyl halides , while historically significant, are often avoided due to their moisture sensitivity and the need for stoichiometric, and often toxic, heavy metal promoters.

Designing and Executing a Kinetic Glycosylation Study

A successful kinetic study is built on a foundation of careful planning and precise execution. The goal is to isolate the effect of one variable (e.g., concentration of acceptor) on the reaction rate while holding all other conditions constant.

Experimental Workflow Diagram

The overall process can be visualized as a logical sequence from preparation to analysis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Kinetic Run cluster_analysis 3. Analysis cluster_modeling 4. Data Modeling prep_reactants Prepare Stock Solutions (Donor, Acceptor, Promoter) thermo Thermostat Reaction Vessel (e.g., -20°C) prep_reactants->thermo initiate Initiate Reaction (Add Promoter, start timer) thermo->initiate aliquot Take Time-Point Aliquots initiate->aliquot quench Quench Aliquots (e.g., with Triethylamine) aliquot->quench hplc HPLC/UPLC Analysis (Quantify Reactants/Products) quench->hplc nmr NMR Confirmation (Structure of Products) hplc->nmr Optional plot Plot Concentration vs. Time hplc->plot fit Fit Data to Kinetic Model (e.g., Pseudo-First Order) plot->fit rate Determine Rate Constant (k_obs) fit->rate

Caption: Workflow for a typical glycosylation kinetic study.

Protocol 1: General Kinetic Glycosylation Experiment

This protocol describes a representative experiment to determine the reaction order with respect to the glycosyl acceptor under pseudo-first-order conditions.

Rationale for Pseudo-First-Order Conditions: By using a large excess of the glycosyl donor relative to the acceptor, the donor concentration remains effectively constant throughout the reaction. This simplifies the rate law, making the reaction appear to be first-order with respect to the acceptor, which greatly facilitates data analysis.

Materials:

  • Glycosyl Donor: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

  • Glycosyl Acceptor: e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (a primary alcohol acceptor)

  • Promoter: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quenching Agent: Triethylamine (TEA)

  • Internal Standard: e.g., Dodecane (for HPLC quantification)

Procedure:

  • Preparation: Prepare stock solutions of the donor (e.g., 1.0 M), acceptor (e.g., 0.1 M), promoter (e.g., 1.0 M), and internal standard in anhydrous DCM.

  • Reaction Setup: In a flame-dried, argon-purged flask equipped with a magnetic stirrer, add the glycosyl donor stock solution and the internal standard stock solution. Dilute with DCM to achieve the desired final volume (minus the volume of acceptor and promoter to be added).

  • Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in a cryostat or ice bath and allow it to equilibrate for 15 minutes.

  • Time Zero Sample: Withdraw a small aliquot (e.g., 50 µL) before adding the promoter and quench it immediately in a vial containing TEA (e.g., 100 µL). This is your crucial t=0 sample.

  • Initiation: Add the promoter (BF₃·OEt₂) to the reaction flask, followed immediately by the glycosyl acceptor. Start a timer the moment the acceptor is added.

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw aliquots from the reaction mixture and quench them in separate vials containing TEA.

  • Workup: Once all samples are collected, dilute each quenched aliquot with a suitable solvent (e.g., ethyl acetate) for HPLC analysis.

  • Analysis: Analyze each time point by HPLC to determine the concentration of the remaining acceptor and the formed product relative to the internal standard.

Protocol 2: Monitoring Reaction Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring glycosylation kinetics because it can separate and quantify reactants, products, and byproducts in the reaction mixture[4][5][6].

Self-Validation and Controls:

  • Internal Standard: An internal standard that does not react or degrade under the reaction conditions is essential for accurate quantification, as it corrects for variations in injection volume.

  • Calibration Curves: Before the kinetic run, generate calibration curves for the glycosyl acceptor and the expected product to ensure a linear detector response and accurate concentration determination.

  • Blank Injection: Run a blank (solvent only) to ensure the system is clean.

  • t=0 Injection: The t=0 sample confirms the initial concentration of the acceptor and ensures no reaction occurred before the addition of the promoter.

HPLC Method:

  • Column: A normal-phase column (e.g., silica or HILIC) is often suitable for separating protected carbohydrates. Alternatively, a reverse-phase C18 column can be used depending on the polarity of the compounds[5].

  • Mobile Phase: A gradient of ethyl acetate in hexanes for normal-phase, or acetonitrile in water for reverse-phase[6].

  • Detector: A UV detector (if compounds have a chromophore) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for non-UV active compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Data Analysis:

  • Integrate the peak areas of the glycosyl acceptor, the product, and the internal standard for each time point.

  • Use the calibration curves and the internal standard peak area to calculate the concentration of the acceptor at each time point.

  • Plot ln([Acceptor]t / [Acceptor]₀) versus time. If the reaction is pseudo-first-order, this plot should yield a straight line.

  • The observed rate constant (k_obs) is the negative of the slope of this line.

Sample Kinetic Data Presentation

The data obtained from the HPLC analysis can be tabulated for clarity.

Time (min)Acceptor Peak AreaInternal Standard Area[Acceptor] (mM)ln([A]t/[A]₀)
0512,340350,10010.000.000
2418,970351,2008.18-0.201
5301,550349,8005.91-0.526
10185,430350,5003.63-1.013
2068,120349,9001.33-2.017
409,250350,8000.18-4.012

The Role of Advanced Analytical Techniques: NMR Spectroscopy

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail and can also be used for kinetic monitoring.[7][8]

  • Mechanism Elucidation: Low-temperature NMR experiments can be used to observe reactive intermediates, providing direct evidence for the reaction mechanism[3].

  • Real-Time Monitoring: For slower reactions, ¹H NMR spectra can be acquired at regular intervals directly from the reaction mixture (using a deuterated solvent) to monitor the disappearance of the anomeric proton signal of the donor and the appearance of the product's anomeric signal[7][9].

  • Structural Confirmation: 2D NMR techniques (COSY, HSQC) are indispensable for confirming the structure and, crucially, the stereochemistry (α or β) of the final glycosylation product[8].

Glycosylation Reaction and Key NMR Signals

Caption: Key ¹H NMR signals for monitoring β-glycosylation.

Conclusion and Future Outlook

The kinetic analysis of glycosylation reactions, using donors such as Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, is fundamental to advancing synthetic carbohydrate chemistry and biopharmaceutical development. By systematically comparing different glycosyl donors and employing robust analytical methodologies like HPLC and NMR, researchers can gain deep mechanistic insights. These insights are critical for developing more efficient, selective, and scalable glycosylation strategies.

Future advancements will likely involve the integration of automated synthesis and real-time monitoring platforms, which can perform kinetic experiments with high throughput[10]. Furthermore, the application of computational modeling alongside experimental data will continue to refine our predictive understanding of glycosylation, paving the way for the in silico design of optimal glycosyl donors and reaction conditions for any desired glycoconjugate[11][12].

References

A Senior Application Scientist's Guide to Assessing the Purity of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive framework for evaluating the purity of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a crucial compound in glycobiology research[1], sourced from various suppliers. The methodologies detailed herein are designed to ensure the reliability and reproducibility of your experimental outcomes.

The Critical Role of Purity in Research Applications

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a complex carbohydrate derivative used in a variety of glycobiology studies. Impurities, which can include starting materials, byproducts from synthesis, or degradation products, can lead to erroneous experimental results, misinterpretation of data, and a lack of reproducibility. Therefore, a rigorous assessment of purity is not just a quality control measure; it is a fundamental component of sound scientific practice.

A Multi-faceted Approach to Purity Assessment

A single analytical technique is often insufficient to fully characterize the purity of a complex molecule. This guide advocates for a multi-pronged approach, employing a suite of orthogonal analytical methods to build a comprehensive purity profile.

Experimental Workflow for Purity Assessment

The following diagram outlines the logical flow of the purity assessment process, from sample reception to final purity determination.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination SampleReception Receive Samples from Suppliers A, B, C SamplePrep Prepare Stock Solutions (e.g., in Methanol or Acetonitrile) SampleReception->SamplePrep Document & Assign IDs HPLC High-Performance Liquid Chromatography (HPLC) SamplePrep->HPLC Inject for Separation NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) SamplePrep->NMR Dissolve in Deuterated Solvent MS Mass Spectrometry (MS) SamplePrep->MS Infuse for Ionization HPLC_Data Quantify Main Peak Area % & Identify Impurity Peaks HPLC->HPLC_Data NMR_Data Structural Confirmation & Integration of Impurity Signals NMR->NMR_Data MS_Data Confirm Molecular Weight & Identify Impurity Masses MS->MS_Data FinalPurity Consolidate Data & Assign Final Purity Value HPLC_Data->FinalPurity NMR_Data->FinalPurity MS_Data->FinalPurity

Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities. A validated reverse-phase HPLC method is recommended.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is often effective for separating acetylated sugar derivatives.[3] A typical gradient might be:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 75% A / 25% B, ramp to 25% A / 75% B over 20 minutes.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile at a wavelength of 195 nm, where the acetamido group exhibits strong absorbance.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks. Any peak other than the main peak is considered an impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can provide quantitative information about impurities. Both ¹H and ¹³C NMR should be employed.[4][5]

Instrumentation:

  • NMR spectrometer (a 500 MHz or higher field instrument is recommended for better resolution of carbohydrate signals).[6][7]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, pay close attention to the integration of all signals.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectra with known spectra of the compound to confirm its identity.

    • Impurity Detection: Look for any signals that do not correspond to the main compound. The integration of these signals relative to the main compound can provide a quantitative measure of the impurities.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound and any impurities present.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Data Analysis:

    • Molecular Weight Confirmation: Verify the presence of the expected molecular ion for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (C₁₉H₃₁NO₉, MW: 417.45).[8][9][10][11]

    • Impurity Identification: Search for ions corresponding to potential impurities, such as incompletely acetylated species or starting materials.

Comparative Data from Fictional Suppliers

The following table summarizes hypothetical purity data for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside from three different suppliers, as determined by the methods described above.

SupplierHPLC Purity (%)¹H NMR Purity (%)Major Impurities Detected by MS
Supplier A 98.599.0Di-O-acetylated species
Supplier B 95.296.0Unreacted starting material
Supplier C 99.8>99.5None detected

Note: This data is for illustrative purposes only.

Interpretation and Recommendations

  • Supplier A: Shows good purity, with a minor impurity identified as an incompletely acetylated version of the target molecule. This may be acceptable for some applications but could be problematic for others where precise stoichiometry is critical.

  • Supplier B: Exhibits significantly lower purity, with the presence of unreacted starting material. This could interfere with downstream applications and is generally not recommended for sensitive assays.

  • Supplier C: Demonstrates the highest purity across all analytical methods, with no detectable impurities. This would be the preferred choice for applications requiring the highest degree of chemical fidelity.

Conclusion

The rigorous, multi-technique approach to purity assessment detailed in this guide provides a robust framework for evaluating the quality of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside from different suppliers. By investing the time and resources into such a thorough analysis, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is imperative to source high-quality reagents from reputable suppliers and to independently verify their purity before use in critical experiments.[12][13]

References

The Amyl Glycoside Advantage: A Cost-Benefit Analysis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and the chemical sciences, the strategic selection of building blocks is paramount to the success of a synthetic campaign. In the intricate world of carbohydrate chemistry, the choice of a glycosyl donor can profoundly impact yield, stereoselectivity, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of a commercially available yet often overlooked glycosyl donor: Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. We will objectively compare its performance against commonly employed, in-house prepared alternatives, namely the corresponding glycosyl trichloroacetimidate and ethyl thioglycoside donors, supported by a critical evaluation of their respective synthetic pathways and representative experimental data.

Introduction: The Glycosylation Challenge in Drug Discovery

Glycosylation, the enzymatic or chemical attachment of sugar moieties to other molecules, is a fundamental process in biology. The resulting glycoconjugates play critical roles in cellular recognition, signaling, and immune responses. Consequently, the synthesis of complex oligosaccharides and glycoconjugates is a key endeavor in the development of novel therapeutics, including vaccines, antibiotics, and anticancer agents.

The chemical synthesis of glycosidic bonds, however, is notoriously challenging. The stereochemical outcome at the anomeric center must be precisely controlled, and the reactivity of the glycosyl donor must be carefully tuned to achieve high yields and avoid unwanted side reactions. A plethora of glycosyl donors have been developed over the years, each with its own set of advantages and disadvantages. This guide focuses on a pragmatic comparison to aid the synthetic chemist in making an informed decision for their specific needs.

The Contenders: A Profile of Three Glycosyl Donors

At the heart of our analysis is Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (henceforth referred to as the Amyl Glycoside). This donor belongs to the class of O-alkyl glycosides, which are known for their stability and can be activated under neutral conditions. Its n-pentenyl analogue has been recognized for its significant role in the development of modern oligosaccharide synthesis strategies.[1][2]

We will compare the Amyl Glycoside to two workhorses of carbohydrate synthesis, which are typically prepared in the laboratory:

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranosyl trichloroacetimidate: A highly reactive glycosyl donor, often favored for its ability to drive reactions to completion.[3]

  • Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside: A versatile and stable thioglycoside, widely used in convergent oligosaccharide synthesis strategies due to its ability to be selectively activated.[4][5]

The following sections will delve into a detailed cost-benefit analysis, considering not only the financial outlay but also the invaluable currency of a researcher's time and effort.

Cost Analysis: The Price of Activation

A primary consideration in any synthetic campaign is the cost of reagents. While the Amyl Glycoside is commercially available, the trichloroacetimidate and thioglycoside donors are typically synthesized in-house from a common precursor, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose, which is itself derived from glucosamine hydrochloride.

To provide a realistic cost comparison, we will consider the "cost" to be a combination of starting material price and the synthetic effort required (time, purification, and potential for yield loss).

Table 1: Estimated Cost Comparison of Glycosyl Donor Preparation

Glycosyl DonorStarting Material CostSynthetic StepsPurificationOverall Cost-Effectiveness
Amyl Glycoside High (purchased)0None requiredExcellent for immediate use and small scale
Trichloroacetimidate Low (in-house)1Column chromatographyGood for large scale, but time-intensive
Ethyl Thioglycoside Low (in-house)1Column chromatographyGood for large scale and strategic synthesis

Disclaimer: The cost estimations are relative and based on typical laboratory-scale synthesis. Actual costs may vary depending on suppliers and scale.

The direct purchase of the Amyl Glycoside offers a significant time-saving advantage, eliminating the need for an additional synthetic and purification step. This is particularly beneficial for researchers who require the glycosyl donor for immediate use or for the synthesis of a small library of compounds.

Synthetic Workflow for Alternative Donors

To appreciate the "cost" of in-house preparation, let's visualize the synthetic workflows for the trichloroacetimidate and thioglycoside donors.

GlcNAc_peracetate 2-Acetamido-3,4,6-tri-O-acetyl- 2-deoxy-D-glucopyranose Trichloroacetimidate Glycosyl Trichloroacetimidate GlcNAc_peracetate->Trichloroacetimidate CCl3CN, DBU DCM, rt Thioglycoside Ethyl Thioglycoside GlcNAc_peracetate->Thioglycoside EtSH, BF3.OEt2 DCM, rt

Caption: Synthetic routes to common glycosyl donors.

Benefit Analysis: Performance in Glycosylation Reactions

The "benefit" of a glycosyl donor lies in its performance in the glycosylation reaction. Key metrics include yield, stereoselectivity, reaction conditions, and ease of purification.

Reactivity and Stereoselectivity

The reactivity of a glycosyl donor is a double-edged sword. Highly reactive donors like trichloroacetimidates can lead to high yields but may also be less stable and prone to side reactions. Less reactive donors, such as some O-alkyl glycosides, may require more forcing conditions but can offer greater stability and selectivity.

The 2-acetamido group at the C-2 position of the glucopyranoside ring plays a crucial role in directing the stereochemical outcome of the glycosylation. Through neighboring group participation, it generally favors the formation of the β-glycosidic linkage.

Table 2: Comparative Performance of Glycosyl Donors in a Representative Glycosylation

Glycosyl DonorTypical ActivatorReaction ConditionsRepresentative YieldStereoselectivity (β:α)
Amyl Glycoside NIS, TMSOTf-20 °C to rtGood to ExcellentHigh
Trichloroacetimidate TMSOTf (catalytic)-40 °C to 0 °CExcellentHigh
Ethyl Thioglycoside NIS, TfOH-30 °C to rtGood to ExcellentHigh

Note: Yields and stereoselectivity are highly dependent on the glycosyl acceptor and specific reaction conditions. The data presented here is a generalization based on literature precedents for similar donor types.[6][7]

The Amyl Glycoside, being an O-alkyl glycoside, is expected to have reactivity comparable to the well-studied n-pentenyl glycosides.[7] This class of donors offers a good balance of stability and reactivity, making them suitable for a wide range of applications.

Experimental Workflow: A Head-to-Head Comparison

The following diagram illustrates a typical glycosylation workflow using each of the three donors.

cluster_0 Amyl Glycoside cluster_1 Trichloroacetimidate cluster_2 Ethyl Thioglycoside Amyl_Donor Amyl Glycoside Amyl_Reaction Glycosylation (NIS, TMSOTf) Amyl_Donor->Amyl_Reaction Amyl_Product β-Glycoside Amyl_Reaction->Amyl_Product TCA_Donor Trichloroacetimidate TCA_Reaction Glycosylation (TMSOTf) TCA_Donor->TCA_Reaction TCA_Product β-Glycoside TCA_Reaction->TCA_Product Thio_Donor Ethyl Thioglycoside Thio_Reaction Glycosylation (NIS, TfOH) Thio_Donor->Thio_Reaction Thio_Product β-Glycoside Thio_Reaction->Thio_Product

Caption: Comparative glycosylation workflows.

Experimental Protocols

To provide a practical context, the following are representative, generalized protocols for the synthesis of the trichloroacetimidate and thioglycoside donors, and a general procedure for glycosylation.

Protocol 1: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranosyl trichloroacetimidate
  • To a solution of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add trichloroacetonitrile (3.0 equiv).

  • Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired trichloroacetimidate.

Protocol 2: Synthesis of Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside
  • To a solution of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1.0 equiv) in anhydrous DCM (0.1 M), add ethanethiol (2.0 equiv).

  • Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF3·OEt2, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired thioglycoside.[4]

Protocol 3: General Glycosylation Procedure
  • To a flame-dried flask containing activated molecular sieves (4 Å), add the glycosyl donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) and place under an inert atmosphere (e.g., argon).

  • Dissolve the solids in anhydrous DCM (0.05 M) and cool to the desired temperature (e.g., -20 °C).

  • Add the appropriate activator (e.g., NIS and a catalytic amount of TMSOTf for the Amyl Glycoside) and stir the reaction, monitoring by TLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous sodium thiosulfate for reactions with NIS).

  • Allow the mixture to warm to room temperature, filter through celite, and wash with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Conclusion: Making the Right Choice for Your Synthesis

The choice between purchasing Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and preparing an alternative glycosyl donor in-house is a strategic one that depends on the specific needs of the project.

The Amyl Glycoside is the superior choice when:

  • Time is of the essence: The immediate availability of a ready-to-use glycosyl donor can significantly accelerate a research program.

  • Small-scale synthesis is required: For the preparation of a few target molecules or a small library, the convenience of a commercial product often outweighs the higher initial cost.

  • Simplicity and reproducibility are paramount: Eliminating a synthetic step reduces the potential for variability and failure.

In-house preparation of a trichloroacetimidate or thioglycoside is more advantageous when:

  • Large quantities of the donor are needed: The cost savings from in-house synthesis become significant at a larger scale.

  • The specific reactivity profile of a trichloroacetimidate or the strategic versatility of a thioglycoside is required for a complex, multi-step synthesis.

Ultimately, this guide provides the framework for a rational decision-making process. By carefully considering the factors of cost, time, and desired chemical performance, researchers can select the optimal glycosyl donor to drive their synthetic endeavors toward success.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.